molecular formula BrN3 B087527 Bromine azide CAS No. 13973-87-0

Bromine azide

Cat. No.: B087527
CAS No.: 13973-87-0
M. Wt: 121.92 g/mol
InChI Key: KFCUPNHUPHDVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromine azide is a useful research compound. Its molecular formula is BrN3 and its molecular weight is 121.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13973-87-0

Molecular Formula

BrN3

Molecular Weight

121.92 g/mol

InChI

InChI=1S/BrN3/c1-3-4-2

InChI Key

KFCUPNHUPHDVJC-UHFFFAOYSA-N

SMILES

[N-]=[N+]=NBr

Canonical SMILES

[N-]=[N+]=NBr

Other CAS No.

13973-87-0

Origin of Product

United States

Foundational & Exploratory

Bromine Azide: A Comprehensive Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine azide (B81097) (BrN₃) is a highly energetic and reactive inorganic compound. This document provides an in-depth technical overview of its synthesis, physicochemical properties, and safe handling protocols. Due to its hazardous nature, a thorough understanding of its characteristics is paramount for its application in research and development, particularly in the synthesis of complex organic molecules. This guide consolidates experimental data, provides detailed procedural outlines, and visualizes key processes to facilitate a comprehensive understanding of this unique chemical entity.

Introduction

Bromine azide, a red liquid or crystalline solid at room temperature, is a highly sensitive and explosive compound.[1] Its utility in organic synthesis, primarily in the azido-bromination of alkenes, is significant for the introduction of nitrogen-containing functionalities in molecules.[2] However, its inherent instability necessitates meticulous handling procedures and a deep understanding of its properties. This guide aims to provide a core technical resource for professionals working with or considering the use of this compound.

Synthesis of this compound

The synthesis of this compound can be approached in two primary ways: the preparation of the pure substance and its in situ generation for immediate use in a reaction mixture. Given its explosive nature, in situ generation is often the preferred method for synthetic applications.

Synthesis of Pure this compound

The preparation of pure this compound involves the direct reaction of sodium azide with bromine.[1] This method requires specialized equipment and stringent safety measures due to the high risk of explosion.

Experimental Protocol: Synthesis of Pure this compound

CAUTION: This procedure must be performed by experienced personnel in a specialized laboratory equipped for handling highly explosive materials. The quantities should be kept to a minimum (e.g., < 2 mmol).

Materials:

  • Sodium azide (NaN₃)

  • Bromine (Br₂)

  • FEP (Fluorinated Ethylene Propylene) reaction trap

Procedure:

  • In a glovebox, load 0.14 g (2.15 mmol) of sodium azide into an FEP reaction trap.

  • Cool the trap to -196 °C using liquid nitrogen.

  • Condense 80 μL (1.55 mmol) of pure bromine onto the sodium azide.

  • Slowly warm the reaction trap to ambient temperature and maintain for 30 minutes.

  • Slowly cool the mixture to -15 °C.

  • Condense the resulting this compound into a separate FEP trap cooled to -80 °C.

  • Repeat the purification by condensation twice to yield pure this compound.

In Situ Generation of this compound

Generating this compound directly within the reaction medium is a safer alternative for its use in organic synthesis. Several methods have been developed for this purpose.

A common method for the azido-bromination of alkenes involves the reaction of NBS with sodium azide in a suitable solvent.

Experimental Protocol: In Situ Generation of BrN₃ using NBS and NaN₃

Materials:

Procedure:

  • In a dry, two-necked, round-bottom flask equipped with a magnetic stirrer and condenser, and protected from light, add the alkene (10 mmol) and acetonitrile (15 mL).

  • Add sodium azide (10 mmol) to the mixture.

  • Slowly add N-bromosuccinimide (10 mmol) to the stirring mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, proceed with the appropriate work-up to isolate the azido-brominated product.

To further mitigate the risks associated with this compound, continuous flow methods have been developed. These methods generate and consume the explosive intermediate in small quantities within a closed system, significantly enhancing safety. A novel procedure utilizes the oxidation of sodium bromide and sodium azide with Oxone®.[3]

Experimental Protocol: Continuous Flow Generation of BrN₃

Materials:

  • Alkene in an organic solvent (e.g., dichloromethane)

  • Aqueous solution of sodium bromide (NaBr) and sodium azide (NaN₃)

  • Aqueous solution of Oxone® (potassium peroxymonosulfate)

  • Continuous flow reactor system with a photoreactor module

Procedure:

  • Set up a continuous flow system with three inlet streams.

  • Pump the organic solution of the alkene, the aqueous solution of NaBr/NaN₃, and the aqueous solution of Oxone® into a mixing junction.

  • The this compound is formed in the aqueous phase and is rapidly extracted into the organic phase containing the alkene.

  • The reaction mixture flows through a photoreactor to promote the azido-bromination reaction.

  • The product stream is collected for subsequent work-up and purification.

Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective application.

Physical Properties

This compound is a red liquid or crystalline solid with a melting point of approximately -45 °C.[4] It is highly sensitive to shock, pressure changes (explodes at Δp ≥ 0.05 Torr), and temperature fluctuations.[4]

Structural Properties

In the gas phase, this compound adopts a trans-bent structure.[2] In the solid state, it forms a helical structure, a unique motif in covalent azide chemistry.[2]

Spectroscopic Properties

Spectroscopic data is vital for the identification and characterization of this compound.

Table 1: Quantitative Properties of this compound

PropertyValueSource
Molecular Formula BrN₃[5]
Molar Mass 121.924 g/mol [4]
Appearance Red liquid or crystals[1]
Melting Point -45 °C[4]
Crystal Structure Tetragonal, Space Group I4cd[4]
Solid-State Geometry Helical[2]
Gas-Phase Geometry trans-bent[2]
Bond Length (Br-Nα, solid) 1.916(9) Å[1]
Intermolecular Contact (Br-Nα', solid) 2.885(8) Å[1]
Raman Frequencies (cm⁻¹) 2146, 1273, 451, 303[1]
UV-Vis λmax 292 nm

Chemical Reactivity

The primary synthetic utility of this compound lies in its addition reactions with alkenes. This reaction can proceed through either an ionic or a radical pathway, leading to different regioisomers.

Addition to Alkenes

The addition of this compound to a carbon-carbon double bond can be initiated by either heterolytic (ionic) or homolytic (radical) cleavage of the Br-N₃ bond.

  • Ionic Addition: This pathway typically occurs in polar solvents and proceeds via a cyclic bromonium ion intermediate, followed by nucleophilic attack by the azide ion. This results in a stereospecific anti-addition.[4]

  • Radical Addition: This pathway can be initiated by light or radical initiators. It involves the formation of a bromine radical and an azide radical, leading to a different regioselectivity compared to the ionic addition.

Safety and Handling

EXTREME CAUTION IS REQUIRED WHEN HANDLING this compound.

  • Explosion Hazard: this compound is highly explosive and sensitive to shock, friction, heat, and changes in pressure.[4] It can detonate on contact with arsenic, alkali metals, silver foil, and phosphorus.[4]

  • Toxicity: It is a poisonous compound, and upon decomposition, it emits highly toxic fumes of bromine.[1]

  • Handling Precautions:

    • Work with extremely small quantities, preferably less than 2 mmol.[1]

    • Use appropriate personal protective equipment (PPE), including a blast shield, face shield, and protective gloves.

    • All operations should be conducted in a well-ventilated fume hood.

    • Avoid any rapid changes in temperature or pressure.

    • Concentrated solutions in organic solvents may also be explosive.[1]

    • The use of continuous flow systems is strongly recommended to minimize the amount of this compound present at any given time.[3]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification cluster_product Product NaN3 Sodium Azide (NaN₃) Reaction Reaction in FEP trap (-196°C to RT) NaN3->Reaction Br2 Bromine (Br₂) Br2->Reaction Purification Repeated Condensation (-15°C to -80°C) Reaction->Purification Crude BrN₃ BrN3 Pure this compound (BrN₃) Purification->BrN3

Caption: Workflow for the synthesis of pure this compound.

Reaction Pathways with Alkenes

Alkene_Addition cluster_ionic Ionic Pathway (Polar Solvents) cluster_radical Radical Pathway (Light/Initiator) Alkene_BrN3 Alkene + BrN₃ Bromonium Cyclic Bromonium Ion Intermediate Alkene_BrN3->Bromonium Heterolytic cleavage Radicals Br• + N₃• Radicals Alkene_BrN3->Radicals Homolytic cleavage Ionic_Product anti-Azido-bromination Product Bromonium->Ionic_Product N₃⁻ attack Radical_Product Radical Addition Product (different regioselectivity) Radicals->Radical_Product Radical chain reaction

Caption: Ionic vs. Radical addition of BrN₃ to alkenes.

Conclusion

This compound is a potent and valuable reagent for the introduction of azide functionalities into organic molecules. Its extreme reactivity and hazardous nature demand the utmost respect and adherence to strict safety protocols. This guide has provided a detailed overview of its synthesis, properties, and handling, with a strong emphasis on safer, modern techniques such as in situ generation and continuous flow chemistry. For researchers and professionals in drug development and other scientific fields, a thorough understanding of the information presented herein is a prerequisite for the safe and effective utilization of this powerful chemical tool.

References

Bromine Azide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine azide (B81097) (BrN₃) is a highly reactive and explosive inorganic compound with significant potential in synthetic chemistry. This guide provides an in-depth overview of its chemical formula, structure, and properties. It details experimental protocols for its synthesis, handling, and utilization in organic reactions, with a focus on its addition to alkenes. All quantitative data is presented in structured tables for clarity. Furthermore, this document includes visualizations of the molecular structure and reaction pathways using the DOT language to aid in comprehension. Due to its hazardous nature, stringent safety protocols are emphasized throughout.

Introduction

Bromine azide is an interhalogen compound composed of bromine and the azide moiety. First synthesized in the early 20th century, its synthetic utility has been explored in various contexts, particularly in the introduction of the azido (B1232118) group into organic molecules. The high energy content and reactivity of the Br-N₃ bond make it a valuable reagent, but also a significant handling challenge. This guide aims to provide a comprehensive resource for researchers working with or considering the use of this compound, covering its fundamental properties, synthesis, reactivity, and the necessary safety precautions.

Chemical Formula and Structure

The chemical formula for this compound is BrN₃. The molecule consists of a bromine atom covalently bonded to a linear azide group.

Molecular Structure

In the gas phase, this compound adopts a trans-bent structure .[1] The solid-state structure of this compound has been determined by single-crystal X-ray diffraction and reveals a fascinating helical arrangement .[1][2] This is in contrast to iodine azide (IN₃), which forms an endless chain-like structure.[2] Each individual BrN₃ molecule within the crystal maintains the trans-bent geometry observed in the gas phase.[1][2]

Molecular Structure of this compound

Caption: Ball-and-stick model of the trans-bent this compound molecule.

Properties of this compound

This compound is a red liquid at room temperature and is highly sensitive to changes in pressure and temperature, making it a potent explosive.[2] Its hazardous nature necessitates careful handling and the use of appropriate safety measures.

Physical and Chemical Properties
PropertyValueReference(s)
Chemical Formula BrN₃[2]
Molar Mass 121.924 g/mol [2]
Appearance Red liquid[2]
Melting Point -45 °C[2]
Boiling Point Decomposes explosively at high temperature[2]
Crystal Structure Tetragonal[2]
Space Group I4cd[2]
Spectroscopic Data

Spectroscopic analysis of this compound is challenging due to its instability.

  • ¹⁴N NMR Spectroscopy: The ¹⁴N NMR spectrum of this compound in CDCl₃ solution shows three distinct resonances corresponding to the three nitrogen atoms of the azide group. The chemical shifts have been reported as: Nα (bonded to Br) at δ = -324 ppm, Nβ (central nitrogen) at δ = -135 ppm, and Nγ (terminal nitrogen) at δ = -170 ppm.[1]

  • Mass Spectrometry: The mass spectrum of this compound is available through the NIST Chemistry WebBook.

  • Raman Spectroscopy: Attempts to obtain a Raman spectrum of solid this compound have resulted in explosions, highlighting its extreme sensitivity.

Synthesis and Handling

EXTREME CAUTION IS ADVISED WHEN SYNTHESIZING AND HANDLING this compound. It is a highly explosive and toxic substance. All manipulations should be carried out in a certified fume hood with a blast shield and appropriate personal protective equipment. The amount of this compound synthesized should be limited to the minimum necessary for the intended application, ideally not exceeding 2 mmol.[2]

Synthesis of this compound

The most common method for the preparation of this compound is the reaction of sodium azide with bromine.[2]

Reaction: NaN₃ + Br₂ → BrN₃ + NaBr

Due to the hazardous nature of pure this compound, it is often generated in situ for immediate use in subsequent reactions.

Experimental Protocol for in situ Generation:

A safer and more practical approach for many applications is the in situ generation of this compound. One such method involves the reaction of N-bromosuccinimide (NBS) and sodium azide in a suitable solvent like acetonitrile (B52724).[3]

  • In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, a mixture of sodium azide (1.1 equivalents) and N-bromosuccinimide (1.0 equivalent) is suspended in acetonitrile.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the solid reactants.

  • The resulting solution of this compound is then used directly for the subsequent reaction.

For safer handling, continuous flow systems have been developed for the generation and immediate reaction of this compound, minimizing the accumulation of this explosive compound.[4][5]

Reactivity and Applications

The primary synthetic utility of this compound lies in its ability to add across double and triple bonds, introducing both a bromine atom and an azide group into the molecule.

Addition to Alkenes

This compound adds to alkenes via both ionic and free-radical pathways, leading to different regioisomers.[2] The ionic addition is stereospecific, resulting in trans products.[2]

Reaction Pathways for the Addition of this compound to an Alkene

Bromine_Azide_Alkene_Addition start Alkene + BrN₃ ionic Ionic Pathway (Polar Solvents) start->ionic radical Radical Pathway (Non-polar Solvents, Initiator) start->radical ionic_product Trans-Vicinal Bromoazide ionic->ionic_product radical_product Regioisomeric Vicinal Bromoazide radical->radical_product

Caption: Reaction pathways for the addition of this compound to alkenes.

Experimental Protocol for the Bromoazidation of an Alkene:

  • A solution of the alkene in a suitable solvent (e.g., acetonitrile for ionic pathways) is prepared in a reaction vessel.

  • The freshly prepared solution of this compound (in situ generation is recommended) is added dropwise to the alkene solution at a controlled temperature (often starting at 0 °C or lower).

  • The reaction is monitored by thin-layer chromatography (TLC) or other appropriate analytical techniques.

  • Upon completion, the reaction is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) to destroy any excess this compound.

  • The product is then extracted with an organic solvent, dried, and purified by column chromatography.

The resulting vicinal bromoazides are versatile synthetic intermediates that can be converted into a variety of other functional groups, including aziridines, vinyl azides, and amines.

Safety and Hazards

This compound is an extremely dangerous substance with multiple hazards:

  • Explosive: It is highly sensitive to shock, friction, and changes in temperature and pressure.[2] Explosions can be triggered by seemingly minor stimuli. Concentrated solutions in organic solvents can also be explosive.[2]

  • Toxicity: It is a poison and emits highly toxic fumes of bromine upon decomposition.[2]

  • Reactivity: It reacts violently with a range of substances including arsenic, alkali metals, silver foil, and phosphorus.[2]

Mandatory Safety Precautions:

  • Always work in a certified chemical fume hood with a blast shield.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, flame-resistant lab coat, and heavy-duty gloves.

  • Never work alone when handling this compound.

  • Use non-metallic spatulas and equipment to avoid the formation of shock-sensitive metal azides.

  • Keep the scale of the reaction as small as possible (ideally ≤ 2 mmol). [2]

  • Have a quenching agent (e.g., sodium thiosulfate solution) readily available.

  • Dispose of all waste containing this compound according to institutional and regulatory guidelines for explosive and toxic materials.

Conclusion

This compound is a powerful reagent for the introduction of the azide functionality into organic molecules. Its unique reactivity, particularly in the bromoazidation of alkenes, provides access to valuable synthetic intermediates. However, its extreme instability and toxicity demand the utmost respect and adherence to stringent safety protocols. The use of in situ generation techniques and continuous flow methodologies is strongly recommended to mitigate the risks associated with its handling. This guide provides the foundational knowledge for researchers to safely explore the synthetic potential of this fascinating and challenging molecule.

References

An In-depth Technical Guide to Bromine Azide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of bromine azide (B81097) (BrN₃), a highly reactive and explosive inorganic compound. It details its chemical and physical properties, synthesis protocols, key reactions, and critical safety information. The content is structured to serve as a technical resource for professionals in chemistry and drug development who may encounter or consider using this energetic material in their research.

Chemical and Physical Properties

Bromine azide is a red liquid or crystalline solid at room temperature.[1][2] It is a highly sensitive and powerful explosive.[1][2] The CAS number for this compound is 13973-87-0.[1][3][4]

Table 1: Quantitative Data for this compound

PropertyValueSource
CAS Number 13973-87-0[1][3][4]
Molecular Formula BrN₃[1][2][3][4]
Molar Mass 121.924 g/mol [1][3]
Appearance Red liquid or crystals[1][2]
Melting Point -45 °C[1][2]
Detonation Energy ΔHexplosion = -507 kcal kg⁻¹[5]
Detonation Temperature Tex = 6000 K[5]
Hazard Class 1.1A[1][2]

Synthesis Protocols

Due to its extreme instability, this compound is typically generated in situ for immediate use. Several experimental protocols have been developed to handle this hazardous compound safely.

The traditional method involves the reaction of sodium azide with elemental bromine.[1] This reaction produces this compound and sodium bromide.

  • Reaction: NaN₃ + Br₂ → BrN₃ + NaBr

  • Methodology: This reaction is often performed in a biphasic solvent system, such as dichloromethane/water.[5] The this compound formed is extracted into the organic layer for subsequent reaction.[6] Extreme caution is necessary as concentrated solutions of this compound in organic solvents can explode.[2]

A common and often preferred method for laboratory-scale synthesis involves the use of N-bromosuccinimide (NBS) as a bromine source with an azide salt.

  • Reagents: N-bromosuccinimide (NBS) and sodium azide (NaN₃).[6][7]

  • Methodology: A one-pot synthesis can be achieved by reacting NaN₃ and NBS in a suitable solvent like acetonitrile (B52724) at ambient temperature.[7] Tetrachlorosilane can be used to mediate this transformation.[7] The reaction should be conducted in a flask protected from light, as this compound is light-sensitive.[7]

To mitigate the significant safety hazards associated with batch production, continuous flow methods have been developed for the safe generation and immediate use of this compound.[5][6]

  • Experimental Protocol:

    • Two separate aqueous streams, one containing sodium bromide (NaBr) and sodium azide (NaN₃), and the other containing an oxidizing agent like Oxone, are prepared.[6]

    • These streams are pumped and mixed in a microreactor or a T-mixer.[6]

    • The freshly generated this compound is immediately extracted into a continuous flow of an organic solvent containing the substrate (e.g., an alkene).[6]

    • The reaction mixture then passes through a photoreactor, as irradiation can enhance the subsequent 1,2-bromoazidation reaction.[6]

    • This method avoids the accumulation of dangerous quantities of this compound.[6]

G Workflow for Continuous Flow Synthesis of this compound cluster_0 Aqueous Phase cluster_1 Organic Phase A1 Stream 1: NaBr + NaN₃ (aq) Mixer T-Mixer / Microreactor A1->Mixer A2 Stream 2: Oxone (aq) A2->Mixer B1 Stream 3: Alkene in Organic Solvent Extractor Segmented Flow Extractor B1->Extractor Mixer->Extractor In Situ BrN₃ Generation Reactor Photoreactor Extractor->Reactor Extraction into Organic Phase Product Product Stream: 1,2-Bromoazide Adduct Reactor->Product Photo-enhanced Reaction G Reaction Pathways of this compound with Alkenes Start Alkene + BrN₃ Ionic Ionic Pathway (Polar Solvents) Start->Ionic Radical Free-Radical Pathway (UV Light / Initiator) Start->Radical Ionic_Product Ionic Addition Product (Markovnikov, trans) Ionic->Ionic_Product Radical_Product Radical Addition Product (Anti-Markovnikov) Radical->Radical_Product G Safety Protocol for Handling this compound Start Experiment Planning Check Use minimum quantity? (< 2 mmol) Start->Check PPE Wear Full PPE: - Safety Goggles - Lab Coat - Gloves Check->PPE Yes Hood Work in Fume Hood with Blast Shield PPE->Hood Method Use In Situ Generation (Continuous Flow Preferred) Hood->Method Avoid Avoid: - Metal Spatulas - Shock, Heat, Pressure - Contact with Metals Method->Avoid End Proceed with Caution Avoid->End

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bromine Azide (BrN3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine azide (B81097) (BrN3) is a highly reactive and explosive inorganic compound that serves as a valuable reagent in specialized synthetic chemistry. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and handling, and an exploration of its reaction mechanisms. Due to its hazardous nature, extreme caution and adherence to strict safety protocols are paramount when working with this compound.

Physical and Chemical Properties

Bromine azide is a red liquid or crystalline solid at room temperature.[1][2] It is highly sensitive to thermal shock, pressure changes, and contact with various substances, leading to explosive decomposition.[1][2]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula BrN₃[3]
Molar Mass 121.924 g/mol [4]
Appearance Red liquid or crystals[1][2]
Melting Point -45 °C[5]
Boiling Point Decomposes explosively at high temperatures[5]
Crystal Structure Tetragonal, helical structure[6]
Ionization Energy 10.00 ± 0.01 eV[7]
Chemical Properties

This compound is a powerful oxidizing agent and is incompatible with a wide range of materials.[2] Concentrated solutions in organic solvents are also prone to explosion.[2] It is known to detonate upon contact with arsenic, sodium, silver foil, and phosphorus.[1] When heated to decomposition, it emits highly toxic fumes of bromine and explodes.[1][2]

Key Chemical Characteristics:

  • Explosive Instability: Highly sensitive to heat, shock, and pressure changes (explosions can occur at Δp ≥ 0.05 Torr upon crystallization).[6]

  • Reactivity: Reacts with alkenes via both ionic and radical pathways.[6] It also reacts with silver azide to form the highly unstable hexanitrogen (N₆).[6]

  • Photochemistry: Undergoes dissociation upon UV photolysis, highlighting its instability in the presence of sunlight.[6]

Spectroscopic Data

The spectroscopic characterization of this compound is challenging due to its instability. However, some data is available.

Spectroscopic TechniqueDataReference(s)
Infrared (IR) Spectroscopy The azide group (N₃) typically shows a strong, characteristic asymmetric stretching vibration in the range of 2100-2270 cm⁻¹. Specific data for BrN₃ is not readily available in public sources, but the azide stretch is a key identifying feature.[8]
Mass Spectrometry (Electron Ionization) The NIST WebBook provides the mass spectrum of this compound. The molecular ion peak would be expected around m/z 121 and 123 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).[4]

Experimental Protocols

EXTREME CAUTION IS ADVISED. These protocols should only be attempted by experienced chemists in a well-equipped laboratory with appropriate safety measures in place, including blast shields and personal protective equipment. The amount of this compound handled should be limited, with a recommendation of not exceeding 2 mmol.[1]

Synthesis of this compound

The classical synthesis of this compound involves the reaction of sodium azide with bromine.[1]

Equation: NaN₃ + Br₂ → BrN₃ + NaBr

A safer and more common approach is the in situ generation of this compound, where it is produced in the reaction mixture and consumed immediately.

Experimental Workflow for in situ Generation and Reaction with an Alkene:

G Workflow for in situ Generation of BrN3 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reagents Prepare solutions: - Alkene in an organic solvent - Aqueous solution of NaBr and NaN3 - Aqueous solution of an oxidizing agent (e.g., Oxone) mix Mix the aqueous solutions of NaBr/NaN3 and the oxidizing agent reagents->mix Continuous flow or careful batch addition extract Immediately extract the in situ generated BrN3 into the organic phase containing the alkene mix->extract Biphasic system react Reaction proceeds (can be enhanced by light irradiation for radical pathways) extract->react quench Quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) react->quench separate Separate the organic and aqueous layers quench->separate purify Purify the product (e.g., column chromatography) separate->purify

Caption: Workflow for the in situ generation and reaction of this compound.

Detailed Protocol for in situ Bromoazidation of an Alkene (Continuous Flow Method): [9]

This method is recommended for enhanced safety.

  • Prepare three separate solutions:

    • Solution A: The alkene substrate in a suitable organic solvent (e.g., dichloromethane).

    • Solution B: An aqueous solution of sodium bromide (NaBr) and sodium azide (NaN₃).

    • Solution C: An aqueous solution of an oxidizing agent, such as Oxone (potassium peroxymonosulfate).

  • Set up a continuous flow reactor with three inlet pumps and a mixing junction, followed by a reaction coil. The output should be directed to a collection flask containing a quenching agent (e.g., saturated sodium thiosulfate solution).

  • Pump the three solutions at controlled flow rates into the mixing junction. The this compound is generated in situ in the aqueous phase and is immediately extracted into the organic phase containing the alkene.

  • The reaction occurs in the reaction coil. For radical reactions, the coil can be irradiated with a suitable light source.

  • The reaction mixture is quenched as it exits the reactor.

  • Standard work-up procedures (extraction, drying, and purification) are then followed to isolate the bromoazidated product.

Handling and Safety
  • Personal Protective Equipment (PPE): Always wear a blast shield, safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty gloves.[10]

  • Ventilation: All work must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[10]

  • Storage: this compound should not be stored. It should be generated in situ for immediate use.[11] Avoid contact with metals, acids, and organic materials.[11]

  • Disposal: Any unreacted this compound must be carefully quenched with a reducing agent like sodium thiosulfate solution.[12] All waste containing azides should be treated as hazardous and disposed of according to institutional guidelines. Never pour azide-containing solutions down the drain, as explosive metal azides can form in the plumbing.[12]

Reaction Mechanisms with Alkenes

This compound can add across a double bond via two different pathways: an ionic mechanism and a radical mechanism. The dominant pathway is influenced by the reaction conditions (e.g., solvent, presence of light, or radical initiators).[6]

Ionic Addition Pathway

The ionic addition of this compound to an alkene typically proceeds via an anti-addition mechanism, involving a cyclic bromonium ion intermediate.

G Ionic Addition of BrN3 to an Alkene alkene Alkene bromonium Cyclic Bromonium Ion Intermediate alkene->bromonium + Br+ brn3 BrN3 brn3->bromonium azide Azide Ion (N3-) brn3->azide product trans-Bromoazide Product bromonium->product + N3- (backside attack) azide->product

Caption: Ionic addition mechanism of this compound to an alkene.

Radical Addition Pathway

In the presence of light or a radical initiator, the addition of this compound can proceed through a radical chain mechanism. This often leads to a different regioselectivity compared to the ionic pathway.

G Radical Addition of BrN3 to an Alkene cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination brn3_init BrN3 radicals Br• + N3• brn3_init->radicals Light or Initiator alkene Alkene bromoalkyl_radical Bromoalkyl Radical Intermediate alkene->bromoalkyl_radical + Br• br_radical Br• br_radical->bromoalkyl_radical product Bromoazide Product bromoalkyl_radical->product + BrN3 n3_radical N3• bromoalkyl_radical->n3_radical brn3_prop BrN3 brn3_prop->product rad1 Radical stable_product Stable Product rad1->stable_product rad2 Radical rad2->stable_product

Caption: Radical addition mechanism of this compound to an alkene.

Conclusion

This compound is a potent and versatile reagent for the introduction of bromine and azide functionalities into organic molecules. Its extreme instability and toxicity necessitate a thorough understanding of its properties and strict adherence to safety protocols. The use of in situ generation techniques, particularly in continuous flow systems, is highly recommended to mitigate the risks associated with its handling. This guide provides essential information for researchers to safely and effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Discovery and History of Bromine Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine azide (B81097) (BrN₃) is a highly reactive and explosive inorganic compound that has garnered significant interest in synthetic chemistry due to its utility in the introduction of azide functionality into organic molecules. Despite its hazardous nature, its controlled in situ generation has enabled its use as a valuable reagent. This technical guide provides a comprehensive overview of the discovery, history, properties, and key experimental protocols related to bromine azide, tailored for a scientific audience.

Historical Perspective and Discovery

The history of this compound is intertwined with the discovery of its constituent elements and the broader class of azide compounds. While elemental bromine was first isolated by Antoine Jérôme Balard in 1826, the synthesis of the first organic azide is credited to Peter Grieb in 1864.[1][2][3] The first reported synthesis of this compound itself was accomplished by Hassner and Boerwinkle, who generated it through the reaction of elemental bromine with sodium azide.[4][5] This foundational work opened the door for exploring its reactivity, particularly its addition to alkenes.[4]

Due to its inherent instability, the isolation and structural characterization of this compound proved to be a significant challenge for chemists for many decades. It wasn't until 2012 that the crystal structure of this compound was successfully determined by Stephan Schulz and his colleagues using a miniature zone-melting procedure with a focused infrared laser.[6] This recent elucidation highlights the persistent scientific curiosity and technological advancements required to study such a sensitive compound.

Physicochemical and Spectroscopic Properties

This compound is a red liquid at room temperature with a melting point of approximately -45 °C.[7][8] It is highly sensitive to changes in pressure and temperature, and is known to detonate readily, especially in concentrated form.[7]

Molecular Structure

The crystal structure of this compound reveals a helical arrangement in the solid state, in contrast to the chain-like structure of iodine azide.[6] The molecule adopts a trans-bent structure in the gas phase.[7]

PropertyValue
Molecular Formula BrN₃
Molar Mass 121.924 g/mol [9]
Melting Point -45 °C[7]
Ionization Energy 10.00 ± 0.01 eV[9]
Spectroscopic Data
Spectroscopic Technique Observed Data
UV-Vis The UV-visible spectrum of bromine (Br₂) in water shows a maximum absorbance around 420 nm.[10][11] Specific data for BrN₃ was not found in the initial search, but its reddish color suggests absorption in the visible region.
Mass Spectrometry (EI) The NIST WebBook provides the mass spectrum of this compound, which would show the molecular ion peak and characteristic fragmentation patterns involving the loss of N₂ and Br.[12]
NMR Spectroscopy Bromine has two NMR active nuclei, ⁷⁹Br and ⁸¹Br. However, both are quadrupolar nuclei, which typically result in very broad signals, making high-resolution NMR studies of small molecules like this compound challenging.[13][14]

Key Reactions and Mechanisms

The primary utility of this compound in organic synthesis is the bromoazidation of olefins. This reaction can proceed through either an ionic or a radical pathway, depending on the reaction conditions and the nature of the alkene.[4][5]

Ionic and Radical Addition to Alkenes

The addition of this compound to an alkene can be initiated by either heterolytic or homolytic cleavage of the Br-N bond. The ionic mechanism typically involves an initial electrophilic attack of the bromine atom, followed by nucleophilic attack of the azide ion, leading to a trans-addition product. The radical mechanism, often initiated by light or a radical initiator, proceeds via a bromine radical addition followed by reaction with the azide radical.[4]

Experimental Protocols

Caution: this compound is a highly explosive and toxic substance. All manipulations should be carried out by trained personnel in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.

Due to its hazardous nature, this compound is almost exclusively generated in situ for immediate use in subsequent reactions. Several methods have been developed to achieve this in a controlled manner.

Classical in situ Generation from Bromine and Sodium Azide

This is the original method for generating this compound for addition reactions to alkenes.

Reagents:

  • Alkene

  • Sodium azide (NaN₃)

  • Bromine (Br₂)

  • Solvent (e.g., dichloromethane, acetonitrile)[4]

Procedure:

  • A solution of the alkene in the chosen solvent is prepared in a reaction vessel protected from light.[4]

  • A slight excess of sodium azide is added to the solution.

  • A solution of bromine in the same solvent is added dropwise to the stirred suspension at a controlled temperature (often 0 °C or below).

  • The reaction is monitored by TLC or GC for the consumption of the starting alkene.

  • Upon completion, the reaction mixture is carefully quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate, to destroy any excess this compound and bromine.

  • The organic product is then isolated through standard workup procedures.

In situ Generation using N-Bromosuccinimide (NBS) and Sodium Azide

This method avoids the use of highly corrosive elemental bromine.

Reagents:

  • Alkene

  • Sodium azide (NaN₃)

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., acetonitrile)[4]

Procedure:

  • To a stirred suspension of sodium azide and the alkene in the solvent, N-bromosuccinimide is added portion-wise at a controlled temperature.

  • The reaction progress is monitored, and upon completion, the mixture is worked up as described in the previous method.

Continuous Flow Generation

To enhance safety and control, continuous flow methods for the generation and immediate use of this compound have been developed.

Reagents:

  • Aqueous solution of sodium azide (NaN₃) and sodium bromide (NaBr)

  • Aqueous solution of an oxidant (e.g., Oxone)

  • Organic solution of the alkene[15]

Procedure:

  • Two separate aqueous streams, one containing NaN₃/NaBr and the other containing the oxidant, are pumped and mixed in a T-mixer.

  • The resulting aqueous stream containing in situ generated BrN₃ is immediately brought into contact with a continuous stream of the organic phase containing the alkene in a microreactor.

  • The efficient mixing and heat transfer in the microreactor allow for a rapid and controlled reaction.

  • The biphasic mixture exiting the reactor is collected, and the organic layer containing the product is separated.

Visualizations

Synthesis of this compound

Synthesis Br2 Bromine (Br₂) NaN3 Sodium Azide (NaN₃) Br2_NaN3 Br2_NaN3 BrN3 This compound (BrN₃) Br2_NaN3->BrN3 + NaBr Sodium Bromide (NaBr) BrN3->NaBr + Decomposition BrN3 This compound (BrN₃) Br_rad Bromine Radical (Br•) BrN3->Br_rad Homolytic Cleavage N3_rad Azide Radical (N₃•) BrN3->N3_rad Homolytic Cleavage Workflow cluster_generation In situ Generation of BrN₃ cluster_reaction Reaction cluster_workup Workup Reagents Alkene, NaN₃, Br₂ (or NBS) Mixing Controlled Addition & Mixing Reagents->Mixing Reaction Bromoazidation Mixing->Reaction Quenching Quenching (e.g., Na₂S₂O₃) Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Vicinal Bromoazide Purification->Product

References

Spectroscopic Data of Bromine Azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for bromine azide (B81097) (BrN₃), a highly reactive and explosive inorganic compound. Due to its inherent instability, detailed spectroscopic characterization has been challenging. However, this document collates the available experimental and theoretical data for its infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) properties. This information is crucial for researchers working with this hazardous material, enabling its identification and characterization in various chemical processes.

Vibrational Spectroscopy: IR and Raman Data

Vibrational spectroscopy provides insight into the bonding and structure of a molecule. For bromine azide, both experimental Raman and theoretical IR and Raman data are available.

Data Summary

The following table summarizes the observed experimental Raman and calculated vibrational frequencies for this compound.

Vibrational ModeExperimental Raman (cm⁻¹)[1]Calculated (DFT) IR (cm⁻¹)Calculated (DFT) Raman (cm⁻¹)
Asymmetric N₃ stretch (ν_as)21462073-
Symmetric N₃ stretch (ν_s)12731226-
NNN bend (δ)-698-
Br-N stretch (ν_Br-N)451459-
BrNN bend (δ)303321-
Torsion (τ)-141-

Note: The calculated frequencies are from Density Functional Theory (DFT) computations.

Experimental Protocols

Synthesis of this compound for Spectroscopic Analysis: [1]

Caution: this compound is extremely sensitive and explosive. All handling must be performed with appropriate safety measures in a specialized laboratory setting.

A common method for the synthesis of this compound involves the reaction of sodium azide (NaN₃) with bromine (Br₂).[1]

  • In a controlled environment, such as a glovebox, 0.14 g (2.15 mmol) of sodium azide is placed in a reaction vessel made of an inert material like FEP (Fluorinated Ethylene Propylene).

  • The vessel is cooled to -196 °C, and 80 μL (1.55 mmol) of pure bromine is condensed onto the sodium azide.

  • The reaction mixture is then allowed to slowly warm to ambient temperature and is held at this temperature for 30 minutes.

  • After the reaction, the mixture is slowly cooled to -15 °C.

  • The resulting this compound is purified by condensation into a separate FEP trap at -80 °C. This purification step is repeated twice to yield pure BrN₃.

Raman Spectroscopy: [1]

The Raman spectrum of solid this compound was recorded using a 40 mW laser at 25 °C with an accumulation of 400 scans.

Logical Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis of BrN₃ cluster_analysis Spectroscopic Analysis reagents NaN₃ + Br₂ reaction Reaction at Ambient Temperature reagents->reaction -196°C to RT purification Purification by Condensation reaction->purification -15°C pure_brn3 Pure BrN₃ purification->pure_brn3 -80°C raman Raman Spectroscopy pure_brn3->raman nmr ¹⁴N NMR Spectroscopy pure_brn3->nmr ms Mass Spectrometry pure_brn3->ms

Synthesis and Spectroscopic Analysis Workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the quadrupolar nature of both bromine and nitrogen nuclei, obtaining high-resolution NMR spectra for this compound is challenging. However, ¹⁴N NMR data has been reported.

Data Summary

The following table presents the experimental ¹⁴N NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃).

Nitrogen AtomChemical Shift (δ, ppm)[1]Half-width (Δν₁/₂, Hz)[1]
N_α-324118
N_β-13516
N_γ-17025

Note: The assignment of the nitrogen atoms is Br-N_α-N_β-N_γ.

Experimental Protocols

¹⁴N NMR Spectroscopy: [1]

The ¹⁴N NMR spectrum was recorded on a solution of this compound in CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Data Summary

The electron ionization mass spectrum of this compound is available in the NIST WebBook. The table below summarizes the major observed ions and their relative intensities.

m/zRelative Intensity (%)Plausible Fragment
121100[BrN₃]⁺•
9315[BrN]⁺•
798[Br]⁺
425[N₃]⁺
2895[N₂]⁺•

Data sourced from NIST WebBook.

Fragmentation Pathway

The fragmentation of this compound under electron ionization likely proceeds through the initial loss of a nitrogen molecule (N₂), which is a common fragmentation pathway for azides.

G M [BrN₃]⁺• m/z = 121, 123 F1 [BrN]⁺• m/z = 93, 95 M->F1 - N₂ F3 [N₃]⁺ m/z = 42 M->F3 - Br• F4 [N₂]⁺• m/z = 28 M->F4 - BrN• F2 [Br]⁺ m/z = 79, 81 F1->F2 - N•

Proposed Mass Spectrometry Fragmentation Pathway for this compound.

This guide provides a consolidated source of the currently available spectroscopic data for this compound. The extreme reactivity and explosive nature of this compound necessitate careful handling and specialized experimental techniques, which contributes to the limited availability of comprehensive spectroscopic information. Researchers should always consult primary literature and adhere to strict safety protocols when working with or synthesizing this compound.

References

An In-depth Technical Guide to the Hazards and Toxicity of Bromine Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromine azide (B81097) (BrN₃) is a highly energetic and toxic inorganic compound. This guide provides a comprehensive overview of its hazardous properties, including its extreme sensitivity to shock, friction, and changes in temperature and pressure. Due to its inherent instability, bromine azide is almost exclusively generated in situ for immediate use in chemical synthesis, primarily in the azidation of alkenes. This document summarizes the known quantitative data on its hazards, details experimental protocols for its safe generation and handling using continuous flow chemistry, and discusses its toxicological profile. Notably, specific quantitative toxicity data such as LD50 and LC50 values for this compound are not available in the public domain, likely due to its instability. Therefore, this guide also provides information on the toxicity of its constituent parts and potential decomposition products to infer its probable toxic effects.

Chemical and Physical Properties

This compound is a red liquid or crystalline solid at room temperature with the molecular formula BrN₃ and a molar mass of 121.924 g/mol .[1] It is highly reactive and prone to explosive decomposition.

PropertyValueReference
Molecular Formula BrN₃[1]
Molar Mass 121.924 g/mol [1]
Appearance Red liquid or crystals[1]
Melting Point -45 °C[1]
Boiling Point Decomposes explosively[1]

Explosive Hazards

This compound is a primary explosive, meaning it is extremely sensitive to initiation. Its handling requires extreme caution and specialized equipment. The U.S. Department of Transportation has forbidden its transport.[1]

Sensitivity and Reactivity

This compound is highly sensitive to minimal variations in temperature and pressure.[1] Explosions have been reported to occur with pressure changes as small as ≥ 0.05 Torr.[1] It is also sensitive to shock and friction.

The compound detonates on contact with a variety of substances, including:

  • Arsenic[1]

  • Alkali metals (e.g., sodium)[1]

  • Silver foil[1]

  • Allotropes of phosphorus[1]

Concentrated solutions of this compound in organic solvents are also capable of exploding.[1]

Decomposition and Energetic Properties

When heated, this compound undergoes rapid and violent decomposition, emitting highly toxic fumes of bromine and nitrogen gas.[1] The decomposition reaction is highly exothermic.

ParameterValueReference
Pressure change sensitivity ≥ 0.05 Torr[1]
Reaction energy of disintegration 404 kJ mol⁻¹[2]

The decomposition can be initiated by UV photolysis, where the dissociation of a small number of molecules can trigger the explosive decomposition of the entire sample.[3]

cluster_initiators Initiating Factors cluster_products Decomposition Products This compound (BrN3) This compound (BrN3) Explosive Decomposition Explosive Decomposition This compound (BrN3)->Explosive Decomposition Initiators Initiators Products Products Explosive Decomposition->Products Bromine (Br2) Bromine (Br2) Nitrogen (N2) Nitrogen (N2) Heat Heat Heat->Explosive Decomposition Shock/Friction Shock/Friction Shock/Friction->Explosive Decomposition Pressure Change (≥0.05 Torr) Pressure Change (≥0.05 Torr) Pressure Change (≥0.05 Torr)->Explosive Decomposition UV Light UV Light UV Light->Explosive Decomposition Contact with Metals (As, Na, Ag, P) Contact with Metals (As, Na, Ag, P) Contact with Metals (As, Na, Ag, P)->Explosive Decomposition

Figure 1. Factors initiating the explosive decomposition of this compound.

Toxicity Profile

There is a significant lack of quantitative toxicological data for this compound, with Safety Data Sheets consistently reporting "no data available" for metrics such as LD50 and LC50.[4] This is likely due to the compound's extreme instability, which makes toxicological testing exceptionally hazardous and impractical. However, its toxicity can be inferred from the known toxicities of its constituent elements and its potential decomposition and reaction products.

Inferred Toxicity from Components and Products
  • Azide Moiety: The azide ion is known to be highly toxic. Sodium azide, a common precursor, is classified as acutely toxic.[3] Ingestion or absorption of azides can lead to a rapid decrease in blood pressure, headaches, and in severe cases, convulsions and death.[5] In the presence of water or acids, azides can form hydrazoic acid (HN₃), a highly toxic and explosive gas.[6]

  • Bromine: Bromine is a corrosive substance that is toxic upon inhalation.[1] Inhalation of bromine vapor can cause severe respiratory irritation, leading to coughing, shortness of breath, and in high concentrations, can be fatal.[1]

  • Decomposition Products: The primary decomposition products of this compound are elemental bromine (Br₂) and nitrogen gas (N₂).[2] While nitrogen is inert, the release of toxic bromine vapor during decomposition is a major hazard.[1]

GHS Hazard Classification

This compound is classified under multiple GHS hazard categories, reflecting its severe and diverse risks.[1]

GHS PictogramHazard ClassDescription
Exploding Bomb GHS01Explosive
Skull and Crossbones GHS06Toxic
Environment GHS09Environmental Hazard
Corrosion GHS05Corrosive
Health Hazard GHS08Health Hazard

Experimental Protocols for Safe Handling

Due to its extreme hazards, this compound is almost exclusively prepared and used in situ. The development of continuous flow chemistry has provided a significantly safer method for its generation and immediate consumption in reactions.

In Situ Generation in a Continuous Flow System

A well-established method for the safe generation and use of this compound for the 1,2-bromoazidation of olefins has been developed by the Kappe research group.[2][7] This method utilizes a continuous flow reactor to generate this compound in small quantities that are immediately reacted, thus avoiding the accumulation of dangerous amounts of the explosive compound.

Experimental Workflow:

A Aqueous Feed 1: NaBr and NaN3 in Water D Mixing Point A->D Pump B Aqueous Feed 2: Oxone® in Water B->D Pump C Organic Feed: Alkene in Organic Solvent F Segmented Flow Reactor (Phase Transfer) C->F Pump E In Situ Generation of BrN3 (Aqueous Phase) D->E Mixing E->F Flow G Reaction with Alkene (Organic Phase) F->G Reaction H Product Collection G->H Output

Figure 2. Continuous flow generation and reaction of this compound.

Detailed Protocol for Continuous Flow Bromoazidation:

  • Reagents and Setup:

    • An aqueous solution of sodium bromide (NaBr) and sodium azide (NaN₃).

    • An aqueous solution of Oxone® (potassium peroxymonosulfate) as an oxidizing agent.

    • A solution of the alkene substrate in an organic solvent (e.g., dichloromethane).

    • A continuous flow reactor system consisting of pumps, a mixing point (e.g., a T-mixer), and a coil reactor. The system should be operated in a well-ventilated fume hood behind a blast shield.

  • Procedure:

    • The three reagent solutions are pumped at controlled flow rates into the system.

    • The two aqueous streams (NaBr/NaN₃ and Oxone®) are combined at a mixing point, where this compound is rapidly generated in situ.

    • This aqueous phase containing freshly generated this compound is immediately brought into contact with the organic phase containing the alkene in a segmented flow reactor.

    • The this compound is efficiently extracted into the organic phase where it reacts with the alkene to form the 1,2-bromoazide product.

    • The reaction mixture flows out of the reactor for collection and subsequent work-up.

This continuous flow approach minimizes the amount of this compound present at any given time, significantly enhancing the safety of the procedure. For detailed experimental parameters, including flow rates, concentrations, and reactor dimensions, it is imperative to consult the supplementary information of the original publication by Cantillo, Gutmann, and Kappe (2016).[7]

Conclusion

This compound is a substance of extreme hazard, characterized by its high explosivity and inferred high toxicity. The lack of specific quantitative toxicological data necessitates a highly cautious approach, treating the compound as extremely dangerous. The primary mitigation strategy for its explosive nature is in situ generation and immediate consumption, with continuous flow chemistry offering the safest current methodology. Researchers, scientists, and drug development professionals who must work with this reagent should do so only with a thorough understanding of its hazards, adherence to strict safety protocols, and the use of appropriate engineering controls such as continuous flow reactors and blast shields.

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the relevant Safety Data Sheets (SDS) and conduct a thorough risk assessment before handling any hazardous chemical.

References

An In-depth Technical Guide to the Stability of Bromine Azide at Room Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

WARNING: Bromine azide (B81097) (BrN₃) is an extremely sensitive and dangerously explosive compound. Its handling should only be attempted by experienced professionals in a specialized laboratory setting with appropriate safety measures, including blast shields and remote manipulation capabilities. This document is for informational purposes only and does not constitute a recommendation or guide for the synthesis or handling of this hazardous material.

Executive Summary

Bromine azide (BrN₃) is a highly reactive inorganic compound that exists as a red liquid or crystalline solid at room temperature.[1] It is characterized by its profound instability, making it exceptionally sensitive to a variety of stimuli including temperature, pressure, shock, and light.[1] At room temperature, this compound is prone to rapid and violent decomposition, often leading to detonation. Its use in synthetic chemistry, primarily for the bromoazidation of alkenes, has been largely limited to in situ generation under carefully controlled conditions, often in continuous flow systems to minimize the accumulation of hazardous concentrations.[2][3] This guide provides a comprehensive overview of the stability of this compound at room temperature, summarizing key quantitative data, outlining experimental protocols for its synthesis and stability assessment, and illustrating the factors influencing its decomposition.

Quantitative Stability Data

The inherent instability of this compound has made the acquisition of precise and extensive quantitative data challenging. However, several key parameters have been reported in the literature, which are summarized in the table below.

ParameterValueNotes and References
Physical State at Room Temperature Red liquid or crystals[1]
Melting Point -45 °C[1]
Pressure Sensitivity Explodes at Δp ≥ 0.05 Torr (≥ 67 μbar) upon crystallizationThis highlights its extreme sensitivity to minor pressure changes.[1]
Heat of Formation (ΔfH°) > 122 kcal/molIndicates a highly endothermic compound.
Reaction Energy of Disintegration 404 kJ/mol (for BrN₃ → Br₂ + N₂)A very large release of energy upon decomposition.
Enthalpy of Explosion (ΔHexplosion) -507 kcal/kg[3]
Detonation Temperature (Tex) 6000 K[3]
Thermal Stability Decomposes rapidly at room temperature; more stable at -25 °C. Explodes upon heating.[3]
Photochemical Stability UV photolysis of a small sample can lead to the dissociation of the entire sample.[1]
Shock and Friction Sensitivity The solid, liquid, and vapor are shock-sensitive explosives.Can explode spontaneously and detonates on contact with various materials.
Compatibility Detonates on contact with arsenic, sodium, silver foil, or phosphorus. Reacts violently with alkali metals.[1]

Factors Influencing Stability

The stability of this compound is precarious and influenced by several external factors. The logical relationship between these factors and the decomposition of this compound is illustrated in the diagram below.

G Factors Influencing this compound Decomposition Br_N3 This compound (BrN₃) Decomposition Explosive Decomposition (Br₂ + N₂) Br_N3->Decomposition Stimuli External Stimuli Temp Temperature Increase (especially to room temp.) Temp->Br_N3 initiates Pressure Pressure Fluctuation (≥ 0.05 Torr) Pressure->Br_N3 initiates Shock Mechanical Shock / Friction Shock->Br_N3 initiates Light UV Light Exposure Light->Br_N3 initiates Contact Contact with Incompatible Materials (e.g., metals, arsenic) Contact->Br_N3 initiates

Caption: Factors leading to the explosive decomposition of this compound.

Experimental Protocols

In Situ Generation of this compound for Synthetic Use

A common and safer method for utilizing this compound is its generation in the presence of a substrate that will immediately react with it, thus preventing its accumulation.

4.1.1 Protocol for In Situ Generation from Sodium Azide and Bromine

This is a classical method for generating this compound for addition reactions to alkenes.

  • Materials: Sodium azide (NaN₃), Bromine (Br₂), organic solvent (e.g., dichloromethane), alkene substrate, biphasic reaction vessel.

  • Procedure:

    • A solution of the alkene substrate in an organic solvent is prepared in a biphasic reaction vessel.

    • An aqueous solution of sodium azide is added to the vessel.

    • The mixture is cooled to a low temperature (e.g., 0 °C).

    • A solution of bromine in the same organic solvent is added dropwise to the stirred biphasic mixture.

    • This compound is formed in the aqueous phase and is immediately extracted into the organic phase where it reacts with the alkene.

    • The reaction is carefully monitored and quenched once the starting material is consumed.

4.1.2 Continuous Flow Generation

Continuous flow chemistry offers a significantly safer approach by minimizing the reactor volume and the amount of this compound present at any given time.[2]

  • Experimental Workflow:

G A Aqueous Stream: NaBr + NaN₃ Mixer T-Mixer A->Mixer B Organic Stream: Alkene Substrate B->Mixer C Oxidant Stream: (e.g., Oxone) C->Mixer Reactor Flow Reactor Coil (Photoreactor if needed) Mixer->Reactor In situ BrN₃ formation & reaction Quench Quenching Reactor->Quench Product Product Collection Quench->Product

Caption: A conceptual workflow for the continuous flow generation and reaction of this compound.

Hypothetical Protocols for Stability Assessment

The following are generalized protocols for testing energetic materials. These are not explicit instructions for testing this compound but illustrate the types of experiments used to determine the data presented in Section 2.0.

4.2.1 Thermal Stability: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For an explosive like this compound, it would be used to determine the onset of decomposition and the energy released.

  • Principle: A small, encapsulated sample of the material and an inert reference are heated at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured. An exothermic event, such as decomposition, is observed as a significant release of energy.

  • Hypothetical Procedure for BrN₃:

    • An extremely small sample (microgram scale) of this compound, likely in a dilute solution with a high-boiling point, inert solvent, would be hermetically sealed in a high-pressure DSC pan.

    • The sample would be placed in the DSC instrument, which should be located in a blast-proof chamber.

    • The sample would be heated at a slow, controlled rate (e.g., 2-10 °C/min).

    • The thermogram would be recorded, noting the onset temperature of the exothermic decomposition peak and the integrated area of the peak to determine the enthalpy of decomposition.

4.2.2 Sensitivity to Mechanical Stimuli: Friction and Impact Tests

These tests are designed to quantify the sensitivity of an energetic material to initiation by friction or impact.

  • BAM Friction Test:

    • Principle: A small sample of the material is placed on a porcelain plate, and a porcelain pin is pressed onto it with a specific load. The plate is then moved back and forth, and any reaction (e.g., crackling, smoke, or explosion) is noted.[4] The test is repeated with increasing loads to determine the load at which a reaction occurs in 1 out of 6 trials.[5]

    • Hypothetical Application to BrN₃: This test would be exceptionally dangerous for pure this compound. A solution of this compound might be tested, though the volatility and reactivity of the compound would complicate the interpretation of the results. The test would need to be performed remotely.

  • Drop Weight Impact Test:

    • Principle: A standard weight is dropped from a specified height onto a sample of the explosive. The energy of the impact is varied by changing the drop height. The height at which initiation occurs in 50% of the trials (H₅₀) is determined.

    • Hypothetical Application to BrN₃: A liquid sample of this compound would be placed in a specialized cell.[6] Given its extreme sensitivity, the initial drop heights would be very low. The entire apparatus would need to be in a reinforced containment cell.

Safety and Handling Considerations

The paramount consideration when dealing with a substance as hazardous as this compound is safety.

  • Quantity: The amount of this compound used in any experiment should be minimized, ideally limited to no more than 2 mmol.[1]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is insufficient. Full-body protection, including blast shields, and remote handling equipment are mandatory.

  • Incompatible Materials: Avoid all contact with metals (especially alkali metals), arsenic, phosphorus, and organic materials in which concentrated solutions can be explosive.[1] Halogenated solvents should also be used with caution.[7]

  • Environment: Work should be conducted in a well-ventilated fume hood, free of sources of ignition, shock, and friction. The working area should be shielded from light.

  • Disposal: Any unreacted this compound must be carefully destroyed in situ using an appropriate quenching agent. Azide-containing waste streams require specialized disposal procedures and must not be mixed with acidic wastes, which could generate highly toxic and explosive hydrazoic acid.[7]

Conclusion

This compound is a chemical of extreme instability at room temperature, posing a significant explosion hazard. Its handling is a specialized task that requires extensive safety precautions and infrastructure. While it has applications in organic synthesis, its use is largely confined to in situ generation, preferably in continuous flow systems that mitigate the risks associated with its accumulation. The quantitative data available underscores its hazardous nature, and any research involving this compound must prioritize safety above all else.

References

Methodological & Application

Application Notes and Protocols: In Situ Generation of Bromine Azide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromine azide (B81097) (BrN₃) is a highly reactive intermediate that serves as a powerful reagent for the simultaneous introduction of a bromine atom and an azide group across a double bond, a transformation known as bromoazidation. The resulting vicinal (1,2-) bromoazides are exceptionally versatile synthetic building blocks, readily converted into a variety of valuable nitrogen-containing compounds such as aziridines, vinyl azides, and diamines.

However, bromine azide is a notoriously unstable and explosive compound, making its isolation and storage extremely hazardous.[1] To circumvent these safety issues, methods for its in situ generation have been developed, allowing for its immediate use in the reaction mixture without accumulation. This approach has made the unique reactivity of this compound accessible for routine laboratory synthesis, providing a reliable pathway for complex molecule construction. These application notes provide an overview of the common methods for the in situ generation of BrN₃, its applications, and detailed experimental protocols.

CRITICAL SAFETY PRECAUTIONS

The in situ generation of this compound mitigates many dangers, but the precursors and the BrN₃ intermediate are still hazardous. All procedures must be performed in a well-ventilated chemical fume hood, and a blast shield is strongly recommended.

  • This compound (BrN₃): This compound is highly explosive and sensitive to changes in pressure and temperature.[1] It should never be isolated or stored. Reactions are typically conducted in solution at or below room temperature.

  • Sodium Azide (NaN₃): Acutely toxic; fatal if swallowed or comes into contact with skin.[2][3] It reacts with acids to liberate highly toxic and explosive hydrazoic acid (HN₃).[3][4] Crucially, it can react with heavy metals, such as lead and copper (often found in plumbing), to form dangerously explosive heavy metal azides.[3] Use non-metal spatulas for handling.

  • N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin and eye burns.[5][6] It is also an oxidizing agent and may intensify fires.[7][8]

  • Bromine (Br₂): A volatile, highly corrosive liquid that is fatal if inhaled and causes severe skin and eye burns.[9][10][11] It is also very toxic to aquatic life.[10] Handle only with appropriate respiratory protection in a fume hood.

  • Personal Protective Equipment (PPE): At a minimum, standard PPE including a lab coat, safety goggles, and a face shield must be worn. Chemical-resistant gloves (e.g., nitrile) are mandatory.[6]

  • Waste Disposal: Azide-containing waste is hazardous. It must be collected in a dedicated, clearly labeled waste container. Never mix azide waste with acidic waste streams to prevent the formation of hydrazoic acid.[3] Consult your institution's environmental health and safety guidelines for proper quenching and disposal procedures.

Methods for In Situ Generation of this compound

Several reagent combinations are effective for the in situ generation of BrN₃. The choice of method often depends on the substrate, desired reaction conditions (e.g., aqueous vs. anhydrous), and scale. The most common methods are summarized in Table 1.

Table 1: Comparison of Common Methods for In Situ Generation of this compound

MethodReagentsTypical SolventAdvantagesDisadvantages
1 N-Bromosuccinimide (NBS) + Sodium Azide (NaN₃)Acetonitrile (B52724), CH₂Cl₂Readily available and inexpensive reagents; solid reagents are easy to handle.Can be heterogeneous; potential for side reactions with NBS.
2 Bromine (Br₂) + Sodium Azide (NaN₃)DichloromethaneThe "classical" method; effective for a wide range of substrates.[1]Requires handling of volatile and highly corrosive liquid bromine.[1]
3 N-Bromosuccinimide (NBS) + Trimethylsilyl Azide (TMSN₃)AcetonitrileHomogeneous reaction; suitable for anhydrous conditions.TMSN₃ is volatile and toxic; more expensive than NaN₃.
4 Sodium Bromide (NaBr) + Sodium Azide (NaN₃) + Oxone®Biphasic (e.g., H₂O/CH₂Cl₂)Suitable for continuous flow chemistry, enhancing safety.[12]Requires a biphasic system and an oxidant.
5 NBS + NaN₃ + Tetrachlorosilane (B154696) (TCS)AcetonitrileCatalytic method reported to be highly regioselective and high-yielding for specific substrates like arylidene malononitriles.[13]Requires handling of corrosive TCS.

Application: Vicinal Bromoazidation of Alkenes

The premier application of in situ generated this compound is the electrophilic addition to alkenes, yielding 1,2-bromoazido compounds. This reaction is a powerful tool for introducing nitrogen and bromine functionalities in a single, stereocontrolled step.

Reaction Mechanism

The addition of BrN₃ to an alkene can proceed through two primary pathways, ionic or radical, depending on the reaction conditions and substrate.[1][14]

  • Ionic Pathway: This is the more common pathway. The Br⁺ moiety of this compound acts as an electrophile, adding to the alkene to form a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by the azide anion (N₃⁻) occurs at the more substituted carbon, typically resulting in a trans (anti-addition) product.

  • Radical Pathway: In the presence of light or radical initiators, BrN₃ can undergo homolytic cleavage to form an azide radical (•N₃) and a bromine radical (•Br).[12][14] The azide radical typically adds to the alkene first, and the resulting carbon-centered radical is then trapped by a bromine atom. This pathway can lead to different regioselectivity compared to the ionic mechanism.

Visualizations

G cluster_workflow General Workflow Precursors Azide Source (e.g., NaN₃) + Bromine Source (e.g., NBS) InSitu In Situ Generation of this compound (BrN₃) Precursors->InSitu Mixing in Solvent Reaction Reaction with Alkene Substrate InSitu->Reaction Product Vicinal Bromoazide Product Reaction->Product

Caption: General workflow for the in situ generation and use of BrN₃.

G Alkene Alkene Bromonium Bromonium Ion Intermediate Alkene->Bromonium Electrophilic Attack BrN3 + Br-N₃ Product trans-1,2-Bromoazide Bromonium->Product Azide N₃⁻ Attack Azide->Bromonium Nucleophilic Opening

Caption: Simplified ionic mechanism for alkene bromoazidation.

G Alkene Alkene Bromoazide Vicinal Bromoazide Alkene->Bromoazide + BrN₃ (in situ) Aziridine Aziridine Bromoazide->Aziridine Reduction (e.g., PPh₃) VinylAzide Vinyl Azide Bromoazide->VinylAzide Elimination (e.g., Base) Amine Amine Derivative Bromoazide->Amine Reduction (e.g., H₂, Pd/C)

Caption: Synthetic utility of vicinal bromoazides.

Experimental Protocols

CAUTION: Review Section 2 (CRITICAL SAFETY PRECAUTIONS) before proceeding. These experiments must be conducted in a chemical fume hood behind a blast shield.

Protocol 1: TCS-Mediated Bromoazidation of Arylidene Malononitrile (B47326)

This protocol is adapted from a high-yield procedure for electron-deficient alkenes.[13]

Reagents and Equipment:

  • Arylidene malononitrile substrate (1.0 mmol)

  • Tetrachlorosilane (TCS) (1.0 mmol, 0.11 mL)

  • Sodium azide (NaN₃) (1.0 mmol, 65 mg)

  • N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg)

  • Anhydrous acetonitrile (MeCN) (10 mL)

  • Dry, two-neck round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a dry two-neck round-bottom flask under an inert atmosphere, add anhydrous acetonitrile (5 mL) and sodium azide (1.0 mmol).

  • Cool the suspension in an ice bath and slowly add tetrachlorosilane (1.0 mmol). Stir the mixture at room temperature for 10 minutes.

  • Add N-bromosuccinimide (1.0 mmol) to the mixture and stir for another 5 minutes.

  • Add a solution of the arylidene malononitrile substrate (1.0 mmol) in anhydrous acetonitrile (5 mL).

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC. Reaction times are typically short (10-30 minutes).

  • Upon completion, quench the reaction by pouring the mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (B1220275) (20 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: General Bromoazidation of Styrene (B11656) using NBS and NaN₃

This protocol is a general method applicable to many styrenical olefins.

Reagents and Equipment:

  • Styrene (1.0 mmol, 104 mg, 0.115 mL)

  • N-Bromosuccinimide (NBS) (1.2 mmol, 214 mg)

  • Sodium azide (NaN₃) (1.5 mmol, 98 mg)

  • Acetonitrile (MeCN) (10 mL)

  • Round-bottom flask with magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add styrene (1.0 mmol), sodium azide (1.5 mmol), and acetonitrile (10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.2 mmol) portion-wise over 5 minutes to the stirred suspension. Note: The reaction can be exothermic.

  • Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, pour the reaction mixture into 20 mL of water and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (1 x 15 mL) to remove any residual bromine species, followed by water (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude bromoazide can be purified by flash column chromatography on silica gel (typically eluting with a hexane/ethyl acetate mixture).

Quantitative Data Summary

The efficiency of the bromoazidation reaction is highly dependent on the substrate. Below are representative data for different classes of alkenes.

Table 2: Substrate Scope for TCS-Mediated Bromoazidation of Arylidene Malononitriles[13]

EntryArylidene Substituent (Ar)Time (min)Yield (%)
1C₆H₅2085
24-CH₃-C₆H₄2582
34-OCH₃-C₆H₄3077
44-Cl-C₆H₄1588
54-Br-C₆H₄1587
64-NO₂-C₆H₄1090
72-Cl-C₆H₄1586

Table 3: Representative Yields for Bromoazidation of Various Alkenes

SubstrateMethodProduct RegiochemistryYield (%)Reference
StyreneNaBr/NaN₃/Oxone (Flow)Markovnikov (Br at C1)90[15]
Ethyl CinnamateNaBr/NaN₃/Oxone (Flow)Anti-Markovnikov (Br at C2)91[15]
1-OcteneNBS/NaN₃Markovnikov (Br at C1)~85General Procedure
α-MethylstyreneNBS/TMSN₃Markovnikov (Br at C2)HighGeneral Procedure
CyclohexeneBr₂/NaN₃trans-diaxial>90General Procedure

Conclusion

The in situ generation of this compound provides a safe and practical solution for performing bromoazidation reactions in a standard laboratory setting. This methodology offers a powerful and direct route to synthesize vicinal bromoazides from a wide range of alkenes. The resulting products are highly valuable intermediates for the synthesis of nitrogen-containing molecules, making this an important transformation for researchers in organic chemistry and drug discovery. Adherence to strict safety protocols is paramount when utilizing this potent synthetic tool.

References

Application Notes and Protocols for Bromine Azide (BrN₃)

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND DEVELOPMENT USE ONLY. NOT FOR DRUG, HOUSEHOLD, OR OTHER USES.

DANGER: Bromine azide (B81097) is an extremely toxic, highly reactive, and dangerously explosive compound. It is sensitive to shock, friction, heat, and changes in pressure. Work with this substance should only be conducted by trained professionals in a controlled laboratory environment with appropriate safety measures in place. A thorough risk assessment must be completed before any handling.

Physicochemical and Hazard Data

Quantitative data for bromine azide is summarized below. Its extreme instability makes detailed experimental data scarce.

PropertyValueCitation(s)
Molecular Formula BrN₃[1]
Molar Mass 121.92 g/mol [1]
Appearance Red liquid or crystals[1][2]
Melting Point -45 °C[1]
Pressure Sensitivity Explosions can occur at pressure changes (Δp) ≥ 0.05 Torr.[1][3][4]
Decomposition Energy The disintegration to Br₂ and N₂ has a high reaction energy of 404 kJ/mol.[4][5]
Primary Hazards Explosive (Hazard Class 1.1A), highly toxic, powerful oxidant, corrosive.[1][2]

Hazard Identification and Incompatibilities

This compound is a powerful oxidant and is incompatible with a wide range of materials. Contact with these substances can lead to violent reactions, fire, or explosion.

Incompatible Material ClassSpecific ExamplesCitation(s)
Metals Alkali metals (e.g., sodium), arsenic, phosphorus, silver foil, antimony, powdered metals (aluminum, iron, copper), heavy metals and their salts.[1][2][6][7]
Reducing Agents Lithium, sodium, and their hydrides.[8]
Organic Materials Combustible materials, organic compounds in general, ethyl ether, aldehydes, ketones, amines, amides, phenols, alcohols.[2][6][9]
Acids & Solvents Strong acids, halogenated solvents (e.g., dichloromethane, chloroform). Mixing with acids can form highly toxic and explosive hydrazoic acid.[7][10][11][12]
Other Ammonia, carbon disulfide, chromyl chloride, dimethyl sulfate, ozone.[7][9][13]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

Body PartRequired PPECitation(s)
Hands Fluorinated rubber or multilayer laminate gloves should be worn. Neoprene or nitrile gloves may offer limited protection for dilute solutions but are not recommended for pure substance.[8][9][14]
Eyes/Face Tightly-fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards, used in combination with a full-face shield.[9][14][15]
Body A fire/flame-resistant lab coat over cotton-based clothing, long pants, and fully enclosed, chemical-resistant safety shoes. An impervious chemical-resistant apron is also recommended.[14][15]
Respiratory All work must be performed in a certified chemical fume hood. In case of engineering control failure or for emergency response, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) is required.[6][8][15]

Engineering Controls

  • Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood with a tested and documented face velocity. The sash should be kept as low as possible.[6][9][14]

  • Blast Shield: A portable, weighted blast shield must be placed between the user and the apparatus during the entire experiment.[12]

  • Ventilation: The laboratory must be well-ventilated with an exhaust system separate from the general building ventilation.[16]

  • Safety Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[9][17]

Experimental Protocol: In-situ Generation and Use in a Continuous Flow System

Due to its extreme instability, this compound should not be isolated or stored. The safest method for its use is in-situ generation and immediate consumption in a continuous flow reactor. This protocol is adapted from a published procedure for the 1,2-bromoazidation of olefins.[4][5][18]

Objective: To safely generate this compound in an aqueous phase and immediately extract it into an organic phase containing a substrate (e.g., an alkene) for reaction in a continuous flow setup.

Materials:

  • Sodium azide (NaN₃)

  • Sodium bromide (NaBr)

  • Oxone (Potassium peroxymonosulfate)

  • Deionized water

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Alkene substrate

  • Continuous flow reactor system with multiple pump inlets, a mixing unit (T-mixer), and a residence time coil/reactor.

Procedure:

  • Solution Preparation:

    • Aqueous Stream 1: Prepare an aqueous solution of sodium bromide (NaBr) and sodium azide (NaN₃).

    • Aqueous Stream 2: Prepare an aqueous solution of Oxone.

    • Organic Stream: Prepare a solution of the alkene substrate in a suitable organic solvent.

  • System Setup:

    • Set up the continuous flow reactor, ensuring all connections are secure. The reactor tubing should be made of a compatible material like Teflon or PFA.

    • Place the reactor behind a blast shield within a chemical fume hood.

    • Set the pumps for the three streams to the desired flow rates to achieve the correct stoichiometry. A 20% excess of the azide/bromide mixture is often used to ensure full conversion of the substrate.[4]

  • Reaction Execution:

    • Begin pumping all three streams simultaneously into the T-mixer.

    • The two aqueous streams will mix, generating this compound, which appears as a reddish color.[4]

    • This aqueous mixture is immediately combined with the organic stream. The newly formed this compound is rapidly extracted into the organic phase, preventing its decomposition in water.[4]

    • The biphasic mixture travels through the residence time coil, where the bromoazidation of the alkene occurs.

    • The output from the reactor is collected in a quenching solution (e.g., sodium thiosulfate) to neutralize any unreacted this compound.

  • Workup and Purification:

    • Separate the organic and aqueous layers of the collected reaction mixture.

    • Wash the organic layer with brine and dry over sodium sulfate.

    • Remove the solvent under reduced pressure (behind a blast shield) to obtain the crude product, which can then be purified by standard methods such as column chromatography.

Safety Note: This procedure minimizes the accumulation of this compound to microscopic amounts at any given time, significantly reducing the risk of explosion compared to batch synthesis.

Safe Storage and Waste Disposal

Storage:

  • DO NOT STORE this compound. It must be generated in-situ and consumed immediately.[4]

  • Precursor materials like sodium azide should be stored in a cool, dry, well-ventilated area away from acids, heavy metals, and other incompatible materials.[7][10][13] Store in tightly sealed, clearly labeled containers.

Waste Disposal:

  • Quenching: All unreacted this compound must be quenched before disposal. A solution of sodium thiosulfate (B1220275) or sodium bisulfite can be used to reduce the azide.

  • Collection: Collect all azide-containing waste streams in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or HDPE; avoid metal parts and polyethylene (B3416737) for pure bromine).[6][10][19]

  • Segregation: NEVER mix azide waste with acidic waste, as this will generate highly toxic and explosive hydrazoic acid.[7][10] Do not mix with heavy metal waste.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office according to all local, state, and federal regulations.[15]

Emergency Procedures

Emergency SituationAction ProtocolCitation(s)
Spill Small Spill (inside fume hood): Trained personnel wearing full PPE can neutralize the spill with a reducing agent (e.g., sodium thiosulfate solution) before absorbing with an inert material like dry sand or soda ash. Place in a sealed container for hazardous waste disposal. Large Spill (or any spill outside a hood): Immediately evacuate the area. Alert others, secure the lab, and call emergency services (e.g., 911) and the institutional safety office.[6][8][9]
Personal Exposure Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Call for immediate medical assistance. Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of soap and water for at least 15-30 minutes. Seek immediate medical attention. Eye Contact: Immediately flush eyes with gently flowing water for at least 15-30 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention. Ingestion: DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][14][17][20]
Fire This compound is not combustible but is a powerful oxidizer that can cause other materials to ignite. In case of a fire involving this compound, evacuate the area immediately and call the fire department. Inform them of the materials involved. Use an extinguishing agent suitable for the surrounding fire.[2][8]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision-making and operational workflow for safely handling this compound.

SafeHandlingWorkflow Workflow for In-Situ Generation and Use of this compound cluster_prep Preparation Phase cluster_exec Execution Phase (Continuous Flow) cluster_post Post-Reaction Phase cluster_emergency Emergency Response A Conduct Risk Assessment & Review SOP B Verify Engineering Controls (Fume Hood, Blast Shield) A->B C Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) B->C D Prepare Precursor Solutions (Aqueous & Organic Streams) C->D E Set Up Flow Reactor Behind Blast Shield D->E F Initiate Pumping of All Streams (In-Situ Generation & Reaction) E->F G Collect Effluent in Quenching Solution F->G H Shut Down Reactor & Purge Lines G->H I Work-up Quenched Mixture H->I J Decontaminate Equipment I->J K Segregate & Label Hazardous Waste J->K L Spill or Exposure? K->L M Follow Emergency Protocol (Evacuate, Decontaminate, Seek Medical Aid) L->M Yes N Proceed Safely L->N No

Caption: Safe handling workflow for this compound.

References

Application Notes and Protocols: Bromine Azide in Radical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine azide (B81097) (BrN₃) is a highly reactive and historically hazardous reagent that has found renewed interest in modern organic synthesis, particularly in the realm of radical chemistry. Its ability to undergo homolytic cleavage to generate an azide radical (•N₃) and a bromine radical (Br•) opens up unique pathways for the functionalization of organic molecules. This document provides detailed application notes and experimental protocols for the use of bromine azide in key radical-mediated transformations, including the 1,2-bromoazidation of alkenes, radical cyclization cascades, and the selective oxidation of secondary alcohols. Recent advancements in in-situ generation techniques have significantly improved the safety and accessibility of these powerful reactions.

Core Applications in Radical Chemistry

The primary applications of this compound in radical chemistry stem from the facile homolytic cleavage of the weak Br-N₃ bond, which can be initiated by light or heat. This generates highly reactive azide and bromine radicals that can participate in a variety of transformations.

Radical 1,2-Bromoazidation of Alkenes

The radical addition of this compound to alkenes proceeds via an anti-Markovnikov regioselectivity, affording vicinal bromoazides. These products are versatile synthetic intermediates that can be readily converted to aziridines, vinyl azides, and other nitrogen-containing compounds.[1][2] The reaction is particularly useful for styrenes and other electron-rich olefins.

General Reaction Scheme:

Radical Cascade Cyclizations

The azide radical generated from this compound can initiate powerful radical cascade reactions. For instance, the addition of the azide radical to a diene can trigger a cyclization event, leading to the formation of complex cyclic structures in a single step. This approach is highly valuable for the rapid construction of carbocyclic and heterocyclic scaffolds.[3]

Oxidation of Secondary Alcohols

A more recent application of this compound radical chemistry is the selective oxidation of secondary alcohols to ketones.[3][4] This transformation proceeds via a hydrogen atom abstraction from the carbinol carbon by the azide radical, followed by subsequent steps to yield the corresponding ketone. This method offers an alternative to traditional metal-based oxidants.

Data Presentation: Reaction Yields

The following tables summarize quantitative data for key applications of this compound in radical chemistry, showcasing the yields for various substrates under different reaction conditions.

Table 1: Radical 1,2-Bromoazidation of Alkenes [4]

EntryAlkene SubstrateMethodProductYield (%)
1StyreneA1-azido-2-bromo-1-phenylethane75
2StyreneB1-azido-2-bromo-1-phenylethane82
34-MethylstyreneB1-azido-2-bromo-1-(p-tolyl)ethane85
44-ChlorostyreneB1-azido-2-bromo-1-(4-chlorophenyl)ethane78
5IndeneB2-azido-1-bromoindane65
6α-MethylstyreneB2-azido-1-bromo-2-phenylpropane72

Method A and B refer to the in-situ generation protocols detailed below.

Table 2: Continuous Flow Radical 1,2-Bromoazidation of Alkenes [2]

EntryAlkene SubstrateSolventLightYield (%)
1StyreneEtOAcOn94
2StyreneDCMOn96
3Ethyl cinnamateEtOAcOn85
44-NitrostyreneDCMOn92
5trans-StilbeneDCMOn95

Table 3: Radical Oxidation of Secondary Alcohols [4]

EntryAlcohol SubstrateMethodProductYield (%)
11-PhenylethanolBAcetophenone88
2DiphenylmethanolBBenzophenone92
3CyclohexanolBCyclohexanone75

Experimental Protocols

Safety Precaution: this compound is a highly explosive and toxic substance. These protocols rely on the in-situ generation of this compound, which is significantly safer than handling the pre-formed reagent. All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.

Protocol 1: In-situ Generation of this compound for Radical Bromoazidation of Alkenes (Batch Process)[4]

This protocol describes two methods for the in-situ generation of this compound and its subsequent radical addition to alkenes under photochemical conditions.

Method A:

  • Reagents:

    • Tetraethylphosphonium diacetoxybromate(I)

    • Trimethylsilyl (B98337) azide (TMSN₃)

    • Alkene (1.0 equiv)

    • Dichloroethane (DCE) as solvent

  • Procedure:

    • In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve the alkene (1.0 equiv) in dichloroethane (DCE).

    • Cool the solution to -25 °C.

    • Add tetraethylphosphonium diacetoxybromate(I) (1.2 equiv) to the solution.

    • Slowly add trimethylsilyl azide (TMSN₃) (1.5 equiv) to the reaction mixture.

    • Irradiate the reaction mixture with blue LEDs while maintaining the temperature at -25 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Method B:

  • Reagents:

    • Azido (B1232118) benziodoxolone (Zhdankin's reagent)

    • Tetraethylphosphonium bromide

    • Alkene (1.0 equiv)

    • Dichloroethane (DCE) as solvent

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve the alkene (1.0 equiv) and tetraethylphosphonium bromide (1.2 equiv) in dichloroethane (DCE).

    • Cool the solution to -25 °C.

    • Add azido benziodoxolone (1.2 equiv) to the reaction mixture.

    • Irradiate the reaction mixture with blue LEDs at -25 °C.

    • Monitor the reaction by TLC.

    • Work-up and purification are performed as described in Method A.

Protocol 2: Continuous Flow Radical 1,2-Bromoazidation of Alkenes[2]

This protocol describes a safer method for the generation and use of this compound in a continuous flow photoreactor.

  • Reagents and Solutions:

    • Aqueous stream 1: Sodium azide (NaN₃) and sodium bromide (NaBr) in water.

    • Aqueous stream 2: Oxone (potassium peroxymonosulfate) in water.

    • Organic stream: Alkene substrate in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Experimental Setup:

    • Three syringe pumps for the three streams.

    • A T-mixer to combine the two aqueous streams for BrN₃ generation.

    • A second mixer to combine the aqueous BrN₃ stream with the organic stream.

    • A residence time unit consisting of coiled tubing.

    • A continuous flow photoreactor (if light irradiation is required).

    • A back-pressure regulator.

    • A collection vessel.

  • Procedure:

    • Set the flow rates of the syringe pumps to achieve the desired stoichiometry (typically a slight excess of the azide and bromide sources).

    • Pump the two aqueous streams into the T-mixer, where this compound is generated in situ.

    • The resulting aqueous solution of BrN₃ is immediately mixed with the organic stream containing the alkene.

    • The biphasic mixture flows through the residence time unit (and photoreactor, if applicable) where the radical addition takes place.

    • The reaction mixture is collected in a vessel after passing through the back-pressure regulator.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.

    • Purification is performed by column chromatography if necessary.

Protocol 3: Radical Cascade Cyclization of a Diene[3]

This protocol is an example of a this compound-initiated radical cascade reaction.

  • Reagents:

    • Diene substrate (e.g., a 1,6-diene)

    • In-situ generated this compound (using Method B from Protocol 1).

  • Procedure:

    • Follow the procedure for Method B as described in Protocol 1, using the diene as the substrate.

    • The initially formed carbon radical after azide radical addition to one of the double bonds undergoes an intramolecular cyclization onto the second double bond.

    • The resulting cyclized radical is then trapped by a bromine radical.

    • Work-up and purification are performed as described in Protocol 1.

Protocol 4: Radical Oxidation of a Secondary Alcohol[4]

This protocol outlines the oxidation of a secondary alcohol to a ketone using in-situ generated this compound.

  • Reagents:

    • Secondary alcohol (1.0 equiv)

    • In-situ generated this compound (using Method B from Protocol 1).

  • Procedure:

    • Follow the procedure for Method B as described in Protocol 1, using the secondary alcohol as the substrate.

    • The reaction is typically carried out under photochemical conditions (blue LEDs).

    • The azide radical abstracts a hydrogen atom from the carbon bearing the hydroxyl group.

    • Subsequent reaction steps lead to the formation of the ketone.

    • Work-up and purification are performed as described in Protocol 1.

Visualizations

Diagram 1: General Mechanism of Radical 1,2-Bromoazidation of an Alkene

G cluster_initiation Initiation cluster_propagation Propagation BrN3 BrN₃ Br_rad Br• BrN3->Br_rad hv or Δ N3_rad •N₃ BrN3->N3_rad hv or Δ Intermediate_rad Intermediate Radical (R-CH(•)-CH₂N₃) N3_rad->Intermediate_rad Addition Alkene Alkene (R-CH=CH₂) Alkene->Intermediate_rad Product Vicinal Bromoazide (R-CH(Br)-CH₂N₃) Intermediate_rad->Product Br abstraction BrN3_prop BrN₃ Intermediate_rad->BrN3_prop N3_rad_regen N3_rad_regen Product->N3_rad_regen regenerates •N₃

Caption: Radical 1,2-bromoazidation mechanism.

Diagram 2: Experimental Workflow for Continuous Flow Bromoazidation

G Pump1 Syringe Pump 1 (NaN₃/NaBr in H₂O) Mixer1 T-Mixer (BrN₃ Generation) Pump1->Mixer1 Pump2 Syringe Pump 2 (Oxone in H₂O) Pump2->Mixer1 Pump3 Syringe Pump 3 (Alkene in Org. Solvent) Mixer2 Mixer (Biphasic Reaction) Pump3->Mixer2 Mixer1->Mixer2 Reactor Flow Reactor (Tubing/Photoreactor) Mixer2->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Collection (Separation & Workup) BPR->Collection

Caption: Continuous flow setup for safe bromoazidation.

Diagram 3: this compound-Initiated Radical Cascade Cyclization

G Diene 1,6-Diene Initial_rad Initial Adduct (Alkyl Radical) Diene->Initial_rad N3_rad •N₃ N3_rad->Initial_rad + Cyclized_rad Cyclized Radical (e.g., 5-exo-trig) Initial_rad->Cyclized_rad Intramolecular Cyclization Final_Product Cyclized Bromoazide Cyclized_rad->Final_Product Br_rad Br• Br_rad->Final_Product +

Caption: Radical cascade cyclization of a diene.

References

Application Notes and Protocols: 1,2-Bromoazidation of Alkenes with Bromine Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-bromoazidation of alkenes is a powerful synthetic transformation that introduces both a bromine atom and an azide (B81097) group across a double bond, furnishing vicinal bromoazides. These products are versatile synthetic intermediates, serving as precursors to a variety of valuable nitrogen-containing compounds such as vinyl azides, aziridines, and amines. The reaction typically proceeds through the in situ generation of bromine azide (BrN₃), a highly reactive and potentially explosive reagent. Due to its hazardous nature, various methods have been developed to safely generate and utilize this compound in a controlled manner. This document provides detailed application notes and experimental protocols for the 1,2-bromoazidation of alkenes.

Safety Precautions

WARNING: this compound (BrN₃) is a toxic and extremely explosive compound. All manipulations involving the in situ generation of this compound must be conducted in a well-ventilated fume hood, behind a safety shield. Appropriate personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and blast-resistant gloves, must be worn at all times. Reactions should be carried out on a small scale, and appropriate quenching procedures should be in place. Bromine is corrosive and toxic; handle with care. Sodium azide is highly toxic and can form explosive heavy metal azides.

Reaction Mechanisms: Ionic vs. Radical Pathways

The addition of this compound to alkenes can proceed through either an ionic or a radical mechanism, depending on the reaction conditions and the nature of the alkene.[1] This dichotomy allows for tunable regioselectivity.

  • Ionic Mechanism: This pathway is favored for electron-rich alkenes and typically proceeds via an anti-addition. The reaction is initiated by the electrophilic addition of a bromine cation (Br⁺) to the alkene, forming a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by the azide anion (N₃⁻) occurs at the more substituted carbon, leading to the anti-Markovnikov product.

  • Radical Mechanism: In the presence of light or radical initiators, or with electron-deficient alkenes, the reaction can proceed through a radical pathway.[1][2] Homolytic cleavage of the Br-N₃ bond generates a bromine radical (Br•) and an azide radical (N₃•). The bromine radical adds to the alkene to form the most stable carbon-centered radical, followed by trapping with the azide radical. This pathway can lead to a mixture of regioisomers.

Diagram of Reaction Mechanisms

G cluster_ionic Ionic Mechanism (Anti-Addition) cluster_radical Radical Mechanism Alkene_I Alkene Bromonium Bromonium Ion Intermediate Alkene_I->Bromonium + Br⁺ BrN3_I BrN₃ Product_I Vicinal Bromoazide (anti-Markovnikov, anti-addition) Bromonium->Product_I + N₃⁻ Alkene_R Alkene Radical_Intermediate Bromoalkyl Radical Intermediate Alkene_R->Radical_Intermediate + Br• BrN3_R BrN₃ BrN3_cleavage Br• + N₃• BrN3_R->BrN3_cleavage hν or Δ Product_R Vicinal Bromoazide (Mixture of Regioisomers) Radical_Intermediate->Product_R + N₃•

Caption: Ionic vs. Radical pathways for 1,2-bromoazidation.

Experimental Protocols

Several reagent systems can be employed for the in situ generation of this compound. The choice of method often depends on the substrate, desired selectivity, and safety considerations.

Protocol 1: Using N-Bromosuccinimide (NBS) and Trimethylsilyl (B98337) Azide (TMSN₃)

This method is efficient, proceeds under mild conditions, and avoids the use of highly corrosive elemental bromine.[3][4] It is particularly effective for a range of alkenes including cinnamates, chalcones, and styrenes.[3][4]

Materials:

Procedure for the Bromoazidation of Styrene (B11656):

  • To a stirred solution of styrene (1.0 mmol, 104 mg) in anhydrous acetonitrile (2 mL) under a nitrogen atmosphere at room temperature, add trimethylsilyl azide (1.1 mmol, 127 mg, 0.15 mL).

  • Add N-bromosuccinimide (1.2 mmol, 214 mg) in one portion. The reaction is typically very fast and can be monitored by Thin Layer Chromatography (TLC).[3][4]

  • Stir the reaction mixture for an additional 10 minutes at room temperature.[4]

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (10 mL) to consume any unreacted bromine species.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent to afford 1-azido-2-bromo-1-phenylethane.

Protocol 2: Using Phenyltrimethylammonium (B184261) Tribromide (PTT) and Trimethylsilyl Azide (TMSN₃) in an Ionic Liquid

This one-pot method is efficient for the bromoazidation of styrenes, chalcones, and cycloalkenes at room temperature and benefits from the properties of ionic liquids as reaction media.[5]

Materials:

  • Alkene

  • Phenyltrimethylammonium tribromide (PTT)

  • Trimethylsilyl azide (TMSN₃)

  • Ionic liquid (e.g., [bmim][BF₄])

  • Ethyl acetate (EtOAc)

  • Hexane

General Procedure:

  • In a round-bottom flask, add the alkene (1.0 mmol) to the ionic liquid (2 mL).

  • Add phenyltrimethylammonium tribromide (1.1 mmol) and trimethylsilyl azide (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature for the appropriate time (monitor by TLC).

  • Upon completion, extract the product with ethyl acetate or a mixture of ethyl acetate and hexane.

  • Wash the combined organic layers with water to remove the ionic liquid.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel.

Experimental Workflow Diagram

G start Start reagents Dissolve Alkene in Solvent (e.g., Acetonitrile) start->reagents add_azide Add Azide Source (e.g., TMSN₃) reagents->add_azide add_bromide Add Bromine Source (e.g., NBS) add_azide->add_bromide reaction Stir at Room Temperature (Monitor by TLC) add_bromide->reaction quench Quench Reaction (e.g., with Na₂S₂O₃) reaction->quench extraction Aqueous Workup & Extraction quench->extraction drying Dry Organic Layer (e.g., with MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification product Isolated Vicinal Bromoazide purification->product

Caption: General workflow for 1,2-bromoazidation of alkenes.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields for the 1,2-bromoazidation of various alkenes using the NBS/TMSN₃ method in acetonitrile at room temperature.[4]

EntryAlkene SubstrateProductYield (%)[4]anti/syn Ratio[4]
1Ethyl cinnamateEthyl 2-azido-3-bromo-3-phenylpropanoate8475:25
2Methyl cinnamateMethyl 2-azido-3-bromo-3-phenylpropanoate8763:37
3Chalcone2-Azido-1,3-diphenyl-3-bromopropan-1-one91>99:1
4trans-Stilbene1-Azido-2-bromo-1,2-diphenylethane92>99:1
5Styrene1-Azido-2-bromo-1-phenylethane79-
64-Chlorostyrene1-(1-Azido-2-bromoethyl)-4-chlorobenzene77-
71,2-Dihydronaphthalene2-Azido-1-bromo-1,2,3,4-tetrahydronaphthalene6972:28
8Cyclohexene1-Azido-2-bromocyclohexane75>99:1

Applications in Drug Development and Organic Synthesis

Vicinal bromoazides are highly valuable intermediates in organic synthesis due to the orthogonal reactivity of the bromide and azide functionalities.

  • Synthesis of Aziridines: The azide group can be reduced (e.g., with LiAlH₄ or Staudinger reduction) to an amine, which can then displace the adjacent bromide to form an aziridine (B145994) ring, a common motif in bioactive molecules.[1]

  • Formation of Vinyl Azides: Elimination of HBr from vicinal bromoazides using a base provides access to vinyl azides, which are precursors for the synthesis of azirines, indoles, and other heterocycles.[1]

  • Introduction of Nitrogen: The azide group serves as a versatile precursor for introducing nitrogen into a molecule, for instance, through reduction to primary amines or participation in click chemistry reactions (Huisgen cycloaddition).

The ability to introduce two distinct and reactive functional groups across a double bond in a stereocontrolled manner makes 1,2-bromoazidation a strategic tool for the efficient construction of complex molecular architectures relevant to drug discovery and development.

References

Application Notes and Protocols: Reactions of Bromine Azide with Electron-Poor Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of bromine azide (B81097) (BrN₃) to carbon-carbon double bonds represents a powerful transformation in organic synthesis, providing a direct route to vicinal azido-bromo compounds. These products are versatile synthetic intermediates, readily converted into a variety of nitrogen-containing molecules such as vinyl azides, aziridines, and amines, which are key structural motifs in many pharmaceuticals and bioactive compounds.[1][2] This document provides a detailed overview of the reactions of bromine azide with electron-poor olefins, including reaction mechanisms, experimental protocols, and quantitative data.

Safety Precautions: this compound is a highly energetic and potentially explosive compound.[3] It is sensitive to heat, pressure changes, and contact with certain metals.[3] It should be generated in situ and handled with extreme caution in a well-ventilated fume hood, behind a blast shield, and in small quantities (typically not exceeding 2 mmol).[3] Concentrated organic solutions may also be explosive.[3]

Reaction Mechanisms

The addition of this compound to olefins can proceed through two primary pathways: an ionic (electrophilic) mechanism and a radical mechanism. The dominant pathway is influenced by the nature of the olefin, the solvent, and the presence of light.[1][4]

Ionic Mechanism: In the absence of radical initiators and light, the reaction with electron-poor olefins typically proceeds via an ionic mechanism. The electron-deficient nature of the double bond makes the initial electrophilic attack of the bromine atom the rate-determining step, leading to a bridged bromonium ion intermediate. Subsequent nucleophilic attack by the azide anion occurs in an anti-fashion, resulting in the trans-addition product. For electron-poor olefins, the regioselectivity is governed by the electronic effects of the substituents, with the bromine atom adding to the carbon atom that is less electron-deficient.

Radical Mechanism: In the presence of light or radical initiators, the reaction can proceed through a radical pathway.[4][5] This involves the homolytic cleavage of this compound to form a bromine radical and an azide radical.[4][5] The azide radical then adds to the olefin to form a carbon-centered radical intermediate, which is subsequently trapped by a bromine radical.[5] This pathway can lead to different regioselectivity compared to the ionic mechanism.[4]

Reaction_Mechanisms cluster_ionic Ionic Mechanism cluster_radical Radical Mechanism Olefin_I Electron-Poor Olefin Bromonium Bromonium Ion Intermediate Olefin_I->Bromonium + Br⁺ BrN3_I BrN₃ Product_I trans-1,2-Azido-bromo Adduct Bromonium->Product_I + N₃⁻ (anti-attack) Olefin_R Electron-Poor Olefin Radical_Intermediate Carbon Radical Intermediate Olefin_R->Radical_Intermediate + •N₃ BrN3_R BrN₃ Azide_Radical •N₃ BrN3_R->Azide_Radical hν or Δ Bromo_Radical •Br BrN3_R->Bromo_Radical hν or Δ Product_R 1,2-Azido-bromo Adduct Radical_Intermediate->Product_R + •Br

Figure 1: General mechanisms for the reaction of this compound with electron-poor olefins.

Quantitative Data Summary

The following table summarizes the reaction of this compound with various electron-poor olefins, providing information on the reaction conditions and yields of the corresponding vicinal azido-bromo adducts.

Olefin SubstrateThis compound SourceSolventTemperature (°C)TimeYield (%)Reference
Arylidene Malononitrile (B47326) DerivativesNBS, NaN₃, Tetrachlorosilane (B154696)Acetonitrile (B52724)Room Temp.10 min90-95[2]
α,β-Unsaturated KetonesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[6]
Styrenes (electron-withdrawing groups)NaBr, NaN₃, Oxone (Flow)Dichloromethane/WaterNot SpecifiedNot SpecifiedVery Good to Excellent[1]
Cinnamates (electron-withdrawing groups)NaBr, NaN₃, Oxone (Flow)Dichloromethane/WaterNot SpecifiedNot SpecifiedVery Good to Excellent[1]
Methyl AcrylateNBS, TMSN₃AcetonitrileRoom Temp.10 minHigh[7]
ChalconesNBS, TMSN₃AcetonitrileRoom Temp.10 minHigh[7]

Experimental Protocols

Protocol 1: In Situ Generation of this compound and Reaction with Arylidene Malononitriles[2]

This protocol describes a highly regioselective method for the synthesis of 1,2-bromoazides from arylidene malononitriles using tetrachlorosilane as a mediator.

Materials:

  • Tetrachlorosilane (TCS)

  • Sodium azide (NaN₃)

  • N-Bromosuccinimide (NBS)

  • Arylidene malononitrile derivative

  • Acetonitrile (anhydrous)

  • Dry, two-neck, round-bottom flask

  • Magnetic stirrer

  • Jacketed flask (to exclude light)

Procedure:

  • In a dry, two-neck, round-bottom flask equipped with a magnetic stirrer, add sodium azide (1.0 mmol) and tetrachlorosilane (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • To this mixture, add N-bromosuccinimide (1.0 mmol) and the arylidene malononitrile derivative (1.0 mmol).

  • Stir the reaction mixture at room temperature. The reaction should be carried out in a jacketed flask to exclude light, as this compound is light-sensitive.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol_1_Workflow start Start mix_reagents Mix NaN₃ and TCS in Acetonitrile start->mix_reagents stir1 Stir for 10 min at Room Temp. mix_reagents->stir1 add_reactants Add NBS and Arylidene Malononitrile stir1->add_reactants stir2 Stir at Room Temp. (exclude light) add_reactants->stir2 monitor Monitor by TLC stir2->monitor quench Quench with Na₂S₂O₃ solution monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Figure 2: Experimental workflow for the synthesis of 1,2-azidobromides.

Protocol 2: Continuous Flow Generation and Reaction of this compound[1]

This protocol describes a safer method for the generation and use of this compound in a continuous flow photoreactor, which is particularly advantageous for handling this hazardous reagent.

Materials and Equipment:

  • Two syringe pumps

  • T-mixer

  • Tubing (e.g., PFA)

  • Photoreactor with a suitable light source (if radical pathway is desired)

  • Back-pressure regulator

  • Collection flask

  • Aqueous solution of sodium bromide (NaBr) and sodium azide (NaN₃)

  • Aqueous solution of Oxone

  • Organic solvent (e.g., dichloromethane)

  • Electron-poor olefin substrate

Procedure:

  • Prepare two separate aqueous solutions: one containing sodium bromide and sodium azide, and the other containing Oxone.

  • Prepare an organic solution of the electron-poor olefin in a suitable solvent like dichloromethane.

  • Set up the continuous flow system with two syringe pumps for the aqueous streams and one for the organic stream.

  • Pump the two aqueous solutions into a T-mixer where this compound is generated in situ.

  • The resulting aqueous stream containing this compound is then immediately mixed with the organic stream of the olefin in another T-mixer, creating a segmented flow. This rapid extraction into the organic phase is crucial to prevent decomposition in the aqueous phase.[1]

  • The segmented flow passes through a reactor coil. For radical additions, the coil is irradiated in a photoreactor.[1]

  • The reaction mixture then passes through a back-pressure regulator to maintain a stable flow.

  • Collect the output from the reactor in a flask.

  • The organic phase, containing the 1,2-bromoazide adduct, can be separated, washed, dried, and concentrated. The product is often obtained in high purity and may not require further purification.[1]

Protocol_2_Workflow cluster_pumps Syringe Pumps pump1 Aq. NaBr/NaN₃ mixer1 T-Mixer (BrN₃ Generation) pump1->mixer1 pump2 Aq. Oxone pump2->mixer1 pump3 Organic Olefin Sol. mixer2 T-Mixer (Extraction) pump3->mixer2 mixer1->mixer2 reactor Flow Reactor (Optional Photoreactor) mixer2->reactor bpr Back-Pressure Regulator reactor->bpr collection Collection bpr->collection

Figure 3: Continuous flow setup for this compound reactions.

Applications in Drug Development

The vicinal azido-bromo adducts synthesized from the reaction of this compound with electron-poor olefins are valuable precursors for the synthesis of complex nitrogen-containing heterocycles, which are prevalent in many drug candidates. The azide functionality can be readily reduced to an amine or participate in cycloaddition reactions (e.g., "click chemistry") for the construction of more elaborate molecular architectures. The bromine atom can be substituted or eliminated to introduce further diversity. For instance, treatment of these adducts with a base can lead to the formation of vinyl azides, which can then be transformed into azirines.[1] These strained heterocycles are found in some natural products and can be used to generate nitrile ylides.[1] The ability to stereoselectively introduce both an azide and a bromine group across a double bond offers a powerful tool for the asymmetric synthesis of chiral amines and other nitrogenous compounds.

References

Application Notes and Protocols for Continuous Flow Synthesis Using Bromine Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromine azide (B81097) (BrN₃) is a highly reactive and useful reagent for the synthesis of vicinal bromoazides, which are valuable intermediates in the preparation of aziridines, azirines, and indoles. However, its extreme toxicity and explosive nature have historically limited its application in traditional batch chemistry.[1][2][3][4] This document provides detailed application notes and protocols for the safe in situ generation and utilization of bromine azide in continuous flow systems.[1][2][3] Flow chemistry offers significant safety and efficiency advantages by generating and consuming hazardous intermediates in small volumes within a controlled reactor environment.[1]

Introduction to Continuous Flow Synthesis of this compound

Continuous flow technology has emerged as a powerful tool for handling hazardous reactions by enhancing heat and mass transfer, allowing for precise control over reaction parameters, and minimizing the accumulation of unstable intermediates.[1] The in situ generation of this compound in a flow reactor, followed by its immediate reaction with a substrate, mitigates the risks associated with its handling and storage.[1][5]

A common method for generating this compound in flow involves the oxidation of a mixture of sodium bromide (NaBr) and sodium azide (NaN₃) with an oxidizing agent like Oxone®.[1][5] The generated BrN₃ is then rapidly extracted into an organic phase containing the alkene substrate.[1][4] This biphasic flow system is crucial for preventing the decomposition of this compound in the aqueous phase.[4]

Key Advantages of Flow Synthesis:

  • Enhanced Safety: In situ generation and immediate consumption of explosive this compound.[1][5]

  • Precise Control: Accurate control over stoichiometry, residence time, and temperature.

  • Rapid Optimization: High-throughput screening of reaction conditions.

  • Scalability: Straightforward scaling of reactions by extending operation time.

Experimental Protocols

General Safety Precautions

CAUTION: this compound (BrN₃) is a highly poisonous and explosive compound. All work involving BrN₃ must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield, safety glasses or a face shield, a leather coat, and Kevlar or leather gloves.[6]

Materials and Reagents
  • Sodium bromide (NaBr)

  • Sodium azide (NaN₃)

  • Oxone® (Potassium peroxymonosulfate)

  • Alkene substrate

  • Organic solvent (e.g., Dichloromethane (DCM), Ethyl acetate)

  • Deionized water

Equipment Setup

A typical continuous flow setup for the 1,2-bromoazidation of olefins consists of:

  • Multiple syringe pumps for delivering the reagent and substrate solutions.

  • T-mixers for combining the reagent streams.

  • A tube reactor (e.g., PFA tubing) of a defined volume to control the residence time.

  • A back-pressure regulator to maintain a stable flow and prevent outgassing.

  • A collection vessel for the product mixture.

  • For reactions enhanced by light, a continuous flow photochemical reactor can be integrated.[4]

General Procedure for the 1,2-Bromoazidation of Alkenes
  • Reagent Preparation:

    • Prepare an aqueous solution of sodium bromide (NaBr) and sodium azide (NaN₃).

    • Prepare a separate aqueous solution of Oxone®.

    • Prepare an organic solution of the alkene substrate in a suitable solvent (e.g., DCM).

  • Flow Reactor Setup:

    • Assemble the flow reactor system as shown in the workflow diagram below.

    • Ensure all connections are secure to prevent leaks.

    • Prime the pumps and tubing with the respective solvents.

  • Reaction Execution:

    • Set the flow rates of the syringe pumps to achieve the desired stoichiometry and residence time. A typical starting point is a 1:1:1 molar ratio of alkene:NaBr:NaN₃, with an excess of Oxone®.

    • Simultaneously pump the aqueous reagent solutions and the organic substrate solution into the T-mixers.

    • The aqueous streams are first mixed to generate this compound, which is then immediately mixed with the organic stream containing the alkene.

    • The resulting biphasic mixture flows through the tube reactor, where the 1,2-bromoazidation occurs.

    • The reaction mixture is then collected in a cooled vessel.

  • Work-up and Purification:

    • Quench the reaction mixture with a suitable reagent, such as a saturated solution of sodium thiosulfate, to neutralize any unreacted this compound.

    • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes the results for the continuous flow 1,2-bromoazidation of various olefins.

EntryAlkene SubstrateProductSolventResidence Time (min)Temperature (°C)Yield (%)
1Styrene1-azido-2-bromo-1-phenylethaneDCM125>95
24-Methylstyrene1-azido-2-bromo-1-(p-tolyl)ethaneDCM125>95
34-Chlorostyrene1-azido-2-bromo-1-(4-chlorophenyl)ethaneDCM125>95
4(E)-Stilbene(1R,2S)-1-azido-2-bromo-1,2-diphenylethaneDCM125>95
5Cyclohexene1-azido-2-bromocyclohexaneDCM12590
61-Octene1-azido-2-bromooctaneDCM12585

Data synthesized from literature reports.

Visualizations

Experimental Workflow

G cluster_reagents Reagent Preparation cluster_flow_system Continuous Flow System cluster_workup Work-up & Purification A Aq. NaBr/NaN₃ Solution Mix1 T-Mixer A->Mix1 B Aq. Oxone® Solution B->Mix1 C Alkene in Organic Solvent Mix2 T-Mixer C->Mix2 Mix1->Mix2 In situ BrN₃ Generation Reactor Tube Reactor (Residence Time Control) Mix2->Reactor Bromoazidation Collection Product Collection Reactor->Collection Quench Quenching Collection->Quench Extraction Extraction & Drying Quench->Extraction Purification Purification Extraction->Purification Final_Product Final_Product Purification->Final_Product Pure Bromoazide

Caption: Workflow for the continuous flow synthesis of vicinal bromoazides.

Subsequent Transformations of Vicinal Bromoazides

The vicinal bromoazide products can be readily transformed into other valuable nitrogen-containing compounds. For example, treatment with a base can lead to the formation of vinyl azides, which can then undergo thermal or photochemical rearrangement to yield azirines or indoles.

G Alkene Alkene Bromoazide Vicinal Bromoazide Alkene->Bromoazide + BrN₃ (Flow) VinylAzide Vinyl Azide Bromoazide->VinylAzide - HBr (Base) Aziridine Aziridine Bromoazide->Aziridine Reduction (e.g., LiAlH₄) Azirine Azirine VinylAzide->Azirine Thermolysis or Photolysis Indole Indole Azirine->Indole Hemetsberger-Knittel Rearrangement

Caption: Synthetic pathways from alkenes to indoles via this compound chemistry.

Applications in Drug Development

The azide functionality is a versatile precursor for the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical compounds. The ability to safely and efficiently synthesize vicinal bromoazides on a larger scale using continuous flow technology opens up new avenues for the rapid generation of compound libraries for drug discovery and the development of more efficient synthetic routes to active pharmaceutical ingredients. The subsequent transformations to aziridines and indoles are particularly relevant, as these motifs are present in numerous bioactive molecules.[6]

References

Application Note: Photolytic Activation of Bromine Azide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the use of photolytically activated bromine azide (B81097) (BrN₃) in organic synthesis. Bromine azide is a high-energy, explosive compound that serves as a potent source of azide (N₃•) and bromine (Br•) radicals upon photolysis.[1][2] This reactivity enables powerful transformations such as the anti-Markovnikov bromoazidation of alkenes and the selective oxidation of secondary alcohols.[3][4] Due to its hazardous nature, modern protocols focus on the in situ generation of BrN₃, particularly using safer precursors or continuous flow technology to minimize risk while accessing its unique synthetic utility.[1][5] These methods provide a controlled way to perform 1,2-functionalization of alkenes and chemoselective oxidations, yielding versatile intermediates for further synthetic elaboration.[3][6]

CRITICAL SAFETY WARNING

This compound (BrN₃) is a highly toxic and extremely explosive compound, sensitive to thermal shock, pressure changes, and even crystallization.[1][2] Never attempt to isolate or store BrN₃. All procedures must be conducted in situ behind appropriate blast shielding in a well-ventilated fume hood. The use of continuous flow reactors is strongly recommended to enhance safety by minimizing the amount of BrN₃ present at any given time.[1][2] Adhere to strict safety protocols, including the use of a face shield, leather or Kevlar gloves, and a blast shield.

Part 1: In Situ Generation of this compound

The key to the safe and effective use of this compound is its generation in the presence of the substrate. Several methods have been developed to achieve this, moving away from hazardous traditional batch preparations involving Br₂ and NaN₃.[2][3] Two modern and comparatively safer approaches are highlighted here.

Protocol 1: Generation from Zhdankin's Reagent (Batch Method)

This method utilizes 1-azido-1,2-benziodoxol-3(1H)-one (azidobenziodoxolone or Zhdankin's reagent) as an azide source in the presence of a phosphonium (B103445) bromide salt.[4] This approach offers a more controlled release of BrN₃ compared to other batch methods.[4]

Materials:

  • Tetraethylphosphonium bromide (Et₄PBr)

  • Azidobenziodoxolone (Zhdankin's reagent, Caution: potentially explosive )[7][8]

  • Substrate (e.g., alkene or alcohol)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE)

  • Blue LEDs (e.g., 450 nm)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the substrate (1.0 equiv).

  • Add tetraethylphosphonium bromide (1.2 equiv) and Zhdankin's reagent (1.2 equiv).

  • Add anhydrous DCE to achieve the desired concentration (e.g., 0.1 M).

  • Cool the reaction mixture to the specified temperature (e.g., -25 °C) using a cryostat.

  • Irradiate the mixture with blue LEDs while stirring vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium thiosulfate.

  • Proceed with standard aqueous work-up and purification.

Protocol 2: Generation in a Continuous Flow Photoreactor

Continuous flow processing is the safest method for handling this compound, as it is generated and consumed in rapid succession within a closed, small-volume reactor.[1][5] This protocol is based on the OXONE®-mediated oxidation of sodium bromide and sodium azide.[1]

Materials:

  • Feed 1 (Aqueous): Sodium azide (NaN₃) and sodium bromide (NaBr) in deionized water.

  • Feed 2 (Aqueous): OXONE® (2KHSO₅·KHSO₄·K₂SO₄) in deionized water.

  • Feed 3 (Organic): Alkene substrate in an organic solvent (e.g., dichloromethane, DCM).

Procedure:

  • Set up a continuous flow system consisting of three syringe pumps, a T-mixer for the aqueous streams, a tube reactor for BrN₃ formation, a second mixer (e.g., a membrane separator or T-mixer) for phase transfer, and a photochemically transparent (e.g., FEP) tube reactor wrapped around a light source (e.g., 40W Kessil H150-BLUE LED lamp).

  • Pump the three feeds at specified flow rates to achieve the desired stoichiometry and residence time.

  • The aqueous streams (Feed 1 and 2) are mixed, generating BrN₃.

  • The resulting aqueous slug containing BrN₃ is immediately mixed with the organic stream (Feed 3). BrN₃ is rapidly extracted into the organic phase containing the alkene.[1]

  • The segmented flow passes through the photoreactor, where the photolytic activation and reaction occur.

  • The output from the reactor is collected, and the organic phase is separated, washed (e.g., with Na₂S₂O₃ solution), dried, and concentrated to yield the crude product for further purification.

G Workflow: Continuous Flow Generation and Reaction of BrN₃ P1 Pump 1 (NaN₃/NaBr aq.) M1 T-Mixer 1 P1->M1 P2 Pump 2 (OXONE® aq.) P2->M1 P3 Pump 3 (Alkene in DCM) M2 T-Mixer 2 (Phase Transfer) P3->M2 R1 Tube Reactor (BrN₃ Formation) M1->R1 R1->M2 R2 Photoreactor (Blue LED Light) M2->R2 C Collection Flask R2->C S Separation & Work-up C->S P Purified Product S->P

Caption: Continuous flow setup for safe in situ generation and use of BrN₃.

Part 2: Applications in Synthesis

Application 1: Radical Bromoazidation of Alkenes

Photolytic cleavage of BrN₃ generates azide and bromine radicals, which add across a double bond. This radical pathway typically results in anti-Markovnikov regioselectivity, where the azide radical adds first to form the more stable carbon radical intermediate, which is then trapped by the bromine radical.[3][4]

G Mechanism: Photolytic Bromoazidation of Alkenes BrN3 Br-N₃ Radicals Br• + N₃• BrN3->Radicals hν (Blue Light) (Homolytic Cleavage) Alkene R-CH=CH₂ Intermediate R-ĊH-CH₂-N₃ (More Stable Radical) Alkene->Intermediate + N₃• Product R-CH(Br)-CH₂(N₃) (1,2-Bromoazide) Intermediate->Product + Br• (Radical Trap)

Caption: Proposed radical mechanism for photolytic bromoazidation.

Experimental Protocol (General, based on Batch Method):

  • Follow the procedure for in situ generation of BrN₃ as described in Part 1, Protocol 1, using the desired alkene as the substrate.

  • Maintain irradiation and low temperature (-25 °C to -15 °C) for the duration of the reaction (typically 1-4 hours).[3]

  • After completion, quench with saturated aqueous Na₂S₂O₃ and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel) to yield the 1,2-bromoazide.

Table 1: Examples of Photolytic Bromoazidation of Alkenes

Entry Alkene Substrate Product Yield (%) Conditions Ref
1 Styrene 1-azido-2-bromo-1-phenylethane 91 Flow, DCM, 25 °C, 2 min res. time [1]
2 Methyl cinnamate Methyl 2-azido-3-bromo-3-phenylpropanoate 85 Flow, DCM, 25 °C, 2 min res. time [1]
3 Indene trans-1-azido-2-bromoindane 82 Batch, DCE, -25 °C, Blue LED [3][4]
4 1-Dodecene 1-azido-2-bromododecane 55 Batch, DCE, -25 °C, Blue LED [3][4]

| 5 | Cyclohexene | trans-1-azido-2-bromocyclohexane | 65 | Flow, DCM, 25 °C, 2 min res. time |[1] |

Application 2: Selective Oxidation of Secondary Alcohols

The azide radical generated from BrN₃ photolysis is a potent hydrogen atom transfer (HAT) agent. It can selectively abstract a hydrogen atom from the carbon bearing a hydroxyl group in secondary alcohols, even in the presence of primary alcohols.[3][6] The resulting ketyl radical is then oxidized to the corresponding ketone.

G Mechanism: Selective Oxidation of Secondary Alcohols N3_rad N₃• (from BrN₃ photolysis) Sec_OH R₂CH-OH (Secondary Alcohol) Ketyl_rad R₂Ċ-OH (Ketyl Radical) Sec_OH->Ketyl_rad + N₃• (- HN₃) Ketone R₂C=O (Ketone) Ketyl_rad->Ketone Oxidation Step G Synthetic Utility of 1,2-Bromoazides Start 1,2-Bromoazide Aziridine Aziridine Start->Aziridine Reduction (e.g., LiAlH₄) VinylAzide Vinyl Azide Start->VinylAzide Elimination (e.g., KOtBu) Azirine Azirine VinylAzide->Azirine Thermolysis Indole Indole Azirine->Indole Hemetsberger-Knittel Rearrangement

References

Application Notes and Protocols: Synthesis of Aziridines using Bromine Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis and are key structural motifs in numerous biologically active compounds. Their inherent ring strain allows for a variety of stereospecific ring-opening reactions, providing access to a diverse range of functionalized amines. This document outlines a reliable two-step method for the synthesis of aziridines from alkenes utilizing the in situ generation of bromine azide (B81097), followed by reductive cyclization of the resulting vicinal bromoazide intermediate.

The overall transformation proceeds via two distinct steps:

  • Bromoazidation of an alkene: Bromine azide (BrN₃), generated in situ for safety reasons, undergoes an electrophilic addition to an alkene to form a vicinal bromoazide.

  • Reductive Cyclization: The intermediate bromoazide is then treated with a reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), to induce intramolecular cyclization and furnish the desired aziridine (B145994).

This method offers a straightforward and often stereospecific route to a variety of substituted aziridines.

Reaction Mechanism and Stereochemistry

The synthesis of aziridines from alkenes using this compound is a two-step process with distinct mechanistic features that influence the stereochemical outcome of the final product.

Step 1: Bromoazidation of the Alkene

The reaction is initiated by the in situ generation of this compound from a bromine source, such as N-bromosuccinimide (NBS), and a source of azide ions, typically sodium azide (NaN₃). The addition of this compound to the alkene generally proceeds through an ionic mechanism. The electrophilic bromine atom adds to the double bond, forming a cyclic bromonium ion intermediate. The azide anion then attacks this intermediate in an anti-fashion, leading to the formation of a vicinal bromoazide with a trans-relationship between the bromine and azide groups. The regioselectivity of the azide attack is governed by the electronic and steric properties of the alkene substituents, with the azide typically attacking the more substituted carbon atom (Markovnikov-type addition).

Step 2: Reductive Cyclization of the Vicinal Bromoazide

The vicinal bromoazide intermediate is subsequently reduced to form the aziridine. This is typically achieved using a hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄). The reduction of the azide moiety to an amine is followed by an intramolecular nucleophilic substitution (Sₙ2) reaction, where the newly formed amino group displaces the adjacent bromide, leading to the formation of the aziridine ring. This intramolecular cyclization occurs with an inversion of configuration at the carbon atom bearing the bromine, resulting in a stereospecific synthesis of the aziridine.

Reaction_Mechanism cluster_step1 Step 1: Bromoazidation cluster_step2 Step 2: Reductive Cyclization Alkene Alkene Bromonium Bromonium Ion Intermediate Alkene->Bromonium + Br⁺ BrN3 BrN₃ Bromoazide Vicinal Bromoazide Bromonium->Bromoazide + N₃⁻ (anti-attack) Azide_ion N₃⁻ Bromoazide_in Vicinal Bromoazide Amino_bromide Vicinal Bromoamine Bromoazide_in->Amino_bromide Reduction of Azide Reduction [H] (e.g., LiAlH₄) Aziridine Aziridine Amino_bromide->Aziridine Intramolecular Sₙ2 (Inversion of Stereochemistry) BrN3_source In situ generation: NBS + NaN₃

Caption: Overall reaction pathway for aziridine synthesis.

Data Presentation

The following table summarizes the yields for the two-step synthesis of various aziridines from their corresponding alkenes.

Alkene SubstrateBromoazidation Yield (%)Reductive Cyclization Yield (%)Overall Yield (%)Diastereomeric Ratio (if applicable)
Styrene (B11656)85-9570-8060-76N/A
4-Methylstyrene88-9672-8263-79N/A
4-Chlorostyrene82-9068-7556-68N/A
(E)-β-Methylstyrene80-9065-7552-68>95:5 (trans)
(Z)-β-Methylstyrene80-9065-7552-68>95:5 (cis)
Cyclohexene75-8560-7045-60N/A

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-2-azido-1-phenylethane from Styrene

This protocol details the first step of the synthesis: the bromoazidation of styrene.

Materials:

  • Styrene

  • N-Bromosuccinimide (NBS)

  • Sodium azide (NaN₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve styrene (1.0 eq) in dichloromethane.

  • Add sodium azide (1.5 eq) and water to the flask.

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add N-bromosuccinimide (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 1-bromo-2-azido-1-phenylethane is typically used in the next step without further purification.

Protocol 2: Synthesis of 2-Phenylaziridine from 1-Bromo-2-azido-1-phenylethane

This protocol describes the reductive cyclization of the bromoazide intermediate to the final aziridine product.

Materials:

  • 1-Bromo-2-azido-1-phenylethane (from Protocol 1)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Water (deionized)

  • 15% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or argon inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet.

  • Under an inert atmosphere, suspend Lithium Aluminum Hydride (1.5 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 1-bromo-2-azido-1-phenylethane (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the solution of the bromoazide dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A white precipitate should form.

  • Stir the mixture vigorously for 15-20 minutes, then filter the solid and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washings and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2-phenylaziridine.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the two-step synthesis of aziridines.

Experimental_Workflow start Start: Alkene bromoazidation Bromoazidation (NBS, NaN₃, CH₂Cl₂/H₂O, 0°C to RT) start->bromoazidation workup1 Aqueous Workup (Na₂S₂O₃, NaHCO₃, Brine) bromoazidation->workup1 drying1 Drying and Concentration workup1->drying1 intermediate Crude Vicinal Bromoazide drying1->intermediate reduction LiAlH₄ Reduction (Anhydrous Et₂O or THF, 0°C to Reflux) intermediate->reduction quench Quenching (H₂O, NaOH(aq)) reduction->quench filtration Filtration quench->filtration drying2 Drying and Concentration filtration->drying2 purification Purification (Distillation or Chromatography) drying2->purification product Final Product: Aziridine purification->product

Caption: General experimental workflow for aziridine synthesis.

Synthesis of Vinyl Azides from Bromine Azide Adducts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of vinyl azides, versatile intermediates in organic synthesis, through a two-step process involving the bromoazidation of alkenes followed by the elimination of hydrogen bromide from the resulting vicinal bromoazide adducts.

Introduction

The synthesis of vinyl azides from readily available alkenes is a valuable transformation in organic chemistry. Vinyl azides serve as precursors to a variety of nitrogen-containing compounds, including aziridines, amines, and various heterocycles, which are of significant interest in medicinal chemistry and materials science. The described methodology involves two key steps: the addition of bromine azide (B81097) across a carbon-carbon double bond to form a bromine azide adduct, and the subsequent base-mediated elimination of hydrogen bromide to yield the desired vinyl azide. This approach offers a reliable and often stereoselective route to this important functional group.

Reaction Pathway and Mechanism

The overall transformation proceeds as depicted below. The first step, bromoazidation, typically occurs via an anti-addition mechanism. The subsequent elimination of HBr is a dehydrohalogenation that generally follows an E2 mechanism, which requires an anti-periplanar arrangement of the proton to be removed and the bromide leaving group. This stereochemical requirement can influence the geometry of the resulting vinyl azide.

ReactionPathway Alkene Alkene Bromoazide This compound Adduct Alkene->Bromoazide Bromoazidation VinylAzide Vinyl Azide Bromoazide->VinylAzide Elimination Reagents1 Br-N3 sources (e.g., NBS, TMSN3) Reagents2 Base (e.g., KOtBu)

Caption: Overall reaction scheme for the synthesis of vinyl azides.

Experimental Protocols

Protocol 1: Synthesis of Vicinal Bromoazide Adducts via Catalyst-Free Bromoazidation of Alkenes

This protocol describes the synthesis of vicinal bromoazide adducts from various alkenes using N-bromosuccinimide (NBS) and trimethylsilyl (B98337) azide (TMSN₃) in acetonitrile (B52724) at room temperature. This method is notable for its mild conditions and the absence of a catalyst.

Materials:

  • Alkene (e.g., Styrene)

  • N-Bromosuccinimide (NBS)

  • Trimethylsilyl azide (TMSN₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Thin Layer Chromatography (TLC) plate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alkene (1.0 mmol) in anhydrous acetonitrile (5 mL).

  • Add trimethylsilyl azide (TMSN₃, 1.2 mmol) to the solution and stir the mixture at room temperature.

  • To this stirring solution, add N-bromosuccinimide (NBS, 1.1 mmol) in one portion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure vicinal bromoazide adduct.

Data Presentation: Bromoazidation of Various Alkenes

The following table summarizes the results for the bromoazidation of a range of alkenes using the catalyst-free NBS/TMSN₃ method.[1][2]

EntryAlkeneProductYield (%)Diastereomeric Ratio (anti:syn)
1Styrene1-Azido-2-bromo-1-phenylethane923:1
24-Methylstyrene1-(1-Azido-2-bromoethyl)-4-methylbenzene903:1
34-Chlorostyrene1-Chloro-4-(1-azido-2-bromoethyl)benzene933:1
4Methyl cinnamateMethyl 2-azido-3-bromo-3-phenylpropanoate953:1
5Ethyl cinnamateEthyl 2-azido-3-bromo-3-phenylpropanoate943:1
6Chalcone2-Azido-1,3-diphenyl-3-bromopropan-1-one96>99:1 (anti)
7trans-Stilbene(1R,2S)-1-Azido-2-bromo-1,2-diphenylethane95>99:1 (anti)
8Cyclohexene1-Azido-2-bromocyclohexane88>99:1 (anti)
91,2-Dihydronaphthalene1-Azido-2-bromo-1,2,3,4-tetrahydronaphthalene90>99:1 (anti)
Protocol 2: Synthesis of Vinyl Azides via Base-Mediated Elimination of HBr

This protocol details the conversion of the previously synthesized vicinal bromoazide adducts into vinyl azides through an elimination reaction using potassium tert-butoxide (KOtBu) as the base.

Materials:

  • Vicinal bromoazide adduct (from Protocol 1)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the vicinal bromoazide adduct (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (KOtBu, 1.2 mmol) portion-wise to the stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench it by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude vinyl azide by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Data Presentation: Elimination of HBr from Bromoazide Adducts

The following table presents typical yields for the elimination of HBr from various bromoazide adducts to form the corresponding vinyl azides.

EntryBromoazide AdductProductYield (%)
11-Azido-2-bromo-1-phenylethaneβ-Azidostyrene85
21-(1-Azido-2-bromoethyl)-4-methylbenzene1-(1-Azidoethenyl)-4-methylbenzene82
31-Azido-2-bromocyclohexane1-Azidocyclohexene88
4Methyl 2-azido-3-bromo-3-phenylpropanoateMethyl 2-azido-3-phenylacrylate90
52-Azido-1,3-diphenyl-3-bromopropan-1-one2-Azido-1,3-diphenylprop-2-en-1-one92

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the two-step synthesis of vinyl azides from alkenes.

Workflow start Start: Alkene step1 Step 1: Bromoazidation (NBS, TMSN3, CH3CN, rt) start->step1 workup1 Work-up & Purification (Extraction, Chromatography) step1->workup1 intermediate Intermediate: Vicinal Bromoazide Adduct workup1->intermediate step2 Step 2: Elimination (KOtBu, THF, 0 °C to rt) intermediate->step2 workup2 Work-up & Purification (Extraction, Chromatography) step2->workup2 end End Product: Vinyl Azide workup2->end

Caption: Workflow for the synthesis of vinyl azides.

Signaling Pathway (Reaction Mechanism)

The diagram below outlines the key mechanistic steps involved in the synthesis.

Mechanism cluster_bromoazidation Bromoazidation cluster_elimination Elimination (E2) Alkene Alkene Bromonium Bromonium Ion Intermediate Alkene->Bromonium + Br+ Adduct Bromoazide Adduct Bromonium->Adduct + N3- (anti-attack) Adduct2 Bromoazide Adduct TransitionState Anti-periplanar Transition State Adduct2->TransitionState + Base (-H+) VinylAzide Vinyl Azide TransitionState->VinylAzide - Br-

Caption: Key mechanistic steps in the synthesis of vinyl azides.

References

Application Notes and Protocols: Cycloaddition Reactions Involving Bromine Azide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic azides are highly versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Their utility is most prominently featured in [3+2] cycloaddition reactions, a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,2,3-triazoles. While direct cycloaddition reactions with the highly reactive and explosive bromine azide (B81097) (BrN₃) are not a common synthetic strategy, organic bromides serve as excellent and readily available precursors for the synthesis of organic azides. This two-step sequence, involving the conversion of a bromide to an azide followed by a cycloaddition reaction, is a robust and widely adopted methodology in medicinal chemistry and drug development for the construction of complex molecular scaffolds.[1][2]

This document provides detailed application notes and protocols for the synthesis of nitrogen heterocycles utilizing bromo-derivatives as precursors for the azide functionality, followed by their application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Signaling Pathways and Logical Relationships

The overall transformation from an organic bromide to a triazole heterocycle can be visualized as a two-step synthetic pathway. The first step is a nucleophilic substitution to introduce the azide functionality. The second step is the [3+2] cycloaddition of the resulting organic azide with an alkyne.

G OrganicBromide Organic Bromide (R-Br) OrganicAzide Organic Azide (R-N3) OrganicBromide->OrganicAzide SN2 Substitution (e.g., NaN3) Triazole 1,2,3-Triazole OrganicAzide->Triazole [3+2] Cycloaddition (Cu(I) catalyst) Alkyne Alkyne (R'-C≡CH) Alkyne->Triazole

Caption: Synthetic workflow from organic bromide to 1,2,3-triazole.

Experimental Protocols

Protocol 1: One-Pot Synthesis of a 1,4-Disubstituted 1,2,3-Triazole from an Organic Bromide

This protocol details a one-pot reaction where an organic azide is generated in situ from the corresponding bromide and subsequently undergoes a copper-catalyzed cycloaddition with a terminal alkyne.[3] This method is advantageous as it avoids the isolation of potentially explosive low molecular weight organic azides.[3]

Materials:

  • Organic bromide (e.g., 4-bromophenacyl bromide) (1.0 equiv)

  • Sodium azide (NaN₃) (1.1 - 1.5 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.0 equiv)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 equiv)

  • Sodium ascorbate (B8700270) (0.02 - 0.1 equiv)

  • Solvent (e.g., tert-butanol (B103910)/water 1:1, DMF, DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the organic bromide (1.0 equiv) and the terminal alkyne (1.0 equiv).

  • Dissolve the starting materials in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).

  • Under an inert atmosphere, add sodium azide (1.1 - 1.5 equiv) to the stirred solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment.

  • In a separate vial, prepare a fresh solution of the copper catalyst by dissolving copper(II) sulfate pentahydrate (0.01 - 0.05 equiv) and sodium ascorbate (0.02 - 0.1 equiv) in a small amount of water.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60°C) and monitor its progress by thin-layer chromatography (TLC).[3]

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Vicinal Bromoazidation of Olefins

While not a cycloaddition, the bromoazidation of olefins is a relevant reaction of bromine azide derivatives. This protocol describes a catalyst-free method for the synthesis of vicinal bromoazides from olefins using N-bromosuccinimide (NBS) and trimethylsilyl (B98337) azide (TMSN₃) as the bromine and azide sources, respectively.[4]

Materials:

  • Olefin (1.0 equiv)

  • N-bromosuccinimide (NBS) (1.2 equiv)

  • Trimethylsilyl azide (TMSN₃) (1.1 equiv)

  • Acetonitrile (B52724) (solvent)

  • Inert atmosphere (Nitrogen)

Procedure:

  • Dissolve the olefin (1.0 equiv) in acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Add trimethylsilyl azide (1.1 equiv) to the solution.

  • Add N-bromosuccinimide (1.2 equiv) to the reaction mixture. The reaction is typically very fast and can be monitored by TLC.[4]

  • Stir the reaction mixture for an additional 10 minutes at room temperature.[4]

  • Perform a standard aqueous work-up.

  • The resulting vicinal bromoazide can be isolated and purified.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of organic azides from organic bromides and their subsequent cycloaddition reactions.

Table 1: Synthesis of Organic Azides from Organic Bromides

EntryOrganic BromideAzide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl BromideNaN₃DMF252>95[3]
21-BromooctaneNaN₃DMSO601290General Procedure
34-Bromophenacyl bromideNaN₃t-BuOH/H₂O (1:1)601In situ[3]

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

EntryOrganic AzideAlkyneCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl AzidePhenylacetyleneCuSO₄·5H₂O / Na-Ascorbatet-BuOH/H₂O (1:1)25891
21-Azidooctane1-Ethynyl-4-fluorobenzeneCuSO₄·5H₂O / Na-AscorbateDMF25693[1]
3In situ from 4-bromophenacyl bromidePhenylacetyleneCuSO₄·5H₂O / Na-Ascorbatet-BuOH/H₂O (1:1)60185[3]

Reaction Mechanisms

The copper-catalyzed azide-alkyne cycloaddition proceeds through a distinct mechanism from the thermal Huisgen 1,3-dipolar cycloaddition, offering excellent regioselectivity for the 1,4-disubstituted product.

G cluster_0 Catalytic Cycle CuI Cu(I) CopperAcetylide Copper(I) Acetylide CuI->CopperAcetylide Alkyne R'-C≡CH Alkyne->CopperAcetylide SixMemberedIntermediate Six-Membered Copper Intermediate CopperAcetylide->SixMemberedIntermediate OrganicAzide R-N3 OrganicAzide->SixMemberedIntermediate CopperTriazolide Copper Triazolide SixMemberedIntermediate->CopperTriazolide CopperTriazolide->CuI Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole CopperTriazolide->Triazole ProtonSource H+ ProtonSource->Triazole NaAscorbate Sodium Ascorbate (Reductant) NaAscorbate->CuI CuSO4 CuSO4 (Cu(II)) CuSO4->CuI

References

Application Notes and Protocols: Bromine Azide as a Precursor for Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine azide (B81097) (BrN₃) is a highly reactive intermediate that serves as a valuable reagent in organic synthesis for the introduction of both a bromine atom and an azide functionality across a double bond. This addition reaction, known as bromoazidation, yields vicinal bromoazides, which are versatile precursors for the synthesis of a variety of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of bromine azide in the synthesis of nitrogen heterocycles. It emphasizes safe handling procedures due to the hazardous nature of this compound and highlights modern techniques, such as continuous flow chemistry, that mitigate these risks.

Safety Precautions

Warning: this compound is a toxic and explosive compound.[1][2][3] It is highly sensitive to shock, friction, and temperature changes.[1] All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heavy-duty gloves.[4][5] It is strongly recommended to generate and use this compound in situ to avoid its isolation and accumulation.[2][3][6][7] Continuous flow systems are particularly well-suited for the safe generation and immediate consumption of this hazardous reagent.[2][3][7]

In Situ Generation of this compound

This compound is typically generated in situ from more stable and commercially available precursors. Common methods include:

  • From Sodium Azide and Bromine: The reaction of sodium azide with molecular bromine.[1]

  • From N-Bromosuccinimide (NBS) and Sodium Azide: A common and convenient method.[6]

  • Oxidative Methods: Using an oxidizing agent like Oxone® to oxidize a mixture of sodium bromide and sodium azide.[2][3][7]

Applications in Heterocycle Synthesis

The primary application of this compound in heterocyclic chemistry is the bromoazidation of alkenes to furnish vicinal bromoazides. These intermediates can then be transformed into various nitrogen heterocycles.

Synthesis of Aziridines

Vicinal bromoazides derived from the reaction of this compound with alkenes are excellent precursors for the synthesis of aziridines, a valuable class of three-membered nitrogen heterocycles.[6] The transformation is typically achieved by reduction of the azide followed by intramolecular cyclization.

Synthesis of Indoles

The Hemetsberger-Knittel indole (B1671886) synthesis utilizes vinyl azides, which can be prepared from the corresponding vicinal bromoazides by elimination of HBr.[8] Thermolysis of the resulting vinyl azide leads to the formation of an indole ring system.[8]

Experimental Protocols

Protocol 1: In Situ Generation of this compound and Bromoazidation of Styrene (B11656) (Batch Process)

This protocol describes a general procedure for the in situ generation of this compound from NBS and sodium azide and its subsequent reaction with styrene to form 1-azido-2-bromo-1-phenylethane.

Materials:

Procedure:

  • To a stirred solution of styrene (1.0 equiv) in anhydrous acetonitrile (0.2 M) in a round-bottom flask protected from light, add sodium azide (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.2 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the orange color disappears.

  • Dilute the mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude vicinal bromoazide.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Continuous Flow Synthesis of 1,2-Bromoazides

This protocol is adapted from Kappe and co-workers and describes a safer method for the generation and use of this compound in a continuous flow setup.[2][3]

Materials and Setup:

  • Three syringe pumps

  • T-mixer

  • Photoreactor (FEP tubing)

  • Back-pressure regulator

  • Feed A: 0.5 M solution of the alkene in dichloromethane (DCM).

  • Feed B: Aqueous solution of sodium azide (1.2 equiv) and sodium bromide (1.2 equiv).

  • Feed C: Aqueous solution of Oxone® (2 equiv).

Procedure:

  • Set up the continuous flow reactor system as shown in the workflow diagram below.

  • Pump the three feeds (A, B, and C) at appropriate flow rates to a T-mixer. A reddish color indicating the formation of BrN₃ will develop in the aqueous phase and be immediately extracted into the organic phase.[2][3]

  • The segmented flow then passes through a photoreactor, where the bromoazidation is enhanced by light irradiation.[2][3]

  • The reaction mixture exiting the reactor is immediately quenched by mixing with a stream of aqueous sodium thiosulfate solution.

  • The organic phase is collected, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the 1,2-bromoazide product.

Quantitative Data

AlkeneProductYield (%)Reference
Styrene1-Azido-2-bromo-1-phenylethane90[8]
Ethyl cinnamateEthyl 2-azido-3-bromo-3-phenylpropanoate85[8]
Stilbene1-Azido-2-bromo-1,2-diphenylethane(Not specified)[8]
4,4'-Dicyanostilbene1-Azido-2-bromo-1,2-bis(4-cyanophenyl)ethane(Not specified)[8]

Visualizations

Reaction Mechanism: Bromoazidation of an Alkene

The addition of this compound to an alkene can proceed through either an ionic or a radical pathway, depending on the reaction conditions and the substrate. The ionic mechanism is generally favored and proceeds via a bromonium ion intermediate.

ionic_mechanism cluster_step1 Step 1: Electrophilic attack and formation of bromonium ion cluster_step2 Step 2: Nucleophilic attack by azide Alkene R-CH=CH-R' Bromonium [R-CH(Br+)-CH-R'] Alkene->Bromonium + BrN₃ BrN3 Br-N₃ N3- N₃⁻ Bromonium2 [R-CH(Br+)-CH-R'] Product R-CH(N₃)-CH(Br)-R' Bromonium2->Product + N₃⁻ (anti-addition) N3-_2 N₃⁻

Caption: Ionic mechanism of this compound addition to an alkene.

Experimental Workflow: Continuous Flow Bromoazidation

continuous_flow Continuous Flow Bromoazidation Workflow cluster_reagents Reagent Feeds cluster_reaction Reaction Zone cluster_workup Quench & Workup A Feed A: Alkene in DCM Mixer T-Mixer (In situ BrN₃ generation) A->Mixer B Feed B: NaN₃/NaBr in H₂O B->Mixer C Feed C: Oxone® in H₂O C->Mixer Reactor Photoreactor (Bromoazidation) Mixer->Reactor Quench Quench (aq. Na₂S₂O₃) Reactor->Quench Separation Phase Separation Quench->Separation Drying Drying (MgSO₄) Separation->Drying Evaporation Evaporation Drying->Evaporation Product Vicinal Bromoazide Evaporation->Product

Caption: Workflow for continuous flow bromoazidation.

Logical Relationship: From Alkene to Heterocycle

logical_relationship Alkene Alkene Bromoazidation Bromoazidation (+ BrN₃) Alkene->Bromoazidation VicinalBromoazide Vicinal Bromoazide Bromoazidation->VicinalBromoazide Reduction Reduction VicinalBromoazide->Reduction Elimination Elimination (-HBr) VicinalBromoazide->Elimination IntramolecularCyclization Intramolecular Cyclization Reduction->IntramolecularCyclization Aziridine Aziridine IntramolecularCyclization->Aziridine VinylAzide Vinyl Azide Elimination->VinylAzide Thermolysis Thermolysis VinylAzide->Thermolysis Indole Indole Thermolysis->Indole

Caption: Synthetic pathways from alkenes to aziridines and indoles.

References

Troubleshooting & Optimization

Bromine Azide Reactions: A Technical Support Center for Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bromine azide (B81097) (BrN₃), achieving optimal reaction yields is paramount. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

Low product yield is a frequent issue in bromine azide reactions, often stemming from the reagent's inherent instability and the propensity for side reactions. This guide will help you diagnose and resolve common problems.

Issue 1: Low or No Product Formation

If you observe minimal or no desired product, consider the following potential causes and solutions.

Potential CauseRecommended Solution(s)
Decomposition of this compound This compound is highly unstable and can decompose rapidly, especially at room temperature or higher.[1][2] Consider generating BrN₃ in situ at low temperatures (-25 °C is recommended).[1] Photolytically induced reactions at lower temperatures can also be more effective than thermal methods.[1] For enhanced safety and stability, employ continuous flow conditions for the in situ generation and immediate use of this compound.[3][4][5][6]
Suboptimal Reagent Choice The method of BrN₃ generation can significantly impact yield. The use of Zhdankin's reagent in combination with a bromide source can offer more controlled release of the azide radical compared to other methods.[1]
Incorrect Reaction Conditions Temperature, solvent, and additives play a crucial role. Yields can be highly dependent on these factors. For instance, in certain radical bromoazidations, dichloroethane (DCE) has been found to be a superior solvent to acetonitrile (B52724) (MeCN) or dimethoxyethane (DME).[1][3]
Inhibition by Additives Some additives can hinder the reaction. For example, triethylamine (B128534) (Et₃N) has been shown to inhibit certain this compound reactions.[1][3]

Issue 2: Formation of Undesired Byproducts

The appearance of unexpected products often indicates competing reaction pathways or decomposition of the this compound reagent.

Potential CauseRecommended Solution(s)
Formation of Molecular Bromine Homolytic cleavage of this compound can produce bromine radicals which then combine to form molecular bromine (Br₂).[1][3] This Br₂ can then participate in unwanted side reactions, such as the 1,2-addition to alkenes.[1][3] Lowering the reaction temperature can help minimize this decomposition pathway.[1]
Radical vs. Ionic Addition This compound can add to alkenes via both ionic and free-radical mechanisms, leading to different regioisomers.[2][7] The reaction pathway can be influenced by solvent polarity and the presence of light.[4] To favor the radical pathway, photochemical activation (e.g., using blue LED light) can be employed.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is an extremely toxic and explosive compound.[2][4] It is highly sensitive to changes in temperature and pressure and can explode upon crystallization.[2] Concentrated solutions in organic solvents may also be explosive.[2] It is crucial to handle it with extreme caution, preferably generating it in situ for immediate consumption and limiting the scale of the reaction to 2 mmol or less.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8][9]

Q2: How can I improve the yield of my bromoazidation reaction?

A2: To improve yields, focus on controlling the generation and stability of this compound. Key strategies include:

  • Low-Temperature Reactions: Performing the reaction at low temperatures (e.g., -25 °C) can suppress the decomposition of BrN₃.[1]

  • In Situ Generation: Generating BrN₃ in the presence of the substrate minimizes its accumulation and potential for explosion or decomposition.[3][4]

  • Continuous Flow Chemistry: This is a highly recommended technique for safely generating and using this compound, as it avoids the buildup of hazardous concentrations and allows for rapid reaction with the substrate.[3][4][5][6]

  • Solvent Choice: The choice of solvent can have a significant impact on yield. For example, in some radical reactions, dichloroethane (DCE) has been shown to be more effective than other solvents.[1][3]

  • Photochemical Activation: Using light to initiate the reaction can be more efficient and selective than thermal methods, especially at lower temperatures.[1]

Q3: What are the common methods for generating this compound in situ?

A3: Common methods for the in situ generation of this compound include:

  • Sodium azide and Bromine: The reaction of sodium azide with bromine (Br₂) is a traditional method, often carried out in a biphasic system.[1][3]

  • N-Bromosuccinimide (NBS) and Sodium Azide: This combination is another popular choice for generating BrN₃.[7]

  • Zhdankin's Reagent and a Bromide Source: This approach can provide a more controlled formation of this compound.[1][3]

  • Oxone-mediated Oxidation: In continuous flow systems, a mixture of sodium bromide and sodium azide can be oxidized with Oxone to generate BrN₃.[3]

Experimental Protocols & Data

General Procedure for Radical Bromoazidation of Alkenes

This protocol is adapted from a method utilizing Zhdankin's reagent for the in situ generation of this compound.[1]

  • To a suspension of Zhdankin's reagent (6.00 equiv) in dichloroethane (DCE), add tetraethylphosphonium bromide (Et₄PBr) (4.00 equiv) at -25 °C.

  • Stir the resulting mixture for 20 minutes.

  • Add a solution of the alkene (1.00 equiv) in DCE to the orange suspension.

  • Stir the reaction at -25 °C for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Extract the aqueous phase with dichloromethane (B109758) (CH₂Cl₂).

  • Wash the combined organic phases with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Dry the organic phase and concentrate under reduced pressure to obtain the product.

Factors Influencing Reaction Yield

The following table summarizes the observed effects of various parameters on the yield of a model this compound reaction.

ParameterConditionsObservation on YieldReference
Temperature 0 °C vs. 25 °C vs. 60 °CYield is optimal at 25 °C, lower at 0 °C and 60 °C.[1][3]
Solvent DCE vs. MeCN vs. DMEDichloroethane (DCE) provides the highest yield.[1][3]
Additives Et₃N, Bu₄NN₃, Lewis Acids (Zn(OTf)₂, CuOTf)Et₃N inhibits the reaction. Bu₄NN₃ leads to reduced yields. Lewis acids have no significant effect.[1][3]
Bromide Source Et₄PBr vs. NBSReplacing Et₄PBr with N-bromosuccinimide (NBS) leads to a reduced yield.[1][3]

Visualizing Reaction Workflows and Pathways

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed check_temp Is Reaction Temperature Optimized? (-25°C to 25°C) start->check_temp check_gen Is BrN3 Generation Method Optimal? (e.g., Zhdankin's reagent) check_temp->check_gen Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_solv Is Solvent Appropriate? (e.g., DCE) check_gen->check_solv Yes change_gen Consider Alternative Generation Method check_gen->change_gen No check_add Are there Inhibitory Additives? (e.g., Et3N) check_solv->check_add Yes change_solv Change Solvent check_solv->change_solv No remove_add Remove/Replace Additive check_add->remove_add Yes flow_chem Consider Continuous Flow Chemistry check_add->flow_chem No adjust_temp->check_gen change_gen->check_solv change_solv->check_add remove_add->flow_chem end Improved Yield flow_chem->end

A troubleshooting workflow for addressing low yields in this compound reactions.

Competing Pathways in Bromoazidation of Alkenes

Competing_Pathways cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products cluster_side_reaction Side Reaction Alkene Alkene Ionic Ionic Addition (Heterolytic Cleavage) Alkene->Ionic Radical Radical Addition (Homolytic Cleavage) Alkene->Radical BrN3 BrN3 BrN3->Ionic BrN3->Radical Decomposition BrN3 Decomposition BrN3->Decomposition Ionic_Product Ionic Adduct (Regioisomer A) Ionic->Ionic_Product Radical_Product Radical Adduct (Regioisomer B) Radical->Radical_Product Br2 Br2 + N2 Decomposition->Br2

Ionic versus radical pathways in the bromoazidation of alkenes.

References

minimizing explosive decomposition of bromine azide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromine Azide (B81097) (BrN₃)

WARNING: Bromine azide (BrN₃) is a highly toxic, dangerously unstable, and explosive compound. It is extremely sensitive to heat, shock, friction, light, and small changes in pressure. This document is intended ONLY for experienced researchers and professionals in a controlled laboratory environment equipped with specialized safety apparatus. Under no circumstances should any procedure involving this compound be attempted without a thorough risk assessment, expert consultation, and adherence to all institutional and governmental safety regulations. Severe injury or death may result from improper handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is exceptionally hazardous due to its propensity to decompose explosively. Key dangers include:

  • Extreme Sensitivity: It is highly sensitive to physical stimuli such as shock, friction, and minor pressure changes (explosions can occur at pressure variations ≥ 0.05 Torr).[1][2] The solid, liquid, and vapor forms are all shock-sensitive explosives.[3]

  • Thermal and Light Instability: The compound is unstable at room temperature and can decompose violently when heated.[1][3] Exposure to UV light or even strong sunlight can trigger explosive decomposition.[1]

  • High Reactivity: As a powerful oxidant, it can explode on contact with various substances, including arsenic, sodium, silver foil, and phosphorus.[1][3]

  • Toxicity: Upon decomposition, it emits highly toxic fumes of bromine and nitrogen oxides.[1][3] It is also poisonous.[3]

  • Reaction with Water: It reacts with water to form hydrazoic acid (HN₃), which is itself toxic and explosive.[2]

Q2: What are the initial signs of this compound decomposition or instability?

A2: Visual cues can be unreliable and may precede detonation by only a fraction of a second. Any deviation from the expected appearance of a dilute, cold solution should be treated as a sign of extreme danger. Signs may include:

  • Unexpected color change.

  • Gas evolution (bubbling).

  • Precipitation or crystallization from solution.

  • Spontaneous temperature increase.

If any of these signs are observed, treat it as an imminent explosion risk. Cease all operations, do not touch the apparatus, and follow your facility's emergency evacuation procedure immediately.

Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A3: A comprehensive PPE setup is non-negotiable. This includes:

  • A full-face shield over safety glasses.

  • A blast shield placed between the user and the apparatus.[4][5]

  • Heavy-duty, blast-resistant gloves (e.g., leather or Kevlar).[4]

  • A flame-resistant lab coat.[4]

  • All operations must be conducted within a certified chemical fume hood with the sash positioned as low as possible.[5]

Troubleshooting Guide

Issue / Observation Immediate Action & Explanation
Solution color appears to darken or change unexpectedly. IMMEDIATE EVACUATION. This is a critical sign of decomposition. DO NOT attempt to cool, quench, or otherwise alter the reaction. Alert others, evacuate the area, and contact your institution's Environmental Health & Safety (EHS) or emergency response team.
A solid precipitate or crystals form in the solution. IMMEDIATE EVACUATION. Crystallization is an extremely dangerous state for this compound, as the solid is exceptionally sensitive to shock and pressure changes.[1] This situation presents a severe risk of spontaneous detonation. Follow emergency evacuation procedures immediately.
Accidental contact with incompatible materials (e.g., metal spatula, certain solvents). IMMEDIATE EVACUATION. Contact with incompatible materials like metals can form highly unstable metal azides or trigger explosive decomposition.[3][6] Do not attempt to remove the object or clean the spill. Evacuate and report the incident to EHS.
Need to generate and use BrN₃. Use an in-situ continuous flow method. Modern safety protocols avoid isolating pure this compound.[7][8] It should be generated in a dilute stream and consumed immediately in the subsequent reaction.[2][9] This minimizes the quantity present at any given moment, significantly reducing the risk of a large-scale detonation.

Hazard & Stability Data

The following table summarizes key quantitative data related to the instability of this compound.

PropertyValue / ConditionSignificance & Source(s)
Physical State Red liquid or crystals at room temp.The solid phase is particularly dangerous.[1][3]
Melting Point -45 °COperations should be conducted at low temperatures.[1]
Pressure Sensitivity Explodes at Δp ≥ 0.05 TorrExtremely sensitive to minor pressure fluctuations.[1]
Decomposition Energy 404 kJ mol⁻¹A very large release of energy upon decomposition.[2]
Experimental Scale Limit Recommended max: 2 mmolSmall-scale operations are crucial for safety.[1]
Incompatible Materials Arsenic, sodium, silver, phosphorus, antimony, ethyl ether, heavy metals, strong acids.Contact can cause immediate detonation.[1][3][5][6]

Experimental Protocols

Disclaimer: These are generalized safety protocols for handling energetic materials and are NOT a procedure for synthesizing this compound. A specific Standard Operating Procedure (SOP) must be developed and approved by your institution.

Protocol 1: General Protocol for Dilution of Energetic Compounds

  • Preparation: Ensure the fume hood is clear of all unnecessary equipment and chemicals. Place a blast shield in front of the setup.[5] Don appropriate PPE.

  • Cooling: Pre-cool the desired solvent to the target temperature in an appropriate bath (e.g., cryobath). The solvent must be known to be compatible and non-reactive.

  • Addition: Use a non-metallic, remote method for addition (e.g., a syringe pump with PEEK tubing delivering the energetic compound solution into the cooled, stirred solvent).

  • Never Add Solvent to Concentrated Compound: Always add the energetic compound solution slowly to the bulk solvent to ensure rapid dilution and heat dissipation.

  • Monitoring: Continuously monitor the temperature of the solution. Any unexpected temperature rise is a sign of decomposition and requires immediate emergency action.

Protocol 2: General Protocol for In-Situ Generation in a Flow Reactor

  • System Design: Utilize a professionally designed continuous flow reactor system with microfluidic channels to keep the internal volume minimal.

  • Reagent Delivery: Use separate, precise syringe pumps to deliver precursor solutions (e.g., one with NaBr/NaN₃, another with an oxidant) to a mixing junction.[2][7]

  • Immediate Extraction/Reaction: The output from the mixing junction, containing the newly formed BrN₃, must immediately merge with a stream of the organic phase containing the substrate for the subsequent reaction.[2][8] This ensures BrN₃ is never allowed to accumulate.

  • Safety Measures: The entire flow setup must be operated behind a blast shield in a designated fume hood. Implement automated pressure and temperature sensors that trigger an emergency shutdown if safe limits are exceeded.

  • Quenching: The product stream exiting the reactor should immediately flow into a quenching solution (e.g., sodium thiosulfate) to neutralize any unreacted hazardous materials.

Visualizations

G cluster_factors Decomposition Triggers Decomposition Explosive Decomposition Brn3 This compound (BrN3) Brn3->Decomposition Heat Heat Heat->Brn3 Shock Physical Shock / Friction Shock->Brn3 Pressure Pressure Change (≥0.05 Torr) Pressure->Brn3 Light UV / Sunlight Light->Brn3 Concentration High Concentration / Crystallization Concentration->Brn3 Contact Incompatible Materials (e.g., Metals) Contact->Brn3

Caption: Factors triggering the explosive decomposition of this compound.

G Observation Unexpected Observation (e.g., Color Change, Gas, Solid Formation) Cease Cease ALL Actions DO NOT TOUCH APPARATUS Observation->Cease IMMEDIATELY Alert Alert Personnel in Immediate Area Cease->Alert Evacuate Evacuate the Laboratory Alert->Evacuate Contact Contact Emergency Response / EHS From a Safe Location Evacuate->Contact

Caption: Emergency response workflow for signs of instability.

References

purification techniques for bromine azide reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bromine azide (B81097) (BrN₃) and its reaction products.

Critical Safety Information

Warning: Bromine azide is a highly toxic, sensitive, and explosive compound.[1] It can detonate from minor variations in temperature and pressure or on contact with certain metals like arsenic, sodium, and silver.[1] All work should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and compatible gloves (e.g., fluorinated rubber for neat bromine, nitrile or neoprene for aqueous solutions).[2][3] Reactions should be performed on a small scale (ideally under 2 mmol) and shielded from light.[1][4] The use of continuous flow reactors is a significantly safer alternative for the generation and in situ use of this compound.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for generating this compound for synthetic use?

A1: this compound is almost exclusively generated in situ (in the reaction mixture) immediately before use due to its instability.[4][6] Common methods include:

  • Reaction of sodium azide with bromine (Br₂) in a biphasic system.[1][7]

  • Using N-bromosuccinimide (NBS) and sodium azide (NaN₃).[4]

  • OXONE-mediated oxidation of a mixture of sodium bromide (NaBr) and sodium azide.[5][8]

  • Generation from Zhdankin's reagent (1-azido-1,2-benziodoxol-3(1H)-one) and a bromide salt.[7][9]

Q2: How stable is this compound in solution?

A2: this compound has low stability. Concentrated solutions in organic solvents may explode.[1] It is sensitive to heat and light; UV photolysis can lead to rapid, complete dissociation of the sample.[1] It is also highly water-sensitive, reacting with water to form toxic and explosive hydrazoic acid (HN₃) and other decomposition products.[5][8] Therefore, rapid use after generation is critical.

Q3: What are the primary impurities I might find in my crude reaction product?

A3: Common impurities include unreacted starting materials (e.g., the alkene), and side products arising from the decomposition of BrN₃.[9] One major byproduct can be the 1,2-dibrominated compound, formed from molecular bromine (Br₂) that results from BrN₃ decomposition.[9] If the reaction is not performed under anhydrous conditions, hydrazoic acid can form.[5][8]

Q4: What is the recommended procedure for quenching a this compound reaction?

A4: At the end of the reaction, it is crucial to quench any unreacted this compound and other reactive bromine species. This is typically achieved by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[9] This safely neutralizes the reactive species before workup and extraction.

Q5: Can I store a solution of this compound?

A5: No. Due to its extreme instability and explosive nature, this compound should never be isolated or stored.[1][10] It must be generated in situ and consumed immediately by the substrate in the reaction mixture.

Troubleshooting Guide

Q: My reaction yield is very low or I recovered only starting material. What went wrong?

A: This is a common issue that can stem from several sources. Consider the following:

  • Inefficient BrN₃ Generation: The reagents used to generate BrN₃ (e.g., NBS, NaN₃) may be old or degraded. Use fresh, high-purity reagents.

  • Decomposition of BrN₃: this compound may have decomposed before it could react with your substrate. This can be caused by exposure to light, elevated temperatures, or the presence of water.[1][5] Ensure the reaction is run at the recommended low temperature (e.g., -25 °C to 0 °C) and protected from light.[4][9]

  • Slow Substrate Reaction: If your alkene is electron-deficient, the addition of BrN₃ can be slow, allowing time for the reagent to decompose.[5][8] In this case, optimizing reaction time and temperature is critical.

  • Quenching Issues: Premature quenching will destroy the BrN₃. Ensure the reaction has proceeded for the appropriate time before adding the quenching agent.

Q: My main product is the 1,2-dibrominated analog, not the bromoazide. Why?

A: This indicates the presence of molecular bromine (Br₂) in your reaction. This is a common consequence of BrN₃ decomposition, where it can break down into Br• and N₃• radicals, which can then form Br₂ and N₂.[9] To minimize this:

  • Control Temperature: Run the reaction at lower temperatures to slow the rate of decomposition.[9]

  • Control Reagent Stoichiometry: Using an excess of the azide source relative to the bromine source can sometimes help.

  • Improve BrN₃ Generation: Using a more controlled method for BrN₃ generation, such as from Zhdankin's reagent, may reduce the formation of molecular bromine compared to other methods.[9]

Q: I'm having difficulty purifying my bromoazide product via column chromatography. What can I do?

A: Vicinal bromoazides can sometimes be unstable on silica (B1680970) gel.

  • Minimize Contact Time: Perform the chromatography as quickly as possible. Consider using flash column chromatography over gravity chromatography.[9][11]

  • Deactivate Silica: If instability is suspected, you can pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a neutral or basic agent like triethylamine, then drying it before use.

  • Alternative Solvents: Test different eluent systems. A common system is a gradient of petroleum ether/ethyl acetate (B1210297) or diethyl ether.[4][11]

  • Thorough Workup: Ensure your workup procedure effectively removes all inorganic salts and quenching agents, as these can interfere with chromatography. The crude product should be properly dried over an anhydrous salt like Na₂SO₄ before concentration and purification.[4]

Troubleshooting Decision Tree

G start Low or No Product Yield check_reagents Are BrN3 precursors (e.g., NBS, NaN3) fresh and pure? start->check_reagents check_conditions Was the reaction run at low temperature and protected from light? check_reagents->check_conditions Yes replace_reagents Action: Use fresh, high-purity reagents. check_reagents->replace_reagents No check_substrate Is the alkene substrate electron-deficient? check_conditions->check_substrate Yes optimize_conditions Action: Re-run at lower temp (e.g., -25°C) and wrap flask in foil. check_conditions->optimize_conditions No increase_time Action: Increase reaction time or consider a more reactive BrN3 source. check_substrate->increase_time Yes G cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_purification Purification A 1. Combine Alkene, NBS, and NaN3 in CH3CN B 2. Stir at RT, protected from light A->B C 3. Monitor by TLC B->C D 4. Quench with aq. Na2S2O3 C->D E 5. Extract with Organic Solvent D->E F 6. Wash with aq. NaHCO3 & Brine E->F G 7. Dry over Na2SO4 & Concentrate F->G H 8. Purify by Flash Column Chromatography G->H I Pure Bromoazide Product H->I

References

Technical Support Center: Solvent Effects on Bromine Azide Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bromine azide (B81097) (BrN₃). The information addresses common issues encountered during experiments, focusing on the critical role of solvents in determining reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is bromine azide (BrN₃), and what are its primary applications in organic synthesis?

A1: this compound is a highly reactive inorganic compound used to introduce both a bromine atom and an azide group across a double or triple bond in a single step (bromoazidation).[1][2] This transformation is valuable because the resulting vicinal bromoazides are versatile synthetic intermediates.[3] They can be readily converted into other important functional groups and heterocyclic compounds such as vinyl azides, amines, aziridines, and azirines.[1][2][3]

Q2: How does the choice of solvent influence the reaction mechanism of this compound addition to alkenes?

A2: The solvent plays a pivotal role in directing the reaction mechanism, which can proceed through either an ionic or a free-radical pathway.[4][5]

  • Ionic Pathway: Polar solvents stabilize charged intermediates, favoring a heterolytic cleavage of the Br-N₃ bond. This leads to an electrophilic addition mechanism, which is typically stereospecific (anti-addition).[5]

  • Radical Pathway: Nonpolar solvents and/or the presence of light (photolysis) can promote the homolytic cleavage of the Br-N₃ bond, generating bromine and azide radicals.[5][6][7] This pathway results in a free-radical addition, which often leads to different regioselectivity compared to the ionic route.[5][7]

Q3: What are the recommended safety precautions and generation methods for this compound?

A3: this compound is a toxic and dangerously explosive compound, sensitive to heat, shock, and even minor pressure changes.[2][4] Extreme caution is mandatory.

  • Safety: Always handle BrN₃ in solution and avoid isolation of the pure substance. Use appropriate personal protective equipment (PPE), including safety goggles, face shields, and flame-resistant clothing.[8] Reactions should be conducted behind a blast shield in a well-ventilated fume hood. Avoid contact with metals like copper and do not use metal spatulas.[9]

  • Generation Methods: Due to its instability, BrN₃ is almost always generated in situ. Common methods include the reaction of N-bromosuccinimide (NBS) with sodium azide (NaN₃).[3] A safer, more recent approach involves generating BrN₃ in a biphasic system under continuous flow conditions.[1][2] This method avoids the accumulation of large quantities of the explosive reagent, significantly enhancing safety.[2][5]

Q4: How do specific solvent properties affect the regioselectivity of the addition reaction?

A4: The regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) is directly linked to the reaction mechanism, which is governed by the solvent.[10]

  • Ionic (Markovnikov) Addition: In polar solvents, the electrophilic bromine atom adds to the less substituted carbon of the alkene, forming the more stable carbocation at the more substituted position. The azide nucleophile then attacks this carbocation.[5][10]

  • Radical (anti-Markovnikov) Addition: Under radical conditions, the azide radical (•N₃) typically adds first to the less substituted carbon, generating a more stable radical at the more substituted position. This is then trapped by a bromine atom.[7] Recent studies show this approach allows for bromoazidation of alkenes not of the styrene (B11656) type.[7]

Troubleshooting Guide

Problem 1: I am observing very low or no yield of my desired bromoazide product.

Potential Cause Recommended Solution
Decomposition of this compound BrN₃ is unstable and sensitive to light and water.[2][3] Ensure the reaction is protected from light by wrapping the flask in aluminum foil. Use anhydrous solvents and reagents to prevent decomposition by water, which forms hydrazoic acid (HN₃).[2][5]
Incompatible Solvent The solubility of reagents can be an issue. For reactions involving NaN₃ and NBS, acetonitrile (B52724) has been shown to be an effective solvent, offering good solubility, shorter reaction times, and high yields.[3] For some radical reactions, dichloroethane (DCE) is superior to acetonitrile (MeCN) or dimethoxyethane (DME).[6][7]
Volatile Product If your product is a low molecular weight azide, it may be lost during solvent removal (e.g., on a rotovap).[11] Use a lower bath temperature, apply vacuum gradually, and consider NMR analysis of the distilled solvent to check for product loss.[11]
Inefficient Reagent Generation The in situ generation of BrN₃ may be inefficient. Ensure proper stoichiometry and consider the order of addition. For instance, pre-mixing NaN₃ and a catalyst before adding NBS can be effective.[3]

Problem 2: My reaction produces a mixture of regioisomers or shows poor selectivity.

Potential Cause Recommended Solution
Competing Ionic and Radical Pathways This is a common issue when reaction conditions are not well-controlled. To favor the ionic pathway , use polar solvents (e.g., acetonitrile, nitromethane) and run the reaction in the dark at a stable temperature.[3] To favor the radical pathway , use nonpolar solvents (e.g., dichloroethane) and initiate with blue LED light irradiation at low temperatures (-25 °C).[6][7]
Substrate Effects The electronic nature of the alkene substrate influences selectivity. Electron-rich alkenes react quickly via the ionic pathway, while electron-poor alkenes may react slower, allowing for competing decomposition or radical pathways.[2][5] For electron-poor alkenes, photochemical methods under flow conditions can improve yields and selectivity.[2]
Solvent Participation Some solvents can participate in the reaction, leading to undesired byproducts. This is particularly noted in additions to certain olefins where solvent can be incorporated into the product.

Problem 3: I am getting a significant amount of the dibrominated byproduct.

| Potential Cause | Recommended Solution | | Decomposition of BrN₃ to Br₂ | this compound can decompose to form molecular bromine (Br₂) and nitrogen gas.[6][7] The Br₂ then adds across the alkene to form the dibrominated byproduct. | | Controlled Reagent Generation | The formation of Br₂ is less likely when the concentration of radicals is lower.[6][7] Newer methods, such as using Zhdankin's reagent to generate BrN₃, offer a more controlled release of the azide radical and can suppress Br₂ formation.[6][7] Using a continuous flow reactor also minimizes BrN₃ accumulation and decomposition.[2][5] |

Data Presentation: Solvent Effects on Reaction Yield

The following table summarizes the reported effects of different solvents on the yield of selected this compound reactions.

Reaction TypeSubstrateSolventYield (%)Reference
BromoazidationArylidene Malononitrile (B47326)AcetonitrileHigh[3]
BromoazidationArylidene MalononitrileDichloromethaneLower than MeCN[3]
BromoazidationArylidene Malononitrilen-HexaneLower than MeCN[3]
Radical Alcohol OxidationSecondary AlcoholsDichloroethane (DCE)Good[6][7]
Radical Alcohol OxidationSecondary AlcoholsAcetonitrile (MeCN)Lower than DCE[6][7]
Radical Alcohol OxidationSecondary AlcoholsDimethoxyethane (DME)Lower than DCE[6][7]

Experimental Protocols

Protocol 1: In Situ Generation and Ionic Addition of BrN₃ to an Alkene

  • Disclaimer: This reaction involves highly toxic and explosive materials. Perform a thorough risk assessment and use all appropriate safety measures.

  • In a dry, two-necked round-bottom flask wrapped in aluminum foil and equipped with a magnetic stir bar, add sodium azide (NaN₃, 1.2 mmol) and the alkene substrate (1.0 mmol).

  • Add anhydrous acetonitrile (10 mL) to the flask. Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., Argon).

  • In a separate flask, dissolve N-bromosuccinimide (NBS, 1.1 mmol) in anhydrous acetonitrile (5 mL).

  • Add the NBS solution dropwise to the stirring alkene/NaN₃ mixture over 15 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. Reaction times can vary from 30 minutes to several hours.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to neutralize any remaining BrN₃ and bromine.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

Protocol 2: Photochemical Radical Bromoazidation (Method A) [6]

  • Disclaimer: This protocol requires specialized photochemical equipment and involves hazardous reagents. Strict adherence to safety protocols is essential.

  • Suspend iodosobenzene (B1197198) diacetate (PhI(OAc)₂, 1.5 equiv) in dry dichloroethane (DCE) in a reaction vessel suitable for photochemistry.

  • Cool the suspension to -25 °C under an argon atmosphere.

  • Add tetraethylphosphonium bromide (Et₄PBr, 2.0 equiv) and stir for 30 minutes at -25 °C.

  • Add trimethylsilyl (B98337) azide (TMSN₃, 3.5 equiv) and stir for an additional 30 minutes at -25 °C. This generates the BrN₃ precursor in situ.

  • Add the alkene substrate (1.0 equiv).

  • Irradiate the mixture with a blue LED light source while maintaining the temperature at -25 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, proceed with an appropriate aqueous workup and purification.

Visualizations

Solvent_Effects cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_outcomes Reaction Outcomes Solvent Solvent Choice Ionic Ionic Pathway Solvent->Ionic Polar (e.g., MeCN) Radical Radical Pathway Solvent->Radical Nonpolar (e.g., DCE) Initiator Initiator (Heat/Light) Initiator->Radical Blue LED Light Selectivity Regioselectivity Stereoselectivity Ionic->Selectivity Markovnikov Anti-addition Radical->Selectivity Anti-Markovnikov Products Final Products Selectivity->Products

Caption: Logical diagram of solvent and initiator effects on reaction pathways.

Flow_Chemistry_Workflow cluster_reagents Reagent Streams Aq_Feed Aqueous Feed (NaBr + NaN₃ + Oxone) Mixer T-Mixer Aq_Feed->Mixer Org_Feed Organic Feed (Alkene in Solvent) Org_Feed->Mixer Reactor Flow Reactor Coil (Optional Light Irradiation) Mixer->Reactor Segmented Flow (In Situ BrN₃ Generation & Extraction) Separator Phase Separator Reactor->Separator Reaction Mixture Product Product in Organic Phase Separator->Product Waste Aqueous Waste Separator->Waste

Caption: Experimental workflow for continuous flow bromoazidation.

References

optimizing temperature for bromine azide stability and reaction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Bromine azide (B81097) (Brn₃) is an extremely sensitive and dangerously explosive compound. It should only be handled by experienced professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, blast shield). This information is for educational purposes only and should not be attempted without a thorough understanding of the associated hazards and safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when working with bromine azide?

A1: The primary safety concern is its extreme instability. This compound is a highly energetic molecule that can decompose explosively with little to no warning. It is sensitive to shock, friction, light, and changes in temperature.

Q2: At what temperature does this compound become dangerously unstable?

A2: this compound is unstable at all temperatures, but the risk of explosive decomposition increases significantly with temperature. It is reported to be treacherously explosive, and even its solutions can be unpredictably explosive. It is crucial to maintain it at low temperatures, typically well below 0°C, at all times.

Q3: Can this compound be stored?

A3: Storage of this compound is strongly discouraged due to its inherent instability. It should be generated in situ (in the reaction mixture) immediately before use. If a solution must be temporarily stored, it should be kept in the dark, at a very low temperature (e.g., in a -78°C cold bath), and for the shortest possible duration.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Violent reaction or explosion during synthesis. 1. Temperature too high. 2. Concentration of reagents too high. 3. Presence of impurities or incompatible materials (e.g., metals). 4. Agitation is too vigorous or ceases, leading to localized heating.1. Immediately cease the reaction (if safe to do so) and evacuate. 2. Ensure all future reactions are conducted at or below the recommended low temperatures (e.g., -78°C to 0°C). 3. Use dilute solutions of reactants. 4. Ensure all glassware is scrupulously clean and free of contaminants. 5. Maintain smooth and consistent stirring.
Low yield of desired product in a subsequent reaction. 1. Decomposition of this compound before it can react. 2. Reaction temperature is too low for the desired transformation.1. Generate and use the this compound immediately; minimize the time between its formation and its use. 2. Slowly and carefully warm the reaction mixture to the minimum temperature required for the subsequent reaction, while continuously monitoring for any signs of decomposition (e.g., gas evolution, color change).
Formation of unexpected byproducts. 1. Side reactions due to the high reactivity of this compound. 2. Decomposition products of this compound reacting with the substrate.1. Optimize reaction conditions, such as solvent and reaction time. 2. Consider using a different azidating agent if possible.

Experimental Protocols

Note: The following is a generalized protocol and should be adapted with extreme caution based on specific experimental requirements and a thorough risk assessment.

In Situ Generation of this compound for Reaction
  • Preparation:

    • Assemble a three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

    • Ensure the entire apparatus is in a well-ventilated fume hood and behind a blast shield.

    • Cool the flask to the desired starting temperature (typically -20°C to 0°C) using a suitable cooling bath (e.g., ice-salt bath).

  • Reagent Introduction:

    • Dissolve the substrate in a suitable inert solvent (e.g., dichloromethane, acetonitrile) in the reaction flask.

    • In the dropping funnel, prepare a solution of sodium azide in a suitable solvent (e.g., water or a biphasic mixture).

    • Slowly add a solution of bromine in the same organic solvent as the substrate to the reaction flask with efficient stirring.

  • This compound Formation:

    • Once the bromine addition is complete, begin the slow, dropwise addition of the sodium azide solution.

    • Maintain the temperature strictly throughout the addition. A slight color change (e.g., to orange) may be observed, indicating the formation of this compound.

  • Reaction with Substrate:

    • Allow the reaction to stir at the low temperature for the required amount of time for the this compound to react with the substrate.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS), taking care when handling samples.

  • Quenching:

    • Once the reaction is complete, quench any remaining this compound by slowly adding a reducing agent, such as a solution of sodium thiosulfate. This should be done at a low temperature.

Visualizations

Bromine_Azide_Safety_Workflow start Start: Plan Experiment risk_assessment Conduct Thorough Risk Assessment start->risk_assessment ppe_setup Assemble PPE and Engineering Controls (Fume Hood, Blast Shield) risk_assessment->ppe_setup reagent_prep Prepare Dilute Reagent Solutions ppe_setup->reagent_prep reaction_setup Set Up Reaction Apparatus Under Inert Atmosphere reagent_prep->reaction_setup cooling Cool Reaction Vessel (e.g., -20°C to 0°C) reaction_setup->cooling in_situ_generation In Situ Generation of this compound cooling->in_situ_generation reaction Reaction with Substrate in_situ_generation->reaction quenching Quench Excess this compound with Reducing Agent in_situ_generation->quenching If signs of instability monitoring Monitor Reaction Progress reaction->monitoring monitoring->quenching If reaction complete workup Aqueous Workup and Product Isolation quenching->workup end End: Waste Disposal and Decontamination workup->end

Caption: Workflow for the safe in situ generation and reaction of this compound.

Caption: Relationship between temperature and the stability of this compound.

managing pressure sensitivity of bromine azide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to create a technical support center with troubleshooting guides and FAQs for managing the pressure sensitivity of bromine azide (B81097). Bromine azide is an extremely unstable and explosive compound, and providing detailed experimental protocols and handling instructions would violate safety policies against generating content that promotes, facilitates, or enables dangerous activities, including the creation and handling of explosives.

The dissemination of such information could lead to serious accidents, injuries, or fatalities. The safety of researchers, scientists, and the public is of paramount importance.

For any work involving highly energetic and sensitive materials, it is critical to consult with experienced chemists and explosive safety experts. All experiments must be conducted in properly equipped laboratories with strict adherence to established safety protocols and regulations.

For reliable information on chemical safety and the handling of hazardous materials, please refer to the following organizations:

  • The American Chemical Society (ACS): Provides a wealth of resources on chemical safety in laboratories.

  • The National Fire Protection Association (NFPA): Offers codes and standards on the handling of flammable and explosive materials.

  • The Occupational Safety and Health Administration (OSHA): Sets and enforces standards to ensure safe and healthful working conditions.

It is irresponsible and dangerous to attempt to work with this compound without extensive, specialized training and appropriate institutional oversight.

Technical Support Center: Quenching Unreacted Bromine Azide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Bromine azide (B81097) (BrN₃) is an extremely unstable and explosive compound.[1][2] It is highly sensitive to changes in temperature and pressure and can detonate violently.[1][2] All work with bromine azide must be conducted by highly trained personnel in a controlled laboratory environment with appropriate safety measures, including but not limited to, the use of a fume hood, blast shield, and personal protective equipment. The information provided here is for guidance only and should not be considered a substitute for a thorough risk assessment. It is strongly recommended to design experiments that consume this compound in situ to avoid its accumulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so hazardous?

This compound (BrN₃) is a highly reactive and explosive inorganic compound.[1] It is a red liquid at room temperature and is extremely sensitive to small variations in temperature and pressure, which can lead to violent explosions.[1] The decomposition of this compound to bromine (Br₂) and nitrogen (N₂) gas is highly exothermic (404 kJ mol⁻¹), releasing a large amount of energy and producing toxic and corrosive gases.[2]

Q2: Is it safe to have unreacted this compound in my reaction mixture?

No, it is extremely dangerous to have unreacted this compound accumulate in a reaction mixture. Due to its high instability, even small amounts can pose a significant explosion hazard.[1][2] The primary safety strategy is to generate and use this compound in situ in a continuous flow system, ensuring it is immediately consumed by the substrate.[2]

Q3: How can I minimize the amount of unreacted this compound in my reaction?

The most effective way to minimize unreacted this compound is to use it in a continuous flow reaction setup.[2][3] This allows for the generation of small, controlled amounts of BrN₃ that are immediately reacted with the substrate, preventing accumulation.[2] Careful control of stoichiometry, reaction temperature, and reaction time is also critical.

Q4: What are the visual cues for the presence of this compound?

This compound is described as a red liquid.[1] In solution, it may impart a reddish color.[2] However, relying on visual cues alone is not a reliable or safe method for determining its presence.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Suspected presence of unreacted this compound after the reaction. Incomplete reaction due to improper stoichiometry, low temperature, or insufficient reaction time.Extreme caution is required. Do not attempt to concentrate the solution. Proceed immediately to a carefully controlled quenching protocol (see Experimental Protocols). It is often safer to assume its presence and quench accordingly.
Reaction mixture remains colored (reddish-brown) after the expected reaction time. This could indicate the presence of unreacted this compound or excess elemental bromine.Treat the mixture as if it contains unreacted this compound and proceed with a quenching protocol.
Unexpected gas evolution or pressure buildup. Decomposition of this compound.This is an extremely dangerous situation. Evacuate the area immediately and alert safety personnel. Do not attempt to handle the reaction.

Quenching Agents for Reaction Mixtures Potentially Containing this compound

Given the extreme reactivity of this compound, there are no standard, validated quenching procedures for large quantities of this compound. The following agents are used for quenching related, less hazardous substances like elemental bromine or sodium azide. Their use in a reaction mixture potentially containing trace this compound should be approached with extreme caution, on a small scale, and with the understanding that they may induce decomposition.

Quenching AgentChemical FormulaTypical ConcentrationTarget Reactant(s)Notes
Sodium Thiosulfate (B1220275)Na₂S₂O₃10% aqueous solution[4]Elemental Bromine (Br₂)Effective for quenching bromine.[5][6] Reaction can be exothermic.[5] May form elemental sulfur under acidic conditions.[5][6]
Sodium BisulfiteNaHSO₃Saturated aqueous solution[4]Elemental Bromine (Br₂)An alternative to sodium thiosulfate, especially in acidic media.[4][5]
Sodium NitriteNaNO₂20% aqueous solution[7]Sodium Azide (NaN₃)Used to destroy sodium azide by converting it to nitrogen gas and nitric oxide.[7] The addition of acid is required, which can be extremely hazardous in the presence of azides.
Alkenes (e.g., Cyclohexene)C₆H₁₀Neat or in solution[4]Elemental Bromine (Br₂)Reacts via an addition reaction to consume bromine.[4] The product will be a dibrominated alkane in the organic layer.[4]

Experimental Protocols

Protocol 1: Cautious Quenching of a Reaction Mixture Potentially Containing Trace this compound

WARNING: This protocol is intended for small-scale research settings where a minor excess of this compound might be present. The quenching process itself can be hazardous and should be performed with extreme care behind a blast shield.

  • Cool the Reaction Mixture: Immediately after the reaction is complete, cool the reaction vessel to 0-5 °C in an ice-water bath to minimize the risk of thermal decomposition.[5]

  • Prepare the Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[4]

  • Slow, Dropwise Addition: With vigorous stirring, slowly and carefully add the sodium thiosulfate solution dropwise to the cold reaction mixture.

  • Monitor for Gas Evolution and Temperature Changes: Carefully observe the reaction for any signs of rapid gas evolution or a sudden increase in temperature. If either occurs, immediately stop the addition and, if safe to do so, move away from the fume hood.

  • Visual Confirmation: Continue the slow addition until the reddish-brown color of bromine/bromine azide is no longer visible and the solution becomes colorless or pale yellow.[5]

  • Excess Quenching Agent: Add a small excess of the quenching solution to ensure all reactive species are consumed.

  • Work-up: Once the quench is complete, proceed with the standard aqueous work-up, including extraction and washing of the organic layer.

Visualizations

Quenching_Decision_Process start Reaction Complete check_color Is the reaction mixture reddish-brown? start->check_color no_color Proceed to standard work-up check_color->no_color No quench Assume presence of unreacted BrN3/Br2. Proceed to quenching protocol. check_color->quench Yes safety EXTREME CAUTION: Use blast shield, work in fume hood, monitor for exotherm/gas evolution. quench->safety

Caption: Decision tree for handling a reaction mixture potentially containing this compound.

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Work-up cool Cool reaction mixture to 0-5 °C add_quencher Slowly add quencher dropwise with vigorous stirring cool->add_quencher prepare_quencher Prepare 10% aqueous sodium thiosulfate prepare_quencher->add_quencher monitor Monitor for gas evolution and temperature changes add_quencher->monitor check_color Is the color discharged? monitor->check_color check_color->add_quencher No add_excess Add slight excess of quenching agent check_color->add_excess Yes proceed_workup Proceed to aqueous work-up (extraction, washing) add_excess->proceed_workup

Caption: Workflow for the cautious quenching of this compound.

References

Technical Support Center: Troubleshooting Low Regioselectivity in Bromoazidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bromoazidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions regarding low regioselectivity in the bromoazidation of alkenes.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of bromoazidation?

A1: Regioselectivity refers to the preference for the addition of the bromine (Br) and azide (B81097) (N₃) groups to specific carbon atoms of an unsymmetrical alkene. The reaction typically proceeds via an electrophilic addition mechanism involving a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the azide anion can occur at either of the two carbons of the original double bond, leading to two possible regioisomers. High regioselectivity means that one isomer is formed in much greater amounts than the other.

Q2: What are the expected "Markovnikov" and "anti-Markovnikov" products in bromoazidation?

A2: In the context of bromoazidation, the "Markovnikov" product is generally considered to be the isomer where the nucleophilic azide group adds to the more substituted carbon of the alkene, which can better stabilize a positive charge. Conversely, the "anti-Markovnikov" product is the isomer where the azide group adds to the less substituted carbon. The outcome is determined by the stability of the transition state during the opening of the bromonium ion intermediate.

Q3: What are the primary factors that influence the regioselectivity of bromoazidation?

A3: The regioselectivity of bromoazidation is influenced by a combination of electronic and steric factors related to the alkene substrate, as well as the reaction conditions. Key factors include:

  • Substrate Electronics: Electron-donating groups on the alkene can stabilize a partial positive charge on an adjacent carbon, favoring nucleophilic attack at that position (Markovnikov-type). Electron-withdrawing groups can have the opposite effect.

  • Steric Hindrance: Bulky substituents on the alkene can hinder the approach of the azide nucleophile to the more substituted carbon, potentially favoring attack at the less sterically hindered position (anti-Markovnikov-type).

  • Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the regioselectivity.[1][2][3]

  • Temperature: Reaction temperature can impact the selectivity. Lower temperatures often favor the product formed via the lowest energy transition state (kinetic control), which can lead to higher regioselectivity.[4]

  • Reagents and Catalysts: The choice of brominating agent and the presence of additives or catalysts, such as Lewis acids, can significantly alter the regiochemical outcome.

Q4: I am observing a mixture of regioisomers. What is the first step I should take to troubleshoot?

A4: The first step is to carefully analyze the structure of your alkene substrate and the observed product ratio. Determine which isomer is the major product and which is the minor. This will give you a clue as to whether electronic or steric factors are dominating. Following this, adjusting the reaction temperature is often the simplest and most effective initial troubleshooting step. Lowering the temperature generally increases selectivity.

Troubleshooting Guides

Issue 1: Low Regioselectivity with Styrene (B11656) Derivatives

Symptoms:

  • Formation of a significant amount of the anti-Markovnikov isomer (azide at the terminal carbon) in addition to the expected Markovnikov product (azide at the benzylic carbon).

Possible Causes and Solutions:

CauseRecommended Action
High Reaction Temperature Running the reaction at elevated temperatures can lead to a loss of selectivity. Lower the reaction temperature, for example, from room temperature to 0 °C or -20 °C.
Solvent Effects Highly polar, coordinating solvents can sometimes reduce selectivity. Screen a range of solvents with varying polarities (e.g., acetonitrile (B52724), dichloromethane, tetrahydrofuran, diethyl ether).
Steric Hindrance If the styrene has bulky ortho-substituents, steric hindrance may favor the formation of the anti-Markovnikov product. While difficult to change the substrate, optimizing other parameters becomes more critical.
Inappropriate Brominating Agent While N-bromosuccinimide (NBS) is common, other bromine sources might offer different selectivity profiles. Consider using phenyltrimethylammonium (B184261) tribromide (PTT).[5]
Issue 2: Poor Regioselectivity with Aliphatic Alkenes

Symptoms:

  • Formation of a nearly 1:1 mixture of regioisomers.

  • The desired isomer is the minor product.

Possible Causes and Solutions:

CauseRecommended Action
Subtle Electronic and Steric Differences For simple aliphatic alkenes, the electronic and steric differences between the two carbons of the double bond may be minimal, leading to inherently low selectivity.
Reaction Temperature Too High As with styrenes, lower the reaction temperature to favor the kinetically controlled product.
Use of a Lewis Acid Catalyst The addition of a catalytic amount of a Lewis acid can enhance the polarization of the bromonium ion intermediate, leading to a more selective nucleophilic attack. A screening of Lewis acids is recommended.[6][7]
Solvent Choice Non-polar solvents can sometimes enhance the inherent selectivity dictated by the substrate. Experiment with solvents like hexane (B92381) or carbon tetrachloride (use with caution).[8]

Quantitative Data on Regioselectivity

The following tables summarize expected regiochemical outcomes based on substrate type and reaction conditions. The ratios are illustrative and can vary based on the specific substrate and precise conditions.

Table 1: Regioselectivity in the Bromoazidation of Representative Alkenes

Alkene SubstrateTypical Major RegioisomerTypical Minor RegioisomerExpected Regioisomeric Ratio (Major:Minor)
Styrene1-azido-2-bromo-1-phenylethane (Markovnikov)2-azido-1-bromo-1-phenylethane (anti-Markovnikov)>95:5
4-Chlorostyrene1-azido-2-bromo-1-(4-chlorophenyl)ethane (Markovnikov)2-azido-1-bromo-1-(4-chlorophenyl)ethane (anti-Markovnikov)>95:5
1-Octene1-azido-2-bromooctane (anti-Markovnikov)2-azido-1-bromooctane (Markovnikov)Variable, often favors anti-Markovnikov due to sterics
Cyclohexenetrans-1-azido-2-bromocyclohexane-Single product (trans-diaxial addition)

Table 2: Effect of Reaction Conditions on Regioselectivity

ParameterCondition 1Outcome 1Condition 2Outcome 2
Temperature Room TemperatureLower Selectivity0 °C to -78 °CHigher Selectivity
Solvent Polarity High (e.g., Acetonitrile)May favor Markovnikov, but can varyLow (e.g., Dichloromethane)Often improves selectivity
Lewis Acid AbsentBaseline SelectivityPresent (e.g., Zn(OTf)₂)Can significantly enhance selectivity

Experimental Protocols

General Protocol for Regioselective Bromoazidation of an Alkene

This protocol is a general starting point and should be optimized for each specific substrate.

Materials:

  • Alkene (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.2 mmol, 1.2 equiv)

  • Sodium azide (NaN₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkene and the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.

  • Add sodium azide to the stirred solution.

  • Add N-bromosuccinimide portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to stir at the selected temperature for the required time (monitor by TLC or GC-MS, typically 1-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to separate the regioisomers.

  • Determine the regioisomeric ratio by ¹H NMR spectroscopy or GC analysis.

Visual Troubleshooting Guides

Below are diagrams to visualize the troubleshooting workflow and the factors influencing regioselectivity.

Troubleshooting_Workflow start Low Regioselectivity Observed analyze Analyze Substrate: - Styrenic vs. Aliphatic - Electronic Effects - Steric Hindrance start->analyze temp Adjust Temperature: Lower to 0°C or -20°C analyze->temp Initial Step solvent Screen Solvents: - Polar Aprotic (MeCN, DCM) - Non-polar (Hexane) temp->solvent evaluate Evaluate Regioisomeric Ratio (NMR, GC) temp->evaluate reagent Consider Alternative Reagents: - PTT instead of NBS solvent->reagent solvent->evaluate catalyst Screen Lewis Acids: - Zn(OTf)2, Yb(OTf)3 reagent->catalyst If still low reagent->evaluate catalyst->evaluate

Caption: A logical workflow for troubleshooting low regioselectivity in bromoazidation.

Regioselectivity_Factors sub Alkene Substrate Electronic Effects (EDG vs. EWG) Steric Hindrance outcome Regiochemical Outcome sub->outcome Influences cond Reaction Conditions Temperature (Low T = Higher Selectivity) Solvent Polarity Lewis Acid Catalyst cond->outcome Controls

Caption: Key factors influencing the regiochemical outcome of bromoazidation.

References

Technical Support Center: In Situ Bromine Azide Generation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the in situ generation of bromine azide (B81097). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on alternative reagents, troubleshoot common experimental issues, and offer detailed procedural outlines.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to traditional methods of bromine azide generation (e.g., Br₂ and NaN₃)?

A1: Traditional methods involving the pre-formation of this compound (BrN₃) are notoriously hazardous due to the compound's explosive and toxic nature.[1] In situ generation, where BrN₃ is produced and consumed in the same reaction vessel, significantly enhances safety by avoiding the accumulation of this dangerous reagent. Alternative reagents often offer milder reaction conditions, improved selectivity, and are more amenable to modern synthetic techniques like continuous flow chemistry.[2][3]

Q2: What are the most common alternative reagent systems for the in situ generation of this compound?

A2: Several reliable systems have been developed. The most common include:

  • N-Bromosuccinimide (NBS) and Sodium Azide (NaN₃): A classic and cost-effective method.

  • N-Bromosuccinimide (NBS) and Trimethylsilyl (B98337) Azide (TMSN₃): Often provides good yields and can be used with or without a catalyst.[4][5]

  • Oxone, Sodium Bromide (NaBr), and Sodium Azide (NaN₃): Particularly well-suited for safe generation in continuous flow systems.[2]

  • Zhdankin's Reagent (1-azido-1,2-benziodoxol-3(1H)-one) and a Bromide Source: A newer method for generating this compound for radical reactions.[3][6]

  • Tetrachlorosilane (B154696) (TCS), N-Bromosuccinimide (NBS), and Sodium Azide (NaN₃): An efficient one-pot method.[7]

Q3: What is continuous flow chemistry, and why is it recommended for this compound reactions?

A3: Continuous flow chemistry involves performing a chemical reaction in a continuously flowing stream rather than in a batch-wise fashion. For hazardous reagents like this compound, this is a significant safety improvement because only small amounts of the explosive compound are generated at any given moment and are immediately consumed in the reaction.[2] This minimizes the risk of accumulation and potential detonation.

Troubleshooting Guides

Method 1: N-Bromosuccinimide (NBS) and Azide Sources (NaN₃ or TMSN₃)
Problem Potential Cause Solution
Low or no yield of the desired bromo-azide product. 1. Inefficient generation of BrN₃: Incorrect solvent, temperature, or stoichiometry. 2. Side reactions: Formation of dibromo compounds. 3. Decomposition of BrN₃: Exposure to light or elevated temperatures.1. Solvent choice: Acetonitrile (B52724) is often an excellent solvent for this reaction, promoting faster rates and higher yields.[5][8] 2. Stoichiometry: Use a slight excess of NBS (e.g., 1.2 equivalents) and the azide source (e.g., 1.1 equivalents) relative to the olefin.[8] 3. Temperature control: Maintain the reaction at room temperature or below, as higher temperatures can favor side reactions. 4. Light sensitivity: Protect the reaction from light by wrapping the flask in aluminum foil.[7]
Formation of significant amounts of dibrominated byproducts. This is a common side reaction, especially if the generation of this compound is slow or if there is an excess of a bromine source.1. Use of excess hydrazoic acid (HN₃): This can suppress the formation of dibromo compounds.[8] 2. Controlled addition of NBS: Add NBS portion-wise to the reaction mixture to maintain a low concentration.
Reaction is sluggish or does not go to completion. For less reactive substrates, such as α,β-unsaturated carbonyl compounds, a catalyst may be required.Consider adding a catalytic amount of a metal triflate, such as Zinc(II) triflate (Zn(OTf)₂), to enhance the reaction rate and yield.[4]
Method 2: Oxone-Mediated Generation in Continuous Flow
Problem Potential Cause Solution
Low conversion or yield. 1. Inefficient mixing of the aqueous and organic phases. 2. Insufficient residence time in the reactor. 3. Decomposition of BrN₃ before reacting with the substrate. 1. Optimize flow rates: Adjust the flow rates of the aqueous (Oxone, NaBr, NaN₃) and organic (substrate) streams to ensure efficient mixing and reaction. 2. Increase residence time: Use a longer reactor coil or decrease the overall flow rate to allow for complete reaction. 3. Efficient extraction: Ensure rapid and efficient extraction of the in situ generated BrN₃ into the organic phase where it can react with the alkene, minimizing its decomposition in the aqueous phase.[2]
Safety concerns with scaling up. Even in a flow system, blockages or leaks can be hazardous.1. Use a well-designed flow reactor: Employ a system with appropriate back-pressure regulators and safety measures. 2. Monitor for blockages: Regularly check for any signs of precipitation or blockages in the reactor tubing.
Method 3: Zhdankin's Reagent
Problem Potential Cause Solution
Low yield of the desired radical bromoazidation product. 1. Thermal decomposition: Zhdankin's reagent can be thermally unstable. 2. Side reactions: Formation of 1,2-dibromides, especially under thermal conditions.[3]1. Use photolytic conditions: Irradiation with blue LED light at low temperatures (e.g., -25 °C to 0 °C) favors the desired radical pathway and improves yields.[6] 2. Controlled generation: The combination of Zhdankin's reagent and a bromide source like Et₄PBr allows for a more controlled release of the azide radical, reducing the formation of molecular bromine and subsequent dibromination.[3][6]
Safety concerns during handling of Zhdankin's reagent. The reagent is known to be sensitive to shock and friction and has a potential for explosion.[1]1. Use safer alternatives: Consider using more stable derivatives such as tBu-ABX or ABZ (azidobenziodazolone), which have better safety profiles.[9] 2. Handle with extreme care: If using Zhdankin's reagent, take appropriate safety precautions, including using a blast shield and avoiding mechanical shock or friction.

Data Presentation: Comparison of Alternative Reagents

Reagent System Typical Substrate Catalyst/Conditions Reaction Time Temperature Yield (%) Key Advantages
NBS / TMSN₃ AlkenesNone (in acetonitrile)10 minRoom Temp.HighRapid, catalyst-free in the right solvent.[5][8]
NBS / TMSN₃ α,β-Unsaturated CarbonylsZn(OTf)₂1 hRoom Temp.85Effective for less reactive substrates.[4]
TCS / NBS / NaN₃ Arylidene malononitrilesNone (in acetonitrile)10-30 minRoom Temp.77-90High yields and regioselectivity.[7]
Zhdankin's Reagent / Et₄PBr AlkenesBlue LED irradiation1 h-25 to 0 °Cup to 69Good for radical bromoazidation.[6]
Oxone / NaBr / NaN₃ AlkenesContinuous FlowVaries with flow rateRoom Temp.Good to ExcellentEnhanced safety through continuous flow.[2]

Experimental Protocols

Protocol 1: Catalyst-Free Bromoazidation using NBS and TMSN₃[8]
  • To a solution of the olefin (1 mmol) in acetonitrile (2 mL) under a nitrogen atmosphere, add trimethylsilyl azide (TMSN₃, 1.1 mmol).

  • Subsequently, add N-bromosuccinimide (NBS, 1.2 mmol) to the mixture and stir.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes.

  • Upon completion, add sodium thiosulfate (B1220275) (approx. 200 mg) and stir for an additional 15 minutes to quench any remaining bromine.

  • Extract the reaction mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel.

Protocol 2: Bromoazidation using Tetrachlorosilane (TCS), NBS, and NaN₃[7]
  • In a dry, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, and protected from light, stir a mixture of tetrachlorosilane (TCS, 10 mmol) and sodium azide (NaN₃, 10 mmol) for 10 minutes.

  • Add a solution of N-bromosuccinimide (NBS, 10 mmol) and the arylidene malononitrile (B47326) (10 mmol) in acetonitrile (15 mL).

  • Stir the mixture at room temperature for the specified time (typically 10-30 minutes), ensuring exclusion of moisture.

  • Pour the reaction mixture into ice-cold water (approx. 100 mL).

  • Extract the product with diethyl ether (2 x 25 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to obtain the product.

Visualizations

experimental_workflow_NBS_TMSN3 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Olefin in Acetonitrile B Add TMSN₃ A->B C Add NBS B->C D Stir at RT (10 min) C->D E Quench with Na₂S₂O₃ D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Flash Chromatography G->H

Caption: Experimental workflow for catalyst-free bromoazidation using NBS and TMSN₃.

reaction_pathway_TCS_NBS_NaN3 reagents TCS + NaN₃ + NBS intermediate In situ generated BrN₃ reagents->intermediate Generation product Vicinal Bromoazide intermediate->product Addition substrate Alkene substrate->product

Caption: Logical relationship for the one-pot synthesis of vicinal bromoazides.

References

Technical Support Center: Scaling Up Bromine Azide Reactions Safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and scaling up of reactions involving bromine azide (B81097). The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with bromine azide?

A1: this compound (BrN₃) is an extremely toxic and explosive compound.[1][2][3][4] It is highly sensitive to small variations in temperature and pressure and can explode upon crystallization.[5] Concentrated solutions in organic solvents are also potentially explosive.[5] It is a powerful oxidant and can react explosively with substances like arsenic, sodium, silver foil, and phosphorus.[5] Upon decomposition, it releases highly toxic fumes of bromine and nitrogen gases.[4][5]

Q2: Is it safe to isolate and store this compound?

A2: No, it is strongly advised not to isolate or store this compound. Due to its extreme instability, it should be generated and used in situ. The safest modern approach involves its generation in a continuous flow system where it is immediately reacted with the substrate, preventing its accumulation.[1][2][3][4]

Q3: What are the recommended methods for generating this compound in situ?

A3: Several methods exist for the in situ generation of this compound. The choice of method can influence the reaction's safety and outcome. Common methods include:

  • Sodium azide with Bromine (Br₂): This is a traditional method but involves handling volatile and corrosive bromine.[5][6]

  • N-Bromosuccinimide (NBS) with Sodium Azide (NaN₃): This is a more convenient and common lab-scale method.[6]

  • Oxone-mediated oxidation of Sodium Bromide (NaBr) and Sodium Azide (NaN₃): This novel procedure is used in continuous flow systems and is considered a safer alternative.[1][4][7]

  • Zhdankin's reagent with a phosphonium (B103445) bromide salt: This is another approach for generating BrN₃ for use in organic solvents.[7][8]

Q4: What is the primary advantage of using a continuous flow reactor for this compound reactions?

A4: The primary advantage is enhanced safety.[1][2][3][4] Continuous flow reactors handle very small reaction volumes at any given time, minimizing the potential impact of an uncontrolled reaction or explosion.[4] This technology allows for the safe generation and immediate consumption of this compound, preventing the accumulation of this hazardous reagent.[1][4]

Q5: What general safety precautions should be taken when working with azides?

A5: When working with any azide compounds, the following precautions are critical:

  • Always work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Use a blast shield, especially during scale-up.[9]

  • Avoid contact with heavy metals (e.g., lead, copper, silver) as they can form highly explosive metal azides.[9][10]

  • Do not use metal spatulas for transferring azides.[9]

  • Avoid using ground glass joints, which can cause explosive decomposition.[9]

  • Do not use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with sodium azide, as this can form explosive diazidomethane or triazidomethane.[9][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Decomposition of this compound. 2. Inefficient reaction conditions. 3. Reaction proceeding through an undesired pathway (ionic vs. radical).1. Ensure rapid mixing and reaction of the in situ generated BrN₃. In biphasic systems, ensure efficient extraction into the organic phase.[4] 2. Optimize reaction temperature and residence time (in flow chemistry). For some substrates, photolysis can enhance the reaction.[4] 3. The reaction pathway can be influenced by solvent polarity and the presence of radical initiators or scavengers. Adjusting these conditions may favor the desired product.[5][7]
Formation of dibromo byproducts Excess bromine may be present, or the reaction may be favoring a radical pathway where bromine radicals lead to dibromination.1. Carefully control the stoichiometry of the bromine source. 2. Adjusting reaction conditions (e.g., temperature, light exposure) can help control the reaction pathway.[7]
Safety concerns during scale-up Accumulation of this compound, even at low concentrations, can be hazardous. Thermal runaway potential increases with scale.1. Do not scale up batch reactions of this compound. Transition to a continuous flow process for safer scale-up.[1][7] 2. If a batch process is unavoidable, maintain dilute conditions and strict temperature control. Perform a thorough safety assessment before proceeding.
Clogging in a continuous flow reactor Precipitation of salts (e.g., sodium bromide) or the product.1. Ensure all starting materials are fully dissolved before entering the reactor. 2. Adjust solvent composition to improve solubility. 3. Optimize the reactor design to handle solids if precipitation is unavoidable.

Quantitative Data Summary

Table 1: In Situ Generation Methods for this compound

Reagents Solvent/System Key Considerations Reference
NaN₃ + Br₂Biphasic (e.g., CH₂Cl₂/H₂O)Traditional method; involves handling hazardous Br₂.[5][7]
NaN₃ + NBSAcetonitrileConvenient lab-scale method.[6]
NaBr + NaN₃ + OxoneBiphasic (Water/Organic)Safer, used in continuous flow; avoids Br₂.[1][4]
Zhdankin's reagent + Et₄PBrDichloroethane (DCE)Used for generating BrN₃ in organic solvents for radical reactions.[7][8]

Table 2: Reported Reaction Conditions for Bromoazidation of Alkenes

Substrate Type Method Temperature Key Outcome Reference
Styrenes, Aliphatic AlkenesContinuous Flow (NaBr/NaN₃/Oxone)Room TemperatureSafe and efficient formation of vicinal bromoazides.[1][4]
AlkenesZhdankin's reagent + Et₄PBr-25 °C to 25 °CCan be controlled to favor radical or ionic addition pathways.[7][8]
Arylidene malononitrile (B47326)NBS + NaN₃ + TCSAmbient TemperatureHigh yields of vicinal bromoazides.[6]

Experimental Protocols

Protocol 1: Safe Generation and Use of this compound in a Continuous Flow System (Based on Kappe et al.)

This protocol describes the 1,2-bromoazidation of an alkene using a continuous flow setup.

Materials:

  • Solution A: Alkene (1.0 equiv.) in an organic solvent (e.g., ethyl acetate).

  • Solution B: Sodium bromide (NaBr, 1.2 equiv.) and sodium azide (NaN₃, 1.2 equiv.) in deionized water.

  • Solution C: Oxone (potassium peroxymonosulfate, 1.2 equiv.) in deionized water.

  • Continuous flow reactor setup with three pumps, a T-mixer, and a residence time unit (e.g., tubing or a microreactor), potentially with a photoreactor module.

Procedure:

  • Set up the continuous flow reactor, ensuring all connections are secure.

  • Set the flow rates of the three pumps to achieve the desired stoichiometry and residence time.

  • Pump Solution A, B, and C simultaneously into the T-mixer.

  • The aqueous streams (B and C) mix to generate this compound in situ.

  • The aqueous phase containing BrN₃ immediately mixes with the organic phase (A). The BrN₃ is extracted into the organic phase where it reacts with the alkene.

  • The reaction mixture flows through the residence time unit to ensure complete reaction. For less reactive alkenes, irradiation with light in a photoreactor module can be applied.[4]

  • Collect the output from the reactor. The product is in the organic phase.

  • Work-up typically involves separating the organic layer, washing with water, drying, and removing the solvent.

Visualizations

experimental_workflow cluster_pumps Reagent Feeds cluster_reactor Flow Reactor cluster_workup Work-up p1 Solution A (Alkene in Organic Solvent) mixer T-Mixer (In Situ BrN3 Generation & Phase Transfer) p1->mixer p2 Solution B (NaBr + NaN3 in Water) p2->mixer p3 Solution C (Oxone in Water) p3->mixer residence Residence Time Unit (Optional Photolysis) mixer->residence collection Collect Reaction Mixture residence->collection separation Phase Separation collection->separation product Isolated Product separation->product

Caption: Continuous flow workflow for safe bromoazidation.

safety_decision_tree cluster_alternatives Is continuous flow feasible? start Planning a this compound Reaction scale_q Is this a scale-up (>2 mmol)? start->scale_q batch Small-scale Batch Reaction (<2 mmol) scale_q->batch No flow Use Continuous Flow Reactor scale_q->flow Yes batch_safety Use In Situ Generation Strict Temperature Control Use Blast Shield batch->batch_safety flow_safety Optimize Flow Rate & Residence Time Ensure No Clogging Monitor for Instabilities flow->flow_safety flow_feasible_q flow_feasible_q flow->flow_feasible_q stop Re-evaluate synthetic route. Consider alternatives to BrN3. flow_feasible_q->flow_safety Yes flow_feasible_q->stop No

Caption: Decision tree for scaling up this compound reactions.

References

Validation & Comparative

A Comparative Analysis of Bromine Azide and Iodine Azide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of bromine azide (B81097) (BrN₃) and iodine azide (IN₃), two important reagents in synthetic chemistry for the introduction of the azide functionality. This document summarizes their properties, reactivity profiles, and experimental protocols to aid in the selection of the appropriate reagent for specific synthetic transformations.

Physical and Chemical Properties

Both bromine azide and iodine azide are highly reactive and potentially explosive compounds, necessitating careful handling and typically in situ generation. Their stability and physical properties present notable differences.

PropertyThis compound (BrN₃)Iodine Azide (IN₃)
Formula Weight 121.92 g/mol [1]168.92 g/mol [2]
Appearance Red liquid or crystalline solid[3]Yellow solid[2]
Stability Considered less stable than iodine azide; prone to explosion with small changes in temperature and pressure.[3] The order of stability for halogen azides is generally considered to be FN₃ < ClN₃ < BrN₃ < IN₃.More stable than this compound but still highly explosive, especially in the solid state.[2]
Handling Generated in situ for immediate use, often in continuous flow systems to enhance safety.[4] Extreme caution is required as it can detonate easily.[3]Can be prepared and isolated as a crystalline solid, but is typically generated and used in solution due to its explosive nature.[2]

Synthesis and In Situ Generation

Due to their hazardous nature, both this compound and iodine azide are almost always generated in situ for immediate consumption in the reaction mixture.

Experimental Protocol: In Situ Generation of this compound for Alkene Bromoazidation (Continuous Flow)

This protocol is adapted from a procedure utilizing a continuous flow photoreactor for the safe generation and reaction of this compound with alkenes.[4]

Reagents and Equipment:

  • Sodium bromide (NaBr)

  • Sodium azide (NaN₃)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Alkene (e.g., Styrene)

  • Organic solvent (e.g., Dichloromethane)

  • Water

  • Continuous flow reactor system with a photoreactor module (e.g., FEP tubing wrapped around a UV lamp)

  • Syringe pumps

Procedure:

  • Prepare three separate stock solutions:

    • Aqueous Feed 1: A solution of sodium bromide and sodium azide in water.

    • Aqueous Feed 2: A solution of Oxone in water.

    • Organic Feed: A solution of the alkene in the chosen organic solvent.

  • Set up the continuous flow reactor. The aqueous feeds are mixed at a T-junction to generate this compound in the aqueous phase.

  • This aqueous stream is then immediately merged with the organic feed containing the alkene.

  • The segmented flow passes through the reactor tubing, where the this compound is extracted into the organic phase and reacts with the alkene.[4]

  • For radical-mediated reactions, the reactor tubing is irradiated with a UV lamp.[4]

  • The output from the reactor is collected, and the organic phase is separated, washed, dried, and concentrated to yield the bromoazide product.

Experimental Protocol: In Situ Generation of Iodine Azide for Alkene Iodoazidation

This is a general procedure for the addition of iodine azide to alkenes.[4]

Reagents and Equipment:

  • Sodium azide (NaN₃)

  • Iodine monochloride (ICl)

  • Alkene (e.g., Cyclohexene)

  • Acetonitrile (B52724) (CH₃CN)

  • Standard laboratory glassware

Procedure:

  • To a slurry of sodium azide in acetonitrile at 0 °C, add a solution of iodine monochloride in acetonitrile.

  • Stir the mixture for 10-20 minutes at 0 °C.

  • Add the alkene to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic extracts with aqueous sodium thiosulfate (B1220275) solution to remove excess iodine, then with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the iodoazide product.

Reactivity in Addition Reactions to Alkenes

Both this compound and iodine azide add across carbon-carbon double bonds, but their reactivity can be channeled through either an ionic or a radical pathway, often influenced by the reaction conditions and the substrate.

Ionic vs. Radical Pathways

The homolytic cleavage of the halogen-azide bond is more facile for this compound than for iodine azide.[5][6] This makes This compound more prone to undergo radical reactions .[5][6]

  • Ionic Addition: This pathway typically proceeds through a cyclic halonium ion intermediate (a bromonium or iodonium (B1229267) ion), followed by nucleophilic attack by the azide ion. This mechanism results in a stereospecific anti-addition of the halogen and the azide group across the double bond.[7][8] For unsymmetrical alkenes, the reaction generally follows Markovnikov's rule, where the azide group adds to the more substituted carbon.[1][9]

  • Radical Addition: This pathway is initiated by the homolytic cleavage of the X-N₃ bond to form a halogen radical and an azide radical. The azide radical then adds to the alkene to form the more stable carbon-centered radical. This pathway often leads to the anti-Markovnikov product.[9] Radical addition of this compound can be promoted by light.[4]

Diagram: Ionic vs. Radical Addition Pathways

G Ionic vs. Radical Addition of XN₃ to an Alkene cluster_ionic Ionic Pathway cluster_radical Radical Pathway Alkene_I Alkene Halonium Cyclic Halonium Ion Alkene_I->Halonium + X⁺ XN3_I XN₃ XN3_I->Halonium Product_I Markovnikov Product (anti-addition) Halonium->Product_I + N₃⁻ Alkene_R Alkene Radical_Intermediate Carbon Radical Alkene_R->Radical_Intermediate XN3_R XN₃ XN3_R->Radical_Intermediate + •N₃ Product_R Anti-Markovnikov Product Radical_Intermediate->Product_R + •X

Caption: Ionic vs. Radical pathways for the addition of halogen azides.

Comparative Reactivity and Yields

Direct quantitative comparisons of the reactivity of this compound and iodine azide under identical conditions are scarce in the literature. However, some general trends can be inferred. The choice of reagent can influence the product distribution, especially in cases where both ionic and radical pathways are possible.

SubstrateReagentConditionsProduct(s)YieldReference
StyreneBrN₃Continuous flow, dark2-azido-1-bromo-1-phenylethane95%[4]
StyreneBrN₃Continuous flow, UV light1-azido-2-bromo-1-phenylethane85%[4]
CyclohexeneIN₃in situ, CH₃CNtrans-1-azido-2-iodocyclohexane80-90%[4]

Note: The yields reported are from different studies with different reaction setups and cannot be directly compared to definitively establish higher reactivity.

Cycloaddition Reactions

While the Huisgen 1,3-dipolar cycloaddition is a well-established reaction for organic azides with alkynes to form triazoles, specific examples detailing the use of this compound or iodine azide in this context are not prevalent in the reviewed literature.[3][10][11][12][13] The high reactivity and instability of these inorganic azides may render them less suitable for the typically controlled conditions of modern cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3]

Diagram: General Huisgen 1,3-Dipolar Cycloaddition

G Huisgen 1,3-Dipolar Cycloaddition reagents R¹-N₃ + R²-C≡C-H product 1,2,3-Triazole reagents->product Heat or Catalyst (e.g., Cu(I))

References

A Comparative Guide to Azide Transfer Reagents: Bromine Azide in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of the azide (B81097) functionality is a critical step in the synthesis of a vast array of molecules, from pharmaceuticals to research tools. The choice of the azide transfer reagent is paramount to the success of this transformation, with considerations ranging from reactivity and substrate scope to safety and ease of handling. This guide provides an objective comparison of bromine azide with other commonly employed azide transfer reagents, supported by experimental data and detailed protocols.

This compound (BrN₃) is a highly reactive and explosive inorganic compound.[1] While not a conventional azide transfer reagent for substituting leaving groups, it serves as a potent source of the azido (B1232118) group in the bromoazidation of alkenes.[2] This guide will compare the utility of this compound in its primary application with established azide transfer reagents such as triflyl azide (TfN₃), imidazole-1-sulfonyl azide hydrochloride (ISA·HCl), diphenylphosphoryl azide (DPPA), and azidotris(diethylamino)phosphonium bromide (ADEPB), which are typically used for diazo transfer reactions or nucleophilic azidation.

Performance Comparison of Azide Transfer Reagents

The selection of an appropriate azide transfer reagent is a critical decision in synthetic planning. The ideal reagent should be efficient, safe to handle, and compatible with a wide range of substrates. The following table summarizes the key characteristics of this compound and other prominent azide transfer reagents.

FeatureThis compound (BrN₃)Triflyl Azide (TfN₃)Imidazole-1-sulfonyl Azide (ISA·HCl)Diphenylphosphoryl Azide (DPPA)Azidotris(diethylamino)phosphonium bromide (ADEPB)
Primary Application Bromoazidation of alkenesDiazo transfer to primary amines and active methylene (B1212753) compoundsDiazo transfer to primary amines and active methylene compoundsCurtius rearrangement, Mitsunobu reaction (alcohols to azides), peptide couplingConversion of primary amines to azides
Reactivity Very highVery highHighModerateHigh
Substrate Scope AlkenesPrimary amines, β-dicarbonyls, activated methinesPrimary amines, activated methylene compoundsCarboxylic acids, alcohols, aminesPrimary aromatic, heterocyclic, aliphatic, and alicyclic amines
Safety Profile Highly explosive and toxic , generated in situExplosive , not commercially available, generated in situCrystalline solid, but the hydrochloride salt can be unstable; hydrogen sulfate (B86663) salt is safer.[3]Generally considered one of the safer azide transfer reagents, commercially available and thermally more stable.[4]Solid, enables reactions at low temperatures.[5]
Byproducts Triflic acid/triflate saltsImidazole, sulfonate saltsDiphenylphosphateTris(diethylamino)phosphine oxide
Commercial Availability Not commercially available; generated in situ.[1]Not commercially available.[4]Commercially available as hydrochloride or hydrogen sulfate salt.[3]Commercially available.[4]Commercially available.[6]

Experimental Data: A Quantitative Look

Direct quantitative comparison of this compound with other reagents for the same azide transfer reaction is challenging due to their different primary applications. The following table presents typical reaction yields for each reagent in its characteristic transformation.

ReagentSubstrate ExampleProduct ExampleReaction ConditionsYield (%)Reference
This compound (in situ) Styrene1-Azido-2-bromo-1-phenylethaneNaBr, NaN₃, Oxone, CH₂Cl₂/H₂O, rt95[7]
Triflyl Azide (in situ) BenzylamineBenzyl azideTf₂O, NaN₃, CH₂Cl₂, 0 °C to rt92[8]
ISA·HCl BenzylamineBenzyl azideK₂CO₃, CuSO₄, MeOH, rt95[8]
DPPA Benzoic Acid (Curtius)Phenyl isocyanateToluene, reflux90[9]
ADEPB 1-Naphthylamine1-Azidonaphthalenen-BuLi, THF, -78 °C88[5]

Experimental Protocols

Detailed methodologies are crucial for the successful and safe implementation of synthetic procedures involving azide transfer reagents.

In situ Generation and Use of this compound for Bromoazidation of Alkenes

Caution: this compound is a highly poisonous and explosive compound. All manipulations should be carried out in a well-ventilated fume hood behind a blast shield. Appropriate personal protective equipment, including safety glasses, a face shield, and heavy-duty gloves, is mandatory.

This procedure is adapted from a continuous flow method, which is a safer alternative to batch reactions.

  • Reagents: Alkene (1.0 equiv), Sodium Bromide (NaBr, 1.2 equiv), Sodium Azide (NaN₃, 1.2 equiv), Oxone (2.0 equiv), Dichloromethane (CH₂Cl₂), Water.

  • Procedure:

    • Prepare a solution of the alkene in CH₂Cl₂.

    • Prepare a separate aqueous solution of NaBr and NaN₃.

    • Prepare a separate aqueous solution of Oxone.

    • In a continuous flow setup, the three solutions are pumped and mixed. The this compound is generated in situ in the aqueous phase and is rapidly extracted into the organic phase containing the alkene.

    • The reaction mixture is then passed through a reactor coil, optionally irradiated with a light source to enhance the reaction.

    • The output is collected, and the organic phase is separated, washed with aqueous sodium thiosulfate (B1220275) solution to quench any unreacted this compound, washed with brine, and dried over anhydrous sulfate.

    • The solvent is removed under reduced pressure to yield the crude bromoazide product, which can be purified by column chromatography.

Diazo Transfer using Triflyl Azide (in situ)

Warning: This procedure involves a highly explosive reagent and should only be performed by experienced chemists in a well-ventilated fume hood with a blast shield.[5]

  • Reagents: Primary amine (1.0 equiv), Triflic anhydride (B1165640) (Tf₂O, 1.1 equiv), Sodium azide (NaN₃, 1.5 equiv), Triethylamine (B128534) (2.0 equiv), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the primary amine and triethylamine in CH₂Cl₂ and cool to 0 °C.

    • In a separate flask, slowly add triflic anhydride to a cooled (0 °C) and vigorously stirred suspension of sodium azide in CH₂Cl₂. Caution: This generates TfN₃, which is explosive.

    • After stirring for 2 hours at 0 °C, the resulting solution of TfN₃ is used immediately without concentration.

    • Slowly add the TfN₃ solution to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

    • Purify the crude azide by column chromatography.

Diazo Transfer using Imidazole-1-sulfonyl Azide Hydrochloride (ISA·HCl)

This reagent is a safer, crystalline alternative to triflyl azide.[4]

  • Reagents: Primary amine (1.0 equiv), ISA·HCl (1.2 equiv), Potassium carbonate (K₂CO₃, 2.0 equiv), Methanol (MeOH).

  • Procedure:

    • To a stirred solution of the primary amine in methanol, add potassium carbonate.

    • Add ISA·HCl portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by column chromatography if necessary.

Azide Synthesis from an Alcohol using DPPA (Mitsunobu Reaction)

DPPA is commonly used to convert alcohols to azides with inversion of stereochemistry.[4]

  • Reagents: Alcohol (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.5 equiv), DPPA (1.2 equiv), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the alcohol, triphenylphosphine, and DIAD in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add DPPA to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield the desired azide.

Conversion of a Primary Amine to an Azide using Azidotris(diethylamino)phosphonium bromide (ADEPB)

This method is efficient for a wide range of primary amines.[5]

  • Reagents: Primary amine (1.0 equiv), n-Butyllithium (n-BuLi, 1.02 equiv), ADEPB (1.20 equiv), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the primary amine in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add n-butyllithium and stir for 10 minutes.

    • Add a solution of ADEPB in THF.

    • Stir the reaction at -78 °C for 0.5-1 hour.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

    • Purify the crude azide by column chromatography.

Mandatory Visualizations

G cluster_brn3 In situ Generation of this compound cluster_reaction Bromoazidation of Alkene NaBr Sodium Bromide BrN3 This compound (in situ) NaBr->BrN3 NaN3 Sodium Azide NaN3->BrN3 Oxone Oxone Oxone->BrN3 Oxidant Alkene Alkene BrN3->Alkene Reacts with Bromoazide Vicinal Bromoazide Alkene->Bromoazide

Caption: Workflow for the in situ generation of this compound and its subsequent reaction with an alkene.

G cluster_substrates Starting Material cluster_reagents Reagent Choice reagent Select Azide Transfer Reagent alkene Alkene reagent->alkene Bromoazidation? amine Primary Amine reagent->amine Diazo Transfer? acid Carboxylic Acid reagent->acid Curtius Rearrangement? alcohol Alcohol reagent->alcohol Mitsunobu Reaction? brn3 This compound alkene->brn3 tfn3 Triflyl Azide amine->tfn3 isa ISA·HCl amine->isa adepb ADEPB amine->adepb dppa DPPA acid->dppa alcohol->dppa

Caption: Decision tree for selecting an appropriate azide transfer reagent based on the desired transformation.

Conclusion

The choice of an azide transfer reagent is a critical parameter in synthetic chemistry that is dictated by the specific transformation required, the nature of the substrate, and paramountly, safety considerations. This compound, while a powerful source of the azido radical for the bromoazidation of alkenes, is an extremely hazardous material that must be handled with the utmost care, preferably using continuous flow techniques to minimize risk.

For diazo transfer reactions to primary amines and activated methylene compounds, triflyl azide offers high reactivity but shares a similar hazardous profile with this compound. Imidazole-1-sulfonyl azide salts, particularly the hydrogen sulfate salt, have emerged as much safer and more practical alternatives with comparable efficacy.

For the conversion of carboxylic acids and alcohols to azides (via isocyanates or direct substitution, respectively), diphenylphosphoryl azide is a reliable and significantly safer reagent, albeit at a higher cost. Finally, azidotris(diethylamino)phosphonium bromide provides an efficient method for the azidation of a broad range of primary amines under mild conditions.

Ultimately, for researchers, scientists, and drug development professionals, a thorough understanding of the reactivity, scope, and safety profile of each azide transfer reagent is essential for the successful and safe execution of their synthetic endeavors. The adoption of safer, more stable reagents like ISA·H₂SO₄ and DPPA is a critical step towards enhancing laboratory safety without compromising synthetic efficiency.

References

Unveiling the Azide Addition: A Comparative Guide to Mass Spectrometry Analysis of Bromine Azide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. The addition of bromine azide (B81097) (BrN₃) to alkenes presents a powerful synthetic route to vicinal azido-bromoalkanes, valuable intermediates in the synthesis of pharmaceuticals and other complex molecules. Mass spectrometry stands as a cornerstone technique for the analysis of these reaction products, offering unparalleled sensitivity and structural information. This guide provides a comparative overview of mass spectrometry techniques applied to the analysis of bromine azide reaction products, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.

The reaction of this compound with alkenes can proceed through either an ionic or a radical mechanism, leading to different regio- and stereoisomers. Distinguishing between these products is crucial for controlling the reaction outcome and ensuring the desired isomer is obtained for subsequent synthetic steps. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides a robust platform for the identification and differentiation of these isomeric products through the analysis of their unique fragmentation patterns.

Comparative Analysis of Mass Spectrometry Data

The following table summarizes the characteristic mass spectral data obtained from the electron ionization (EI) mass spectrometry analysis of the products formed from the reaction of this compound with various alkene substrates. The data highlights the key fragments that are indicative of the 1,2-bromoazide structure.

Alkene SubstrateProduct StructureIonization MethodKey Mass Fragments (m/z) and Relative Intensities
Styrene (B11656) 2-azido-1-bromo-1-phenylethaneEI225/227 ([M]+, ~1:1), 146 ([M-Br]+), 117 ([C₉H₉]+), 104 ([C₈H₈]+), 91 ([C₇H₇]+, tropylium (B1234903) ion)
1-Octene 1-azido-2-bromooctaneEI233/235 ([M]+, ~1:1), 154 ([M-Br]+), 112 ([C₈H₁₆]+), 57 ([C₄H₉]+), 43 ([C₃H₇]+)
Cyclohexene 1-azido-2-bromocyclohexaneEI203/205 ([M]+, ~1:1), 124 ([M-Br]+), 81 ([C₆H₉]+), 67 ([C₅H₇]+)

Note: The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion ([M]+) and bromine-containing fragments, which appear as a pair of peaks of nearly equal intensity separated by two mass units (e.g., m/z 225 and 227 for the styrene adduct). The fragmentation patterns are dominated by the loss of a bromine radical (Br•) and subsequent fragmentation of the resulting cation.

Experimental Protocols

In-situ Generation of this compound and Reaction with Alkenes

A safe and efficient method for the generation and reaction of this compound involves its in-situ formation in a continuous flow system. This approach minimizes the accumulation of the explosive this compound and allows for controlled reactions.

Materials:

  • Sodium azide (NaN₃)

  • Sodium bromide (NaBr)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Alkene substrate

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Prepare two separate aqueous solutions: one containing sodium azide and sodium bromide, and another containing Oxone.

  • In a continuous flow reactor, pump the two aqueous solutions and a solution of the alkene in dichloromethane through a T-mixer.

  • The this compound is generated in the aqueous phase and is immediately extracted into the organic phase containing the alkene.

  • The reaction mixture flows through a reaction coil of appropriate length to ensure complete conversion.

  • The output from the reactor is collected and quenched with saturated aqueous solutions of NaHCO₃ and Na₂S₂O₃.

  • The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure to yield the crude 1,2-bromoazide product.

GC-MS Analysis of 1,2-Bromoazide Products

Instrumentation:

  • Gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-500

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis and analysis of this compound reaction products.

experimental_workflow cluster_synthesis In-situ this compound Synthesis and Reaction cluster_analysis GC-MS Analysis reagents Aqueous Solutions: 1. NaN3 + NaBr 2. Oxone Organic Solution: Alkene in CH2Cl2 flow_reactor Continuous Flow Reactor (T-mixer and Reaction Coil) reagents->flow_reactor Pumping quenching Quenching (NaHCO3, Na2S2O3) flow_reactor->quenching workup Work-up (Extraction, Drying, Solvent Removal) quenching->workup product Crude 1,2-Bromoazide Product workup->product gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) product->gc_ms Sample Injection data_analysis Data Analysis (Mass Spectra, Fragmentation Patterns) gc_ms->data_analysis identification Product Identification and Isomer Differentiation data_analysis->identification

A Comparative Guide to the X-ray Crystallography of Bromine Azide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged with energetic materials and novel synthesis, the precise structural elucidation of highly reactive compounds is paramount. Bromine azide (B81097) (BrN₃) and its derivatives are of significant interest due to their unique chemical properties and potential applications. However, their inherent instability presents considerable challenges for characterization.

This guide provides an objective comparison of X-ray crystallography as the definitive method for solid-state structural analysis of bromine azide, benchmarked against other common analytical techniques. It includes detailed experimental protocols and quantitative data to support the comparison, offering a comprehensive resource for handling and characterizing these sensitive molecules.

Performance Comparison: X-ray Crystallography vs. Alternative Techniques

X-ray crystallography provides unparalleled detail on the three-dimensional atomic arrangement, bond lengths, and bond angles in the solid state.[1] While other techniques offer complementary information, they cannot replace crystallography for definitive structural determination.

Table 1: Comparison of Analytical Techniques for Characterizing Azide-Containing Compounds

TechniqueInformation ProvidedSample StateThroughputKey AdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths/angles, crystal packing, absolute configuration.[1]Solid (Single Crystal)LowProvides the definitive molecular structure.[2]Requires high-quality single crystals, which can be extremely difficult to grow for unstable compounds.[1][2]
NMR Spectroscopy (¹H, ¹³C, ¹⁴N) Connectivity, chemical environment of nuclei, solution-state structure.[3]Liquid/SolutionHighNon-destructive; excellent for determining molecular framework and purity in solution.[4]Provides indirect structural information; ¹⁴N NMR signals can be broad.[5]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.[3]Solid/Liquid/GasHighHigh sensitivity; confirms molecular formula. A characteristic loss of N₂ (28 Da) is often observed for azides.[6]Destructive; does not provide information on 3D structure or connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., azide asymmetric stretch ~2100 cm⁻¹).[3]Solid/Liquid/GasHighFast and simple; excellent for confirming the presence of the azide moiety.[3]Provides limited information on the overall molecular structure.
X-ray Crystallography Data for Halogen Azides

The extreme sensitivity of this compound has historically made its structural characterization difficult.[7] Unlike iodine azide (IN₃), which was structurally characterized earlier, BrN₃ requires specialized techniques for crystal growth.[2] The successful elucidation of its structure revealed significant differences in the solid-state packing of these simple covalent azides.

Table 2: Crystallographic Data for this compound (BrN₃) vs. Iodine Azide (IN₃)

ParameterThis compound (BrN₃)Iodine Azide (IN₃)
Crystal System Tetragonal[7]Monoclinic
Space Group I4cd[7]P2₁/c
Solid-State Structure Helical structure formed via intermolecular Br···Nα interactions.[5][7]Chain-like polymeric structure via bridging iodine atoms.[2][5]
Br/I–Nα Bond Length (Å) 1.916(9)[5]2.264(23) & 2.30(3)[5]
Nα–Nβ Bond Length (Å) 1.24(1)1.25(4)
Nβ–Nγ Bond Length (Å) 1.13(1)1.13(4)
Br/I–Nα–Nβ Bond Angle (°) ** 111.4(6)110.1(19)
Nα–Nβ–Nγ Bond Angle (°) **173.8(9)176(3)
Molecular Geometry trans-bent[7]trans-bent[5]

Data sourced from the solid-state crystal structure of BrN₃.[5]

Experimental Protocols

Synthesis of this compound (In-situ Generation)

Caution: this compound is a highly sensitive and poisonous explosive that can detonate with small changes in pressure or temperature.[7] Extreme precautions are mandatory.

  • Reagents: Sodium azide (NaN₃), Bromine (Br₂), or N-bromosuccinimide (NBS).[7][8]

  • Procedure: this compound is typically prepared by the reaction of sodium azide with bromine.[7] For safety, it is often generated in-situ in a suitable organic solvent at low temperatures immediately before use.[8] A continuous flow photoreactor can also be used for safer generation and reaction, where an aqueous solution of NaBr and NaN₃ is treated with an oxidizing agent and the resulting BrN₃ is immediately extracted into an organic phase containing the substrate.[8]

Single-Crystal Growth of this compound

Due to its explosive nature upon crystallization, growing single crystals of BrN₃ is a significant challenge.[5]

  • Instrumentation: A diffractometer equipped with a focused infrared laser.

  • Protocol: A miniature zone-melting procedure is employed.[5]

    • The freshly prepared BrN₃ is condensed into a capillary on the diffractometer at a low temperature (e.g., 150 K).

    • A focused infrared laser is used to carefully heat a small zone of the polycrystalline sample.

    • The laser is slowly moved along the capillary, allowing for controlled melting and recrystallization. This process minimizes the risk of explosion and promotes the growth of a single, high-quality crystal suitable for diffraction.[5]

Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement

This is a generalized workflow for obtaining the crystal structure of a sensitive compound.

  • Instrumentation: A single-crystal X-ray diffractometer with a low-temperature device (e.g., cryostream).

  • Protocol:

    • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically at a very low temperature (e.g., 100-150 K) to minimize thermal vibrations and decomposition.[9]

    • Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam.[9] A series of diffraction patterns are collected as the crystal is rotated.[1]

    • Structure Solution: The collected diffraction data (intensities and angles) are processed. The phase problem is solved using direct methods to generate an initial electron density map.[1]

    • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to produce the final, accurate molecular structure.[1]

Visualized Workflows

The following diagrams illustrate the experimental workflow for crystallographic analysis and the logical relationship between different characterization techniques.

G cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_output Output synthesis In-situ Synthesis of this compound purification Purification / Extraction (if applicable) synthesis->purification crystal_growth Single Crystal Growth (Laser Zone-Melting) purification->crystal_growth mounting Crystal Mounting (Low Temperature) crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement output_data Final Structural Data (Bond Lengths, Angles, Packing) refinement->output_data

Caption: Experimental workflow for the X-ray crystallography of this compound.

G cluster_structural Structural Elucidation cluster_verification Identity & Purity Verification center_node Characterization of This compound Derivative xray X-ray Crystallography (Solid-State 3D Structure) center_node->xray Definitive nmr NMR Spectroscopy (Solution-State Connectivity) center_node->nmr Complementary ms Mass Spectrometry (Molecular Weight) center_node->ms Supportive ir IR Spectroscopy (Functional Group ID) center_node->ir Supportive

Caption: Relationship between analytical techniques for azide characterization.

References

A Comparative Guide to the Addition of Bromine Azide to Alkenes: Ionic vs. Radical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of bromine azide (B81097) (Br-N₃) to alkenes is a powerful synthetic tool for the introduction of both a bromine atom and an azide group across a double bond. These vicinal bromoazides are versatile intermediates, readily converted into a variety of nitrogen-containing compounds such as aziridines, vinyl azides, and amines. The reaction can proceed through two distinct mechanistic pathways—ionic and radical—each yielding products with different regioselectivity and stereochemistry. Understanding and controlling these pathways is crucial for achieving the desired synthetic outcome. This guide provides an objective comparison of the ionic and radical addition of bromine azide to alkenes, supported by experimental data, detailed protocols, and mechanistic diagrams.

Data Presentation: Performance Comparison

The choice between an ionic and a radical pathway for the bromoazidation of alkenes has a profound impact on the product distribution. The following table summarizes the key differences in performance, with representative data compiled from the literature.

FeatureIonic AdditionRadical Addition
Regioselectivity Markovnikov AdditionAnti-Markovnikov Addition
Stereochemistry Stereospecific (anti-addition)Non-stereospecific (mixture of syn and anti-addition)
Typical Substrate Styrene (B11656)Styrene
Product(s) 1-azido-2-bromo-1-phenylethane2-azido-1-bromo-1-phenylethane
Yield Generally good to excellentGood to excellent
Reaction Conditions Polar solvents (e.g., CH₂Cl₂/CH₃NO₂)Non-polar solvents (e.g., pentane), often with radical initiator (e.g., light)[1]

Experimental Protocols

Detailed methodologies for the ionic and radical addition of this compound to a representative alkene, styrene, are provided below. These protocols are based on established procedures in the field.[1]

Ionic Addition of this compound to Styrene

This protocol describes the in-situ generation of this compound and its subsequent ionic addition to styrene.

Materials:

  • Sodium azide (NaN₃)

  • Methylene (B1212753) chloride (CH₂Cl₂)

  • 30% Hydrochloric acid (HCl)

  • Bromine (Br₂)

  • Styrene

  • Nitromethane (CH₃NO₂)

Procedure:

  • In a well-ventilated fume hood, prepare a stirred slurry of sodium azide (32.5 g) in a mixture of methylene chloride (100 mL) and 30% hydrochloric acid (25 mL) in a flask cooled in an ice bath.

  • Slowly add bromine (8.0 g) to the cooled and stirred mixture.

  • Stir the mixture for 30-60 minutes. The organic layer will develop the characteristic color of this compound.

  • Carefully decant the organic layer containing the this compound solution.

  • In a separate flask, dissolve styrene (1.0 equiv.) in a mixture of methylene chloride and nitromethane.

  • Slowly add the prepared this compound solution to the styrene solution at 0 °C with stirring.

  • Allow the reaction to proceed to completion (monitor by TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) to destroy any excess this compound.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product, 1-azido-2-bromo-1-phenylethane.

  • Purify the product by column chromatography on silica (B1680970) gel.

Radical Addition of this compound to Styrene

This protocol outlines a method for the radical addition of this compound to styrene, initiated by photochemical means.

Materials:

  • This compound solution in pentane (B18724) (prepared similarly to the ionic protocol, but using pentane as the solvent and ensuring the apparatus is free of oxygen).

  • Styrene

  • Pentane (oxygen-free)

Procedure:

  • Prepare a solution of this compound in oxygen-free pentane as described in the ionic protocol, substituting methylene chloride with pentane.

  • In a quartz reaction vessel, dissolve styrene (1.0 equiv.) in oxygen-free pentane.

  • Add the this compound solution to the styrene solution.

  • Irradiate the reaction mixture with a suitable light source (e.g., a high-pressure mercury lamp or blue LEDs) while maintaining a low temperature (e.g., 0 °C) and ensuring the system is kept free of oxygen.[1]

  • Monitor the reaction for completion by TLC.

  • Once the reaction is complete, carefully quench any remaining this compound with a solution of sodium thiosulfate.

  • Work up the reaction mixture as described in the ionic protocol to isolate the crude product, 2-azido-1-bromo-1-phenylethane.

  • Purify the product by column chromatography on silica gel.

Mandatory Visualization: Reaction Mechanisms

The distinct outcomes of the ionic and radical additions of this compound stem from their fundamentally different reaction mechanisms. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Ionic addition of this compound to styrene.

radical_addition cluster_initiation Initiation cluster_propagation Propagation cluster_step1 Step 1: Bromine Radical Addition cluster_step2 Step 2: Azide Radical Addition BrN3_init Br-N3 Br_rad Br• BrN3_init->Br_rad N3_rad_init •N3 BrN3_init->N3_rad_init Styrene Styrene Benzyl_rad Benzylic Radical (more stable) Styrene->Benzyl_rad Br_rad_prop Br• Br_rad_prop->Benzyl_rad Addition to less substituted carbon BrN3_prop Br-N3 Br_rad_regen Br• BrN3_prop->Br_rad_regen N3_rad •N3 Product Anti-Markovnikov Product (2-azido-1-bromo-1-phenylethane) N3_rad->Product Radical Combination Benzyl_rad_2 Benzylic Radical Benzyl_rad_2->Product

Caption: Radical addition of this compound to styrene.

References

Kinetic Studies of Bromine Azide Addition to Olefins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of bromine azide (B81097) (Br-N3) to olefins is a potent reaction in organic synthesis, enabling the direct introduction of both a bromine atom and an azide group across a double bond. These functional groups serve as versatile handles for further chemical transformations, making this reaction highly valuable in the synthesis of complex molecules, including pharmaceutical intermediates. Understanding the kinetics of this addition is crucial for reaction optimization, mechanistic elucidation, and ensuring safe and efficient scale-up. This guide provides a comparative overview of the kinetic studies of bromine azide addition to olefins, detailing experimental protocols and mechanistic pathways.

Data Presentation: Comparative Kinetic Parameters

Olefin SubstrateRate Constant (k) [M⁻¹s⁻¹]Reaction Order (w.r.t. Olefin)Reaction Order (w.r.t. BrN₃)Activation Energy (Ea) [kJ/mol]
Styrene2.5 x 10⁻²1145
p-Methoxystyrene8.1 x 10⁻²1138
p-Nitrostyrene9.5 x 10⁻³1155
Cyclohexene1.2 x 10⁻²1150
1-Octene7.8 x 10⁻³1158

Note: The data in this table is representative and intended for illustrative purposes. Actual experimental values will vary based on specific reaction conditions such as solvent, temperature, and method of this compound generation.

Mechanistic Pathways: Ionic vs. Radical Addition

The addition of this compound to olefins can proceed through two primary mechanistic pathways: an ionic mechanism and a radical mechanism. The predominant pathway is highly dependent on the reaction conditions, including the presence of light or radical initiators.

Ionic Mechanism

In the absence of light or radical initiators, the reaction typically proceeds via an electrophilic addition mechanism. The bromine atom of BrN₃ acts as the electrophile, attacking the electron-rich π-bond of the olefin to form a cyclic bromonium ion intermediate. The azide anion then attacks the bromonium ion in an anti-fashion, leading to the trans-addition product.[1][2][3]

IonicMechanism Olefin Olefin (R-CH=CH-R) Bromonium Cyclic Bromonium Ion Intermediate Olefin->Bromonium + Br+ BrN3 This compound (Br-N3) BrN3->Bromonium Azide Azide Anion (N3-) BrN3->Azide Product trans-1-azido-2-bromoalkane Bromonium->Product Azide->Bromonium Nucleophilic Attack

Caption: Ionic mechanism of this compound addition to an olefin.

Radical Mechanism

Under photochemical conditions (e.g., irradiation with blue LED light) or in the presence of radical initiators, the addition can proceed through a radical pathway.[4] this compound undergoes homolytic cleavage to generate a bromine radical (Br•) and an azide radical (N₃•). The azide radical then adds to the olefin to form a carbon-centered radical intermediate, which is subsequently trapped by a bromine radical to yield the final product.[4]

RadicalMechanism BrN3 This compound (Br-N3) Radicals Bromine Radical (Br•) + Azide Radical (N3•) BrN3->Radicals Homolytic Cleavage (hν) CRadical Carbon Radical Intermediate Radicals->CRadical Olefin Olefin (R-CH=CH-R) Olefin->CRadical + N3• Product Bromoazide Adduct CRadical->Product + Br•

Caption: Radical mechanism of this compound addition to an olefin.

Experimental Protocols

Accurate kinetic studies of this compound addition to olefins require careful control of reaction conditions and precise monitoring of reactant and product concentrations over time.

In Situ Generation of this compound

Caution: this compound is a potentially explosive and highly toxic substance. It is typically generated in situ and used immediately without isolation. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

One common method for the in situ generation of this compound involves the reaction of N-bromosuccinimide (NBS) with sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃).[5]

Procedure:

  • To a solution of the olefin in a suitable solvent (e.g., acetonitrile, dichloromethane) at a controlled temperature (e.g., 0 °C), add N-bromosuccinimide.

  • To this mixture, add a solution of sodium azide or trimethylsilyl azide dropwise with vigorous stirring.

  • The reaction progress can be monitored by the disappearance of the characteristic color of bromine or by analytical techniques such as TLC or GC-MS.

Kinetic Measurement by UV-Vis Spectrophotometry

The progress of the reaction can be conveniently followed by monitoring the decay of the this compound concentration using UV-Vis spectrophotometry. This compound has a characteristic absorption maximum that can be used for quantification.

Workflow:

KineticWorkflow cluster_prep Reaction Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis Reagents Prepare stock solutions of olefin and BrN3 precursors Thermo Equilibrate solutions to desired reaction temperature Reagents->Thermo Mix Mix reactants in a cuvette inside the spectrophotometer Thermo->Mix Monitor Record absorbance at λmax of BrN3 at fixed time intervals Mix->Monitor Plot Plot ln(Absorbance) vs. time for pseudo-first-order conditions Monitor->Plot Calculate Calculate the observed rate constant (k_obs) from the slope Plot->Calculate Determine Determine the second-order rate constant (k) from k_obs/[Olefin] Calculate->Determine

Caption: General workflow for a kinetic study using UV-Vis spectrophotometry.

Procedure:

  • Prepare stock solutions of the olefin and the this compound precursors (e.g., NBS and NaN₃) in the chosen solvent.

  • Equilibrate the solutions to the desired reaction temperature in a thermostatted water bath.

  • In a quartz cuvette placed inside a temperature-controlled spectrophotometer, mix the olefin solution with the this compound precursors to initiate the reaction.

  • Immediately begin recording the absorbance at the λmax of this compound at regular time intervals.

  • To determine the reaction order, perform experiments with varying initial concentrations of the olefin while keeping the this compound concentration constant (and vice versa).

  • The rate constants can be determined by plotting the natural logarithm of the absorbance versus time (for pseudo-first-order conditions) and calculating the slope of the resulting line.

By systematically studying the kinetics of this compound addition to a variety of olefins, researchers can gain valuable insights into the reaction mechanism, predict reactivity, and develop robust and efficient synthetic protocols for the preparation of valuable bromoazidated compounds.

References

Assessing the Electrophilicity of Bromine in Bromine Azide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophilicity of the bromine atom in bromine azide (B81097) (Br-N3) with alternative brominating agents. Understanding the reactivity of this unique reagent is crucial for its effective and safe use in the synthesis of complex molecules, particularly in the context of drug development where the introduction of azide and bromine functionalities is a valuable transformation. This document presents available experimental data, detailed protocols for key reactions, and a theoretical framework for assessing electrophilicity.

Executive Summary

Bromine azide stands as a highly reactive intermediate that offers a direct route to vicinal azido-brominated compounds from alkenes. The polarity of the Br-N bond dictates the electrophilic nature of the bromine atom, enabling its attack by nucleophilic double bonds. However, its inherent instability and explosive nature necessitate in situ generation and careful handling. This guide compares the electrophilic character of bromine in Br-N3 with more conventional brominating agents like molecular bromine (Br2) and N-bromosuccinimide (NBS), as well as with hypervalent bromine compounds, providing researchers with the information needed to select the appropriate reagent for their specific synthetic challenges.

Comparison of Electrophilic Brominating Agents

Table 1: Performance Comparison of Reagents for the Azido-bromination of Alkenes

Reagent/SystemSubstrateProductYield (%)Reference
Br-N3 (in situ from NBS/NaN3/TCS)Benzalmalononitrile2-azido-1-bromo-1-phenyl-2,2-dicyanoethane92[1]
Br-N3 (in situ from NBS/NaN3/TCS)4-Chlorobenzalmalononitrile2-azido-1-bromo-1-(4-chlorophenyl)-2,2-dicyanoethane95[1]
Br-N3 (in situ from NBS/NaN3/TCS)4-Methoxybenzalmalononitrile2-azido-1-bromo-1-(4-methoxyphenyl)-2,2-dicyanoethane90[1]
PTT / TMSN3 in ionic liquidStyrene1-azido-2-bromo-1-phenylethane92[2]
PTT / TMSN3 in ionic liquid4-Chlorostyrene1-azido-2-bromo-1-(4-chlorophenyl)ethane94[2]
PTT / TMSN3 in ionic liquid4-Methylstyrene1-azido-2-bromo-1-(4-methylphenyl)ethane90[2]
PTT / TMSN3 in ionic liquidCyclohexene1-azido-2-bromocyclohexane88[2]
NBS / H2OStyrene2-bromo-1-phenylethanol (bromohydrin)- (Main Product)[3]

Note: Direct yield comparison for NBS in azido-bromination is not available in the cited literature; its reaction in the presence of water highlights its electrophilic nature leading to bromohydrin formation.

Theoretical Assessment of Electrophilicity

The electrophilicity of a molecule can be correlated with its electronic properties, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the partial atomic charge on the electrophilic center. A lower LUMO energy indicates a greater ability to accept electrons, signifying higher electrophilicity. Similarly, a more positive partial charge on the bromine atom suggests a stronger electrophilic character.

The following diagram illustrates the factors influencing the electrophilicity of the bromine atom in this compound and its subsequent reaction with an alkene.

Electrophilicity_of_Bromine_Azide Factors Influencing and Reaction of Electrophilic Bromine in Br-N3 cluster_factors Factors Influencing Electrophilicity cluster_reaction Electrophilic Addition to an Alkene Br_atom Bromine Atom EN_diff Electronegativity Difference Br_atom->EN_diff N3_group Azide Group (-N3) N3_group->EN_diff Polarity Brδ+ - Nδ- Polarity EN_diff->Polarity Induces Alkene Alkene (Nucleophile) Polarity->Alkene Attracts π-electrons Bromonium_ion Bromonium Ion Intermediate Alkene->Bromonium_ion Forms Azide_attack Nucleophilic Attack by Azide (N3-) Bromonium_ion->Azide_attack Undergoes Product Vicinal Azido-bromide Azide_attack->Product Yields

Caption: Factors influencing the electrophilicity of bromine in Br-N3 and its reaction pathway.

Experimental Protocols

The hazardous nature of this compound necessitates its in situ preparation. The following are representative protocols for the azido-bromination of alkenes using different reagent systems.

Protocol 1: Azido-bromination using in situ generated Br-N3 from NBS, NaN3, and Tetrachlorosilane (B154696) (TCS)[1]

CAUTION: this compound is explosive and highly toxic. All manipulations should be carried out in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment. The reaction should be protected from light.

  • Reaction Setup: A dry, two-necked, round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser is used. The flask is shielded from light.

  • Reagent Preparation: To the flask, add tetrachlorosilane (TCS) (1.0 eq.) and sodium azide (NaN3) (1.0 eq.). The mixture is stirred for 10 minutes at room temperature.

  • Addition of Bromine Source and Substrate: N-bromosuccinimide (NBS) (1.0 eq.) and the alkene (e.g., benzalmalononitrile, 1.0 eq.) are dissolved in acetonitrile (B52724) and added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.

Protocol 2: Azido-bromination using Phenyltrimethylammonium Tribromide (PTT) and Trimethylsilyl (B98337) Azide (TMSN3) in an Ionic Liquid[2]
  • Reaction Setup: A round-bottom flask is charged with the alkene (1.0 eq.) and the ionic liquid [bmim][BF4] (2 mL).

  • Reagent Addition: Phenyltrimethylammonium tribromide (PTT) (1.1 eq.) and trimethylsilyl azide (TMSN3) (1.2 eq.) are added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for the time specified for the particular substrate (typically ranging from 30 minutes to a few hours). Reaction progress is monitored by TLC.

  • Work-up: After completion of the reaction, the product is extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Alternative Reagents and their Characteristics

N-Bromosuccinimide (NBS)

NBS is a versatile reagent that can act as a source of electrophilic bromine, particularly when protonated by an acid. In the presence of a nucleophilic solvent like water, it readily forms bromohydrins with alkenes. For azido-bromination, NBS is used in conjunction with an azide source (e.g., NaN3 or TMSN3). The in situ generation of a more potent electrophilic bromine species is often facilitated by the addition of an acid or a Lewis acid.

Phenyltrimethylammonium Tribromide (PTT)

PTT is a solid, stable, and easy-to-handle source of bromine. It is considered a safer alternative to liquid bromine. In the context of azido-bromination, it is used with an azide donor like TMSN3. The reaction proceeds efficiently under mild conditions, often in ionic liquids, to afford good to excellent yields of the desired products.[2]

Hypervalent Bromine(III) Reagents

These compounds are known to possess a higher electrophilicity and stronger oxidizing power compared to their iodine(III) counterparts. While not typically used for azido-bromination, their high electrophilicity makes them potent reagents for other electrophilic transformations. Their reactivity can be tuned by the ligands attached to the bromine(III) center.

Logical Relationships in Electrophilic Bromination

The choice of a brominating agent and reaction conditions dictates the outcome of the reaction with an alkene. The following diagram illustrates the decision-making process based on the desired product.

logical_relationships Logical Flow for Selecting a Bromination Strategy Start Desired Transformation AzidoBrom Vicinal Azido-bromination Start->AzidoBrom BromoHyd Vicinal Bromohydrin Formation Start->BromoHyd DiBromo Vicinal Dibromination Start->DiBromo Br-N3 Use Br-N3 (in situ) AzidoBrom->Br-N3 Yes NBS_H2O Use NBS in H2O BromoHyd->NBS_H2O Yes Br2 Use Br2 DiBromo->Br2 Yes

Caption: Decision tree for selecting a brominating agent based on the desired product.

Conclusion

The bromine atom in this compound exhibits significant electrophilic character, enabling the direct and efficient synthesis of vicinal azido-bromides from alkenes. While its high reactivity is synthetically valuable, its instability necessitates careful handling and in situ generation. For researchers requiring azido-bromination, in situ generation of Br-N3 from precursors like NBS and an azide source provides a practical approach. Alternative reagents such as PTT in combination with TMSN3 offer a safer and more stable option for this transformation. The choice of the brominating agent should be guided by the specific substrate, desired product, and safety considerations of the experimental setup. Further computational studies are warranted to provide a more quantitative ranking of the electrophilicity of this compound in comparison to other common brominating agents.

References

Safety Operating Guide

Proper Disposal of Bromine Azide: A Critical Safety Protocol

Author: BenchChem Technical Support Team. Date: December 2025

WARNING: Bromine azide (B81097) (BrN₃) is an extremely toxic, highly reactive, and dangerously explosive compound. It is sensitive to heat, light, shock, and changes in pressure. This substance should only be handled by experienced professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls, such as a fume hood and blast shield.

There is no standard, published universal procedure for the disposal of bromine azide due to its inherent instability. The preferred and safest approach is to generate this compound in situ for immediate use, thereby avoiding its isolation and the need for subsequent disposal. However, in situations where small quantities of this compound require disposal, a carefully planned, multi-step neutralization process is necessary. The following synthesized protocol is based on the known reactivity of this compound and established methods for neutralizing reactive bromine compounds and hazardous azides.

Immediate Safety and Handling Precautions

Before attempting any disposal procedure, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): Wear a full-face shield, blast shield, flame-retardant lab coat, and heavy-duty chemical-resistant gloves.

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood with the sash positioned as low as possible.

  • Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguishing media (avoid water).

  • Avoid Incompatibilities: Keep this compound away from arsenic, alkali metals, silver foil, phosphorus, organic solvents, and heavy metals, as these can lead to explosive reactions.[1]

Synthesized Disposal Procedure for Small Quantities of this compound

This procedure involves two primary stages: 1) Reduction of this compound to less reactive bromide and azide salts, and 2) Destruction of the resulting azide.

Experimental Protocol

Step 1: Reduction of this compound

This initial step aims to quench the highly reactive this compound by reducing it to sodium bromide and sodium azide. A mild reducing agent is used to control the reaction rate and prevent a violent decomposition.

  • Prepare a Quenching Solution: In a separate flask, prepare a 10% (w/v) aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite.

  • Cool the this compound Solution: If the this compound is in an organic solvent, cool the solution to 0-5°C in an ice-water bath to manage the exothermic nature of the quenching reaction.

  • Slow Addition of Quenching Agent: With vigorous stirring, slowly add the sodium thiosulfate or sodium bisulfite solution dropwise to the cold this compound mixture.

  • Monitor the Reaction: Continue the slow addition until the characteristic red-brown color of this compound disappears, and the solution becomes colorless.[1][2] A persistent color may indicate the presence of unreacted this compound; continue to add the quenching agent until the color is fully discharged.

Step 2: Destruction of the Azide Anion

The resulting solution now contains sodium azide, which is also toxic and must be neutralized. The following procedure converts the azide to harmless nitrogen gas.

  • Prepare for Gas Evolution: Ensure the reaction is still being conducted in a well-ventilated fume hood as toxic nitrogen oxides will be generated.

  • Add Sodium Nitrite (B80452) Solution: To the quenched, colorless solution, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of the initial sodium azide used to generate the this compound (a 40% excess is recommended). Stir the mixture.

  • Acidify the Solution: Slowly and dropwise, add a 20% aqueous solution of sulfuric acid while stirring. Crucially, the acid must be added after the sodium nitrite to prevent the formation of highly toxic and explosive hydrazoic acid (HN₃). [3][4]

  • Complete the Decomposition: Continue adding acid until the solution is acidic to litmus (B1172312) paper. The evolution of nitrogen oxide gases will be observed. Once the gas evolution ceases, the decomposition is complete.

  • Verify Complete Destruction: To confirm that all azide has been destroyed, you can test the acidic solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the decomposition of azide is complete.[4]

  • Final Neutralization and Disposal: Neutralize the final acidic solution to a pH between 6 and 9 using a dilute sodium hydroxide (B78521) solution.[3] This final, neutralized aqueous solution can then be collected in a designated hazardous waste container for disposal according to institutional guidelines.[3][5] Do not pour any azide-containing solutions down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing. [3][4]

Data Presentation: Hazard Summary for this compound

PropertyDataCitation
Appearance Red liquid or crystals[6]
Formula BrN₃[6]
Molar Mass 121.924 g/mol [6]
Melting Point -45 °C[6]
Explosive Sensitivity Highly sensitive to pressure changes (Δp ≥ 0.05 Torr), temperature, shock, and light.[6]
Incompatibilities Arsenic, alkali metals, silver foil, phosphorus, organic solvents, heavy metals.[1][6]
Decomposition Products Emits highly toxic fumes of bromine and explodes upon heating. Decomposes to bromine and nitrogen gas.[6]

Mandatory Visualization: Logical Workflow for this compound Disposal

BromineAzideDisposal cluster_prep Preparation and Safety cluster_reduction Step 1: Reduction cluster_destruction Step 2: Azide Destruction PPE Don Full PPE (Face Shield, Blast Shield, etc.) FumeHood Work in Fume Hood PPE->FumeHood Emergency Confirm Emergency Equipment (Shower, Eyewash) is Ready FumeHood->Emergency start Start with BrN₃ solution cool Cool solution to 0-5°C start->cool add_quencher Slowly add quenching solution cool->add_quencher prepare_quencher Prepare 10% Sodium Thiosulfate or Bisulfite Solution prepare_quencher->add_quencher observe_color Observe for color change add_quencher->observe_color observe_color->add_quencher  Still Colored   colorless Solution is colorless observe_color->colorless  Colorless   add_nitrite Add 20% Sodium Nitrite Solution colorless->add_nitrite add_acid Slowly add 20% Sulfuric Acid add_nitrite->add_acid test_complete Test for excess nitrite (Starch-Iodide Paper) add_acid->test_complete test_complete->add_acid  Negative   decomposition_complete Decomposition Complete test_complete->decomposition_complete  Positive (Blue)   neutralize Neutralize to pH 6-9 decomposition_complete->neutralize collect_waste Collect in Designated Hazardous Waste Container neutralize->collect_waste

Caption: Logical workflow for the synthesized disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Bromine Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of bromine azide (B81097) (BrN₃), a highly energetic and toxic inorganic compound. Due to its inherent instability and hazardous nature, meticulous planning and adherence to strict safety protocols are paramount. This guide outlines personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel.

Hazard Summary

Bromine azide is a red liquid or crystalline solid that is highly sensitive to shock, friction, heat, and changes in pressure, which can lead to violent explosions.[1][2] It is also toxic and a powerful oxidant.[1] Concentrated solutions in organic solvents are also explosive.[1] this compound can detonate on contact with various substances, including arsenic, sodium, silver foil, and phosphorus.[1] Due to its hazardous nature, its transport is forbidden in the United States by the US Department of Transportation.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize the risk of exposure and injury. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[3] A full-face shield is also recommended.
Skin Protection GlovesChemical impermeable gloves are required.[3] Given the reactivity, heavy-duty gloves such as butyl rubber or thick neoprene should be considered. Always consult the manufacturer's glove compatibility charts.
Protective ClothingWear fire/flame resistant and impervious clothing.[3] A lab coat should be worn, and for larger scale operations, a chemical-resistant apron or suit is advised.
Respiratory Protection Full-Face RespiratorIn case of exceeding exposure limits or experiencing irritation, a full-face respirator with appropriate cartridges for bromine and acidic gases should be used.[3]
Additional Protection Blast ShieldAll work with this compound must be conducted behind a certified blast shield.

Operational Plan: In-situ Generation and Use

Due to its extreme instability, this compound is almost exclusively generated in-situ for immediate use in a chemical reaction. The following is a general protocol for the safe generation and use of this compound for the 1,2-bromoazidation of alkenes.

Experimental Protocol: In-situ Generation of this compound

Caution: This procedure should only be performed by trained personnel in a properly equipped laboratory with all safety measures in place.

Materials:

  • Sodium azide (NaN₃)

  • Bromine (Br₂)

  • Alkene substrate

  • An appropriate solvent (e.g., dichloromethane, CH₂Cl₂)

  • Reaction vessel (three-necked flask) equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet.

  • Ice bath

Procedure:

  • Preparation: The reaction should be conducted in a certified chemical fume hood, behind a blast shield. Ensure an emergency shower and eyewash station are readily accessible.

  • Reaction Setup: In a three-necked flask, dissolve the alkene substrate in the chosen solvent under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath.

  • Azide Solution: In a separate flask, carefully prepare a solution of sodium azide in the reaction solvent.

  • Addition of Bromine: Slowly add bromine to the cooled alkene solution with vigorous stirring.

  • Addition of Azide: Add the sodium azide solution dropwise to the reaction mixture. The reaction is typically rapid.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, the excess this compound must be safely quenched. This can be achieved by the slow addition of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), until the characteristic red-brown color of bromine disappears.

  • Work-up: Proceed with the standard aqueous work-up to isolate the desired product.

Note: The amount of this compound generated should be limited, with a recommendation of not exceeding 2 mmol for experimental work.[1]

Disposal Plan

Proper disposal of this compound and related waste is crucial to prevent accidents.

Step-by-Step Disposal Procedure:

  • Deactivation of Residual this compound: Any unreacted this compound in the reaction mixture must be neutralized before disposal. Slowly and carefully add a reducing agent, such as sodium thiosulfate solution, with stirring until the solution is colorless. This indicates that the bromine has been reduced.

  • Segregation of Waste:

    • All aqueous waste containing azide ions should be collected in a dedicated, clearly labeled waste container.

    • Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[4]

    • Avoid contact with metals, as this can form highly unstable and explosive metal azides.[4]

  • Organic Waste: Organic waste from the reaction should be collected in a separate, labeled container for halogenated organic waste.

  • Contaminated Materials: All contaminated labware (glassware, stir bars, etc.) and PPE (gloves, etc.) should be decontaminated by rinsing with a sodium thiosulfate solution before washing. Dispose of solid contaminated materials as hazardous waste.

  • Labeling and Storage: All waste containers must be clearly and accurately labeled with their contents. Store waste in a designated, well-ventilated area away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.

Emergency Response Plan

In the event of an emergency, immediate and appropriate action is critical.

Spill:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Isolate: Isolate the spill area and prevent entry.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.

  • Neutralize: For small spills, it may be possible to neutralize the this compound with a reducing agent like sodium thiosulfate solution. Apply the neutralizer from the edges of the spill inwards.

  • Absorb: Absorb the neutralized spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect and Dispose: Collect the absorbed material in a sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

Personnel Exposure:

  • Inhalation: Move the individual to fresh air immediately. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Logical Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

BromineAzideWorkflow prep Preparation - Fume Hood & Blast Shield - PPE Check - Emergency Equipment Ready insitu_gen In-situ Generation - Cooled Reaction - Slow, Controlled Addition - Under Inert Atmosphere prep->insitu_gen Proceed with caution reaction Chemical Reaction - Monitor Progress - Maintain Temperature Control insitu_gen->reaction Immediate use quench Quenching - Slow Addition of  Reducing Agent (e.g., Na₂S₂O₃) - Ensure Complete Deactivation reaction->quench Upon completion workup Product Work-up - Standard Extraction and  Purification Procedures quench->workup After neutralization waste_sep Waste Segregation - Separate Aqueous Azide Waste - Separate Organic Waste - Decontaminate Labware quench->waste_sep Waste from quenching workup->waste_sep disposal Final Disposal - Label Waste Correctly - Store in Designated Area - Arrange Professional Disposal waste_sep->disposal emergency Emergency Preparedness - Spill Kit Ready - Know Emergency Procedures

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.